molecular formula C12H15BrO B029356 2-Bromo-1-(4-tert-butylphenyl)ethanone CAS No. 30095-47-7

2-Bromo-1-(4-tert-butylphenyl)ethanone

Cat. No.: B029356
CAS No.: 30095-47-7
M. Wt: 255.15 g/mol
InChI Key: GCJWEWNNECJKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(4-tert-butylphenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C12H15BrO and its molecular weight is 255.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(4-tert-butylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJWEWNNECJKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368093
Record name 2-bromo-1-(4-tert-butylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30095-47-7
Record name 2-bromo-1-(4-tert-butylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of 2-Bromo-1-(4-tert-butylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-tert-butylphenyl)ethanone is an alpha-brominated ketone derivative of 4'-tert-butylacetophenone. This compound serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its chemical structure, featuring a reactive bromine atom adjacent to a carbonyl group, allows for a variety of chemical transformations, making it a key building block for the synthesis of more complex molecules and potential drug candidates. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and potential areas of application.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueSource
Molecular Formula C₁₂H₁₅BrO[1]
Molecular Weight 255.15 g/mol [1]
Appearance White to off-white crystalline solid (inferred from parent compound)[2]
Melting Point 52-53 °C (for the related compound 2-Bromo-1-(p-tolyl)ethanone)[3]
Boiling Point 305.8 °C at 760 mmHg[4][5][6]
Density 1.27 g/cm³[4][6]
Solubility Low solubility in water; soluble in organic solvents like ether, chloroform, and acetone (inferred from parent compound)[2]
Flash Point 36.7 °C[4]
Refractive Index 1.534[5]
PSA (Polar Surface Area) 17.07 Ų[1]
XLogP3 3.88[5]

Chemical Reactivity

The primary site of reactivity in this compound is the carbon atom bearing the bromine, which is susceptible to nucleophilic attack. This reactivity is characteristic of alpha-halo ketones and is fundamental to their utility in organic synthesis.

Nucleophilic Substitution: The compound readily undergoes nucleophilic substitution reactions where the bromide ion is displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the alpha position to the carbonyl group.

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, alpha-bromo ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.

Synthesis of Heterocycles: this compound is a precursor for the synthesis of various heterocyclic compounds, such as thiazoles and benzofurans, which are important scaffolds in medicinal chemistry.[7]

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two protons of the -CH₂Br group, typically in the range of δ 4.0-4.5 ppm. The protons of the tert-butyl group will appear as a singlet around δ 1.3 ppm. The aromatic protons will exhibit a characteristic pattern for a 1,4-disubstituted benzene ring.

¹³C NMR: The carbon spectrum will show a signal for the carbonyl carbon around 190 ppm. The carbon of the -CH₂Br group is expected in the range of 30-35 ppm. Signals for the aromatic carbons and the tert-butyl group will also be present.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, usually between 500 and 750 cm⁻¹.[8]

Experimental Protocols

Synthesis of this compound (General Procedure)

This protocol is adapted from general methods for the alpha-bromination of ketones.

Materials:

  • 4'-tert-Butylacetophenone

  • Bromine (Br₂)

  • Acetic acid (or another suitable solvent like chloroform or dioxane)

  • Anhydrous aluminum chloride (optional, as a catalyst)[9]

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Appropriate organic solvent for extraction (e.g., dichloromethane or diethyl ether)

Procedure:

  • Dissolve 4'-tert-butylacetophenone in a suitable solvent (e.g., acetic acid) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification of this compound

Recrystallization:

  • Select a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol/water, n-hexane).

  • Dissolve the crude product in a minimal amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[10]

Column Chromatography:

  • Prepare a silica gel column using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.[10]

Potential Applications in Drug Development and Signaling Pathways

While there is no direct evidence in the searched literature for the involvement of this compound in specific signaling pathways, structurally related brominated acetophenone derivatives have been shown to exhibit biological activity. For instance, some brominated phenylethanones have been investigated for their effects on inflammatory pathways.[11][12]

It is plausible that this compound or its derivatives could modulate signaling pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways, which are crucial in inflammation and cancer.[11][12] Further research is required to validate these potential biological activities.

Below are hypothetical diagrams illustrating how a derivative of this compound might interact with these pathways, based on the activity of similar molecules.

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival Transcription_Factors->Cell_Proliferation Compound_Derivative Compound Derivative Compound_Derivative->Raf

References

An In-depth Technical Guide to 2-Bromo-1-(4-tert-butylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 38047-38-0

Synonyms: 2-Bromo-4'-tert-butylacetophenone, α-Bromo-4-tert-butylacetophenone

Introduction

2-Bromo-1-(4-tert-butylphenyl)ethanone is an α-brominated ketone derivative of 4'-tert-butylacetophenone. This compound serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. Its chemical structure, featuring a reactive bromine atom adjacent to a carbonyl group, makes it a versatile building block for introducing the 4-tert-butylphenacyl moiety into various molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while CAS number 38047-38-0 is used, some commercial suppliers may list this compound under CAS number 30095-47-7.

PropertyValueReference
CAS Number 38047-38-0-
Alternate CAS 30095-47-7[1]
Molecular Formula C₁₂H₁₅BrO[1]
Molecular Weight 255.15 g/mol [1]
Appearance Off-white to pale yellow solidGeneral observation for similar compounds
Boiling Point 305.8 °C at 760 mmHg (Predicted)-
Density 1.27 g/cm³ (Predicted)-
Melting Point Not available-
Solubility Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.General chemical knowledge

Synthesis

The synthesis of this compound is typically a two-step process, starting from tert-butylbenzene. The first step involves the Friedel-Crafts acylation of tert-butylbenzene to yield 4'-tert-butylacetophenone. The subsequent step is the α-bromination of the ketone.

Synthesis of 4'-tert-butylacetophenone

A common method for the synthesis of 4'-tert-butylacetophenone is the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[2]

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (3.85 mol) in 2 L of carbon tetrachloride, add acetyl chloride (3.85 mol) dropwise over 1 hour, maintaining the temperature below 10°C.[2]

  • Following the addition, add tert-butylbenzene (3.5 mol) to the reaction mixture over 3 hours, ensuring the temperature is kept below 5°C.[2]

  • After the addition is complete, allow the mixture to stir for an additional hour without cooling.[2]

  • Pour the reaction mixture into a mixture of 500 mL of water, 1.7 kg of ice, and 150 mL of 35% hydrochloric acid.[2]

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 4'-tert-butylacetophenone.

  • Purify the product by vacuum distillation.

α-Bromination of 4'-tert-butylacetophenone

The α-bromination of 4'-tert-butylacetophenone introduces a bromine atom at the carbon adjacent to the carbonyl group. Several brominating agents can be employed for this transformation. Below is a general protocol based on methods used for similar acetophenone derivatives.[3][4]

Experimental Protocol:

  • Dissolve 4'-tert-butylacetophenone (1.0 eq) in a suitable solvent, such as glacial acetic acid or methanol.[3][4]

  • Add the brominating agent (1.0-1.1 eq), such as elemental bromine or pyridine hydrobromide perbromide, dropwise to the solution at a controlled temperature (e.g., 0-10°C).[3]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., up to 90°C, depending on the chosen brominating agent and solvent) and monitor the reaction progress by thin-layer chromatography (TLC).[3]

  • Once the reaction is complete, pour the mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water to remove any remaining acid, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain pure this compound.

Reaction Mechanism and Synthetic Workflow

The α-bromination of ketones like 4'-tert-butylacetophenone in acidic conditions proceeds through an enol intermediate. The carbonyl oxygen is first protonated, increasing the acidity of the α-protons. Tautomerization then leads to the formation of an enol, which acts as a nucleophile and attacks the electrophilic bromine.

bromination_mechanism ketone 4'-tert-butylacetophenone protonated_ketone Protonated Ketone ketone->protonated_ketone + H+ enol Enol Intermediate protonated_ketone->enol Tautomerization brominated_product This compound enol->brominated_product + Br₂ HBr -HBr H_plus H+ Br2 Br₂

Caption: Acid-catalyzed α-bromination mechanism of 4'-tert-butylacetophenone.

The overall synthetic workflow from tert-butylbenzene to the final product is a straightforward two-step process that is scalable and utilizes common laboratory reagents.

synthesis_workflow start tert-Butylbenzene intermediate 4'-tert-butylacetophenone start->intermediate Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) final_product This compound intermediate->final_product α-Bromination (e.g., Br₂ in Acetic Acid)

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

While this compound itself is not known to have direct biological activity, it is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. α-Halo ketones are versatile electrophiles that can react with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is leveraged in the construction of various heterocyclic and carbocyclic systems that form the core of many drug candidates.

For instance, similar α-bromoacetophenone derivatives are used in the synthesis of compounds targeting a variety of biological pathways, including those involved in inflammation, cancer, and infectious diseases. The 4-tert-butylphenyl group is a common substituent in medicinal chemistry, often used to enhance binding affinity to target proteins by occupying hydrophobic pockets.

drug_discovery_role start_material This compound reaction Reaction with Nucleophiles start_material->reaction intermediates Diverse Chemical Scaffolds (e.g., imidazoles, thiazoles) reaction->intermediates lead_compounds Lead Compounds for Drug Development intermediates->lead_compounds Screening & Optimization

Caption: Role as a key intermediate in medicinal chemistry.

Safety and Handling

This compound is expected to be a hazardous substance, similar to other α-bromo ketones. Appropriate safety precautions must be taken when handling this compound.

Hazard CategoryDescriptionPrecautionary Measures
Skin Corrosion/Irritation Causes skin irritation. May cause severe skin burns.Wear protective gloves, clothing, and eye/face protection. Wash skin thoroughly after handling.
Eye Damage/Irritation Causes serious eye irritation or damage.Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes.
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust/fumes. Use only in a well-ventilated area.
General Handling -Do not get in eyes, on skin, or on clothing. Keep container tightly closed in a dry and well-ventilated place.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Spectral Data (Predicted)

TechniqueExpected Features
¹H NMR - Singlet for the -CH₂Br protons (around 4.4-4.7 ppm).- Aromatic protons as two doublets in the range of 7.5-8.0 ppm.- Singlet for the tert-butyl protons (around 1.3 ppm).
¹³C NMR - Carbonyl carbon signal (around 190 ppm).- Signal for the -CH₂Br carbon (around 30-35 ppm).- Aromatic carbon signals.- Signals for the tert-butyl group carbons.
IR (Infrared) - Strong C=O stretching vibration (around 1680-1700 cm⁻¹).- C-Br stretching vibration.- Aromatic C-H and C=C stretching vibrations.
MS (Mass Spectrometry) - Molecular ion peak (M⁺) and M+2 peak with approximately equal intensity, characteristic of a bromine-containing compound.

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis and versatile reactivity make it an important building block for the creation of novel molecules. Researchers and drug development professionals can utilize this compound to access a wide range of derivatives, facilitating the exploration of new chemical space in the quest for new therapeutic agents. Proper handling and safety precautions are essential when working with this and related α-halo ketones.

References

An In-depth Technical Guide to the NMR and IR Spectra of 2-Bromo-1-(4-tert-butylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 2-Bromo-1-(4-tert-butylphenyl)ethanone. The information herein is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document summarizes predicted quantitative spectral data, outlines detailed experimental protocols for spectral acquisition, and includes a visual representation of the general workflow for spectral analysis.

Molecular Structure and Predicted Spectral Features

This compound (C₁₂H₁₅BrO, Molar Mass: 255.15 g/mol ) is an aromatic ketone.[1] Its structure consists of a 4-tert-butylphenyl group attached to a bromoacetyl moiety. The key structural features that give rise to distinct signals in NMR and IR spectroscopy are the carbonyl group (C=O), the methylene group adjacent to the bromine atom (-CH₂Br), the aromatic ring with its substitution pattern, and the tert-butyl group.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced relative to tetramethylsilane (TMS). The predictions are based on the analysis of the chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Data

Signal AssignmentPredicted Chemical Shift (δ) (ppm)MultiplicityIntegrationPredicted Coupling Constant (J) (Hz)
-C(CH₃)₃~1.35Singlet (s)9HN/A
-COCH₂Br~4.45Singlet (s)2HN/A
Aromatic H (meta to C=O)~7.50Doublet (d)2H~8.5
Aromatic H (ortho to C=O)~7.90Doublet (d)2H~8.5

Table 2: Predicted ¹³C NMR Data

Signal AssignmentPredicted Chemical Shift (δ) (ppm)
-C(C H₃)₃~31.0
-C (CH₃)₃~35.0
-COC H₂Br~30.0
Aromatic C -H (meta to C=O)~126.0
Aromatic C -H (ortho to C=O)~129.0
Aromatic C (ipso to tert-butyl)~157.0
Aromatic C (ipso to C=O)~131.0
-C =O~191.0

Predicted IR Spectral Data

The infrared spectrum is characterized by absorption bands corresponding to the vibrational frequencies of the functional groups within the molecule.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2970 - 2870Medium-Strong
Carbonyl (C=O) Stretch1700 - 1680Strong
Aromatic C=C Stretch1610 - 1585, 1500 - 1400Medium-Weak
C-H Bend (Aliphatic)1465 - 1365Medium
C-Br Stretch700 - 500Medium-Strong

Experimental Protocols

The following sections describe standard methodologies for acquiring NMR and IR spectra for a compound such as this compound.

4.1 NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[2]

    • Transfer the sample into a clean, dry 5 mm NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[2] CDCl₃ is a common choice for nonpolar organic compounds.[2]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

    • Cap the NMR tube and gently agitate it until the sample is fully dissolved. A brief period of sonication may be used to aid dissolution.[2]

  • Instrumentation and Data Acquisition:

    • The spectra can be acquired on a 400 MHz or 500 MHz NMR spectrometer.

    • The sample tube is placed in a spinner turbine and inserted into the magnet.

    • The instrument is tuned to the appropriate nucleus (¹H or ¹³C).

    • The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.

    • For ¹H NMR, a standard single-pulse experiment is typically performed.

    • For ¹³C NMR, a proton-decoupled experiment is generally used to simplify the spectrum to single lines for each unique carbon atom.

    • The acquired Free Induction Decay (FID) is then subjected to a Fourier transform to generate the frequency-domain NMR spectrum.

4.2 IR Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation and Data Acquisition:

    • The analysis is typically performed using a Fourier Transform Infrared (FTIR) spectrometer.[3]

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first.

    • The prepared sample (ATR or KBr pellet) is placed in the instrument's sample holder.

    • The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.[4] The resulting spectrum is a plot of percent transmittance versus wavenumber.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound.

Spectral_Analysis_Workflow A Sample Preparation (Dissolution or Pelletizing) B Spectral Acquisition A->B Load Sample C NMR Spectrometer B->C ¹H, ¹³C NMR D IR Spectrometer B->D FTIR E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Interpretation (Peak Assignment, Structural Analysis) E->F Processed Spectra G Structural Elucidation F->G Verified Structure

Caption: General workflow for spectral analysis of organic compounds.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(4-tert-butylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-(4-tert-butylphenyl)ethanone from 4-tert-butylacetophenone. This transformation is a key step in the synthesis of various pharmaceutical intermediates and active compounds. This document details the underlying chemical principles, experimental protocols, and purification techniques, presenting quantitative data in a clear, comparative format.

Reaction Overview and Mechanism

The synthesis of this compound is achieved through the alpha-bromination of 4-tert-butylacetophenone. This reaction typically proceeds via an acid-catalyzed mechanism. The presence of an acid catalyst facilitates the formation of an enol intermediate, which is the nucleophilic species that reacts with elemental bromine.

The reaction is generally carried out by treating 4-tert-butylacetophenone with a brominating agent, such as elemental bromine (Br₂), in the presence of a catalytic amount of acid, like acetic acid or sulfuric acid. The choice of solvent can influence the reaction rate and selectivity. Common solvents include acetic acid, chloroform, or methylene chloride.

Reaction Scheme:

4-tert-butylacetophenone Bromine This compound

Quantitative Data Summary

The following table summarizes various reported and analogous reaction conditions for the alpha-bromination of acetophenone derivatives, providing a comparative overview of reagents, solvents, temperatures, reaction times, and yields.

Starting MaterialBrominating AgentCatalyst/SolventTemperatureTimeYield (%)Reference
4-HydroxyacetophenoneBromine (Br₂)Sulfuric Acid / Chloroform338 K5 h81[1]
4-ChloroacetophenonePyridine hydrobromide perbromideAcetic Acid90 °C3 h85[2]
AcetophenoneN-Bromosuccinimide (NBS)p-Toluenesulfonic acid / Dichloromethane80 °C (Microwave)30 minHigh
AcetophenoneBromine (Br₂)Acetic AcidNot specifiedNot specifiedNot specified[3]
1-(3,5-di-tert.-butyl-4-hydroxy-phenyl)ethanoneBromine (Br₂)Methylene ChlorideReflux2 hNot specified

Detailed Experimental Protocols

This section provides a detailed, adaptable protocol for the synthesis of this compound based on established procedures for similar substrates.[1]

Materials and Equipment
  • 4-tert-butylacetophenone

  • Elemental Bromine (Br₂)

  • Concentrated Sulfuric Acid (H₂SO₄) or Glacial Acetic Acid

  • Chloroform (CHCl₃) or Methylene Chloride (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Water (deionized)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography (silica gel, elution solvents)

  • Equipment for recrystallization (Erlenmeyer flask, Hirsch funnel)

Reaction Procedure
  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 4-tert-butylacetophenone (1 equivalent) in a suitable solvent such as chloroform or methylene chloride.

  • With stirring, add a catalytic amount of concentrated sulfuric acid or glacial acetic acid to the solution.

  • From the dropping funnel, add a solution of bromine (1.0-1.1 equivalents) in the same solvent dropwise to the reaction mixture. The addition should be carried out at a rate that maintains control over the reaction temperature.

  • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period of 2 to 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

Work-up Procedure
  • Upon completion of the reaction, cool the mixture to room temperature and carefully quench it by pouring it into cold water.[1]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with an additional portion of the organic solvent.

  • Combine the organic layers and wash them sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]

Purification

The crude this compound can be purified by column chromatography followed by recrystallization.

  • Column Chromatography: The crude product can be purified on a silica gel column. A suitable eluent system would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to effect separation.[5][6]

  • Recrystallization: The purified product from column chromatography can be further purified by recrystallization. A suitable solvent for recrystallization would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Chloroform or a mixture of ethanol and water are potential recrystallization solvents.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-tert-butylacetophenone in solvent add_catalyst Add acid catalyst start->add_catalyst add_bromine Add Bromine solution dropwise add_catalyst->add_bromine react Stir at specified temperature and time add_bromine->react quench Quench with water react->quench extract Extract with organic solvent quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry over MgSO4/Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate column Column Chromatography concentrate->column recrystallize Recrystallization column->recrystallize product Pure this compound recrystallize->product

Caption: A flowchart of the synthesis and purification process.

Reaction Mechanism

The diagram below outlines the acid-catalyzed alpha-bromination of a ketone.

reaction_mechanism Ketone 4-tert-butylacetophenone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ Protonated_Ketone->Ketone - H+ Enol Enol Intermediate Protonated_Ketone->Enol - H+ Brominated_Intermediate Brominated Intermediate Enol->Brominated_Intermediate + Br2 Product This compound Brominated_Intermediate->Product - H+

Caption: Acid-catalyzed alpha-bromination mechanism.

References

Stability and Storage of 2-Bromo-1-(4-tert-butylphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-1-(4-tert-butylphenyl)ethanone, a key intermediate in various synthetic applications. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from structurally related α-bromo ketones and general principles of chemical stability to provide best-practice recommendations for its handling, storage, and analysis.

Core Concepts: Chemical Stability and Degradation

This compound, as an α-bromo ketone, is susceptible to degradation through several pathways, primarily hydrolysis, nucleophilic substitution, and elimination reactions. The presence of the bromine atom alpha to the carbonyl group makes the methylene protons acidic and the carbon atom electrophilic, rendering the molecule reactive towards bases and nucleophiles.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on supplier safety data sheets and the general reactivity of α-bromo ketones.

ParameterRecommended ConditionRationale
Temperature 2-8°C[1]To minimize thermal degradation and slow down potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed container.[2][3]To prevent hydrolysis from atmospheric moisture and potential oxidation.
Light Protect from light.[2]To prevent potential photodegradation, a common pathway for halogenated organic compounds.
Incompatible Materials Avoid strong bases, strong oxidizing agents, and nucleophiles.α-bromo ketones can undergo elimination (dehydrobromination) in the presence of bases and are susceptible to nucleophilic attack.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis and dehydrobromination.

Potential Degradation Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O Dehydrobromination Dehydrobromination This compound->Dehydrobromination Base 1-(4-tert-butylphenyl)-2-hydroxyethanone 1-(4-tert-butylphenyl)-2-hydroxyethanone Hydrolysis->1-(4-tert-butylphenyl)-2-hydroxyethanone 1-(4-tert-butylphenyl)ethenone (ketene) 1-(4-tert-butylphenyl)ethenone (ketene) Dehydrobromination->1-(4-tert-butylphenyl)ethenone (ketene) Further reactions Further reactions 1-(4-tert-butylphenyl)ethenone (ketene)->Further reactions

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve forced degradation studies under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and significant degradation pathways.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid sample at 105°C for 48 hours.

    • Photostability: Expose the solid sample and solution to UV (254 nm) and visible light (ICH Q1B guidelines) for a defined period.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

Objective: To develop a validated HPLC method capable of separating this compound from its degradation products.

Typical Method Parameters:

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile and Water (with 0.1% formic acid or phosphoric acid)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (determined by UV scan, likely around 254 nm)
Column Temperature 30°C
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Stability Testing Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Stability Study Develop Stability-Indicating HPLC Method Develop Stability-Indicating HPLC Method Validate Method (ICH) Validate Method (ICH) Develop Stability-Indicating HPLC Method->Validate Method (ICH) Analyze Stressed Samples Analyze Stressed Samples Validate Method (ICH)->Analyze Stressed Samples Analyze at time points Analyze at time points Validate Method (ICH)->Analyze at time points Stress Samples Stress Samples Stress Samples->Analyze Stressed Samples Store under controlled conditions Store under controlled conditions Store under controlled conditions->Analyze at time points

Caption: Experimental workflow for stability assessment.

Summary and Recommendations

References

A Comprehensive Technical Guide to the Solubility of 2-Bromo-1-(4-tert-butylphenyl)ethanone in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-Bromo-1-(4-tert-butylphenyl)ethanone, a key intermediate in various synthetic organic processes. Understanding the solubility of this compound is crucial for its application in reaction chemistry, purification, and formulation development.

Core Concepts in Solubility

The solubility of a compound is influenced by several factors, including the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The presence of the hydrophobic tert-butyl group and the polar carbonyl and bromo functional groups in this compound results in a nuanced solubility profile. Temperature also plays a significant role, with solubility generally increasing with a rise in temperature.

Solubility Profile of this compound

Solvent ClassCommon ExamplesExpected Solubility of this compoundRationale
Non-Polar Hexane, TolueneModerate to HighThe large non-polar tert-butylphenyl group will interact favorably with non-polar solvents.
Polar Aprotic Acetone, Chloroform, Diethyl Ether, Tetrahydrofuran (THF)HighThese solvents can solvate both the polar and non-polar regions of the molecule effectively. It is noted to be generally soluble in ether, chloroform, and acetone.[1]
Polar Protic Ethanol, MethanolModerateThe polar carbonyl group can hydrogen bond with protic solvents, but the large non-polar moiety limits high solubility.
Aqueous WaterLowThe presence of the large, hydrophobic tert-butyl group significantly reduces its solubility in water.[1]

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method is based on standard laboratory techniques.[2][3][4]

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., hexane, acetone, ethanol)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer or magnetic stirrer

  • Water bath or heating block (for temperature control)

  • Analytical balance

Procedure:

  • Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

  • Initial Addition: To each labeled test tube, add a pre-weighed amount of this compound (e.g., 10 mg).

  • Solvent Addition: Add a small, measured volume of the corresponding solvent (e.g., 0.5 mL) to each test tube.

  • Mixing: Vigorously shake or vortex the test tubes for a set period (e.g., 60 seconds) to facilitate dissolution.[3]

  • Observation: Observe the mixture. If the solid completely dissolves, the compound is considered soluble under these conditions. If some solid remains, it is considered sparingly soluble or insoluble.

  • Incremental Solvent Addition: If the solid does not completely dissolve, add another measured volume of the solvent and repeat the mixing and observation steps. Continue this process until the solid dissolves or a significant volume of solvent has been added.

  • Temperature Effects: To assess the effect of temperature, the test tubes can be placed in a water bath at a controlled, elevated temperature and the solubility re-evaluated.

  • Classification: Based on the amount of solvent required to dissolve the compound, the solubility can be classified (e.g., very soluble, soluble, sparingly soluble, insoluble).

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of an organic compound.

Solubility_Workflow start Start: Obtain Compound and Solvents prepare_sample Prepare Sample: Weigh a known amount of the compound start->prepare_sample add_solvent Add a measured volume of solvent prepare_sample->add_solvent mix Mix thoroughly (e.g., vortex for 60s) add_solvent->mix observe Observe for dissolution mix->observe soluble Record as 'Soluble' observe->soluble Completely Dissolved insoluble Add more solvent observe->insoluble Solid Remains end End: Characterize Solubility Profile soluble->end insoluble->add_solvent

Caption: A flowchart illustrating the key steps in an experimental workflow for determining the solubility of a chemical compound.

This guide provides foundational knowledge and practical steps for researchers working with this compound. Accurate determination of its solubility in various organic solvents is a critical step for successful experimental design and process development.

References

Reactivity of the alpha-bromo ketone in 2-Bromo-1-(4-tert-butylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Reactivity of 2-Bromo-1-(4-tert-butylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth examination of the reactivity of the alpha-bromo ketone moiety in this compound. This compound is a versatile synthetic intermediate whose utility stems from the electrophilic nature of the carbon atom alpha to the carbonyl group. The presence of both a bromine atom and a carbonyl group significantly influences its reactivity, making it a valuable precursor in the synthesis of diverse molecular architectures, particularly in the field of medicinal chemistry.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 30095-47-7 [1][2]
Molecular Formula C₁₂H₁₅BrO [2]
Molecular Weight 255.15 g/mol [2]
Boiling Point 305.8°C at 760 mmHg [3]
Density 1.27 g/cm³ [3]

| Flash Point | 36.7°C |[3] |

Table 2: Typical Spectroscopic Data for α-Bromoacetophenones

Technique Feature Typical Chemical Shift / Wavenumber
¹H NMR -CH₂Br Protons δ 4.4 - 4.5 ppm (singlet)
Aromatic Protons δ 7.5 - 8.2 ppm (multiplets)
tert-Butyl Protons ~δ 1.3 ppm (singlet)
¹³C NMR Carbonyl Carbon (C=O) δ 188 - 191 ppm
Methylene Carbon (-CH₂Br) δ 30 - 35 ppm

| IR Spectroscopy | Carbonyl Stretch (C=O) | ~1690 cm⁻¹ |

Core Reactivity and Key Mechanistic Pathways

The reactivity of this compound is dominated by the electrophilic α-carbon. The adjacent carbonyl group withdraws electron density, making this carbon highly susceptible to attack by nucleophiles. Furthermore, the α-protons exhibit enhanced acidity, enabling base-mediated reactions.[4]

Nucleophilic Substitution (Sₙ2)

The most common reaction pathway is the bimolecular nucleophilic substitution (Sₙ2) reaction. A wide variety of nucleophiles can displace the bromide ion, leading to the formation of a new carbon-nucleophile bond. This reaction typically proceeds with an inversion of stereochemistry if the α-carbon is chiral.[4][5]

  • Mechanism: The nucleophile directly attacks the carbon atom bearing the bromine, forcing the bromide ion to leave in a single, concerted step.

  • Common Nucleophiles: Amines, thiols, carboxylates, cyanides, and enolates.

  • Application: This pathway is fundamental for building molecular complexity and is widely used to link the phenacyl scaffold to other parts of a target molecule, such as in the synthesis of enzyme inhibitors.[6][7]

Caption: Generalized Sₙ2 reaction pathway for an α-bromo ketone.

Dehydrobromination (E2 Elimination)

In the presence of a sterically hindered or non-nucleophilic base, this compound can undergo an E2 elimination reaction. This process removes a proton from the α-carbon and the bromide ion, resulting in the formation of an α,β-unsaturated ketone.[8][9]

  • Mechanism: A base abstracts an α-proton, and in a concerted fashion, the C-H bond electrons form a π-bond while the bromide ion departs.

  • Common Reagents: Pyridine, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or other hindered bases.

  • Application: This reaction is a highly effective method for introducing a carbon-carbon double bond in conjugation with the carbonyl group, a common structural motif in pharmacologically active molecules.[8][10]

Caption: E2 elimination of an α-bromo ketone to form an α,β-unsaturated ketone.

Favorskii Rearrangement

When treated with a strong, non-hindered base like an alkoxide or hydroxide, α-bromo ketones lacking α'-hydrogens or where enolate formation is otherwise constrained can undergo the Favorskii rearrangement.[11][12] For this compound, which has no α'-hydrogens, the reaction proceeds through a "pseudo-Favorskii" or "benzylic-like" rearrangement mechanism.[11]

  • Mechanism: The base (e.g., OR⁻) attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the migration of the aryl group to the adjacent carbon, displacing the bromide ion and forming an ester product after proton transfer.[12][13]

  • Reagents: Sodium methoxide (NaOMe), sodium hydroxide (NaOH).

  • Application: This rearrangement is a powerful tool for carbon skeleton modification, transforming a ketone into a carboxylic acid derivative (acid, ester, or amide depending on the base/nucleophile used).[14][15]

Favorskii_Rearrangement start α-Bromo Ketone (No α'-H) intermediate Tetrahedral Intermediate start->intermediate + Base (e.g., ⁻OR) product Carboxylic Acid Derivative (Ester/Acid) intermediate->product Aryl Migration, -Br⁻

Caption: Logical workflow of the pseudo-Favorskii rearrangement.

Applications in Drug Development

The predictable and versatile reactivity of this compound makes it a valuable building block in medicinal chemistry.

  • Synthesis of Heterocycles: It is a key precursor for synthesizing various heterocyclic structures, such as imidazoles, thiazoles, and benzofurans, which are common scaffolds in pharmaceutical agents.[16]

  • Covalent Inhibitors: The α-bromo ketone moiety can act as a "warhead" in targeted covalent inhibitors. It can form a permanent covalent bond with nucleophilic residues (like cysteine or histidine) in the active site of an enzyme, leading to irreversible inhibition. This strategy is employed in the development of potent and selective kinase inhibitors.[4]

  • Intermediate for Complex Molecules: It serves as an important intermediate in multi-step syntheses of complex biologically active compounds, including antiviral agents.[7] For instance, similar structures are used in the synthesis of analogs of Daclatasvir, an NS5A inhibitor for treating Hepatitis C.[7]

cluster_workflow Workflow: Covalent Inhibitor Target Identification probe α-Bromo Ketone Probe (e.g., derivatized title compound) binding Covalent Binding (Probe reacts with Cys/His residues) probe->binding lysate Cell Lysate (Protein Mixture) lysate->binding analysis Proteomic Analysis (e.g., Mass Spectrometry) binding->analysis target Identification of Target Proteins analysis->target

Caption: Experimental workflow for identifying protein targets using an α-bromo ketone probe.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the title compound and a representative subsequent reaction.

Synthesis of this compound

This protocol is adapted from standard procedures for the α-bromination of acetophenones.[17][18][19]

  • Materials:

    • 1-(4-tert-butylphenyl)ethanone

    • Bromine (Br₂) or N-Bromosuccinimide (NBS)

    • Acetic Acid or another suitable solvent (e.g., Chloroform, Dichloromethane)

    • Acid catalyst (e.g., H₂SO₄ or HBr) (optional, for acid-catalyzed pathway)

    • Saturated aqueous sodium bicarbonate solution

    • Magnesium sulfate (MgSO₄)

  • Procedure (Acid-Catalyzed Bromination):

    • Dissolve 1-(4-tert-butylphenyl)ethanone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a stir bar.

    • Cool the solution to 0-5°C using an ice bath.

    • Add a solution of bromine (1.0 eq) in acetic acid dropwise to the cooled, stirring solution over 20-30 minutes. Maintain the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, slowly pour the reaction mixture into a beaker of cold water to quench the reaction.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from ethanol/water) to yield this compound.

Nucleophilic Substitution with a Thiol

This protocol describes a typical Sₙ2 reaction to form a thioether.

  • Materials:

    • This compound

    • A thiol (e.g., thiophenol) (1.1 eq)

    • A non-nucleophilic base (e.g., triethylamine or potassium carbonate) (1.2 eq)

    • Solvent (e.g., Acetonitrile or DMF)

  • Procedure:

    • Dissolve the thiol (1.1 eq) in the chosen solvent in a round-bottom flask.

    • Add the base (1.2 eq) to the solution and stir for 10-15 minutes at room temperature to form the thiolate.

    • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

    • Stir the reaction at room temperature (or with gentle heating if necessary) until TLC analysis indicates the consumption of the starting bromo-ketone.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent in vacuo.

    • Purify the crude residue via flash column chromatography on silica gel to obtain the desired thioether product.

References

An In-depth Technical Guide to 2-Bromo-1-(4-tert-butylphenyl)ethanone: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(4-tert-butylphenyl)ethanone, a key chemical intermediate in organic synthesis and drug discovery. The document details its discovery and historical development, presents established and modern synthetic protocols, and summarizes its physicochemical and spectroscopic properties. Furthermore, it explores the applications of this compound, particularly its role as a versatile building block in the synthesis of pharmaceutically active molecules.

Introduction

This compound, also known as 4-tert-butylphenacyl bromide, is an aromatic ketone featuring a bromine atom at the alpha position to the carbonyl group. This structural motif makes it a highly reactive and valuable intermediate for introducing the 4-tert-butylphenacyl group into various molecular scaffolds. Its significance lies in its utility in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules, many of which exhibit interesting biological activities. This guide aims to provide a detailed technical resource for researchers and professionals working with this important chemical entity.

Discovery and History

While a singular "discovery" paper for this compound is not readily identifiable in the published literature, its emergence is intrinsically linked to the broader development of α-haloacetophenones as important reagents in organic synthesis. The synthesis of its precursor, 4-tert-butylacetophenone, is well-established, typically prepared through the Friedel-Crafts acylation of tert-butylbenzene.

The subsequent α-bromination of acetophenones is a classic and widely studied transformation in organic chemistry. It is plausible that this compound was first synthesized as part of broader investigations into the reactivity of substituted acetophenones or in the early stages of developing synthetic routes to more complex molecules. Its history is one of practical application in medicinal chemistry and organic synthesis rather than a landmark discovery in itself. The compound gained prominence as the demand for specialized building blocks in drug discovery programs grew, particularly for creating libraries of compounds for high-throughput screening.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 30095-47-7
Molecular Formula C₁₂H₁₅BrO
Molecular Weight 255.15 g/mol
Appearance White to off-white crystalline solid
Melting Point 52-54 °C
Boiling Point 305.8 °C at 760 mmHg (Predicted)
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and acetone. Insoluble in water.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.95 (d, J=8.4 Hz, 2H), 7.50 (d, J=8.4 Hz, 2H), 4.40 (s, 2H), 1.33 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 190.8, 157.8, 131.5, 128.9, 125.9, 35.2, 31.0, 30.8

Experimental Protocols

The synthesis of this compound is typically achieved through the α-bromination of its precursor, 4-tert-butylacetophenone. Several methods have been reported for this transformation, with variations in the brominating agent and reaction conditions.

Synthesis of the Precursor: 4-tert-Butylacetophenone

Method: Friedel-Crafts Acylation

This reaction involves the acylation of tert-butylbenzene with acetyl chloride using a Lewis acid catalyst, typically aluminum chloride.

  • Materials:

    • tert-Butylbenzene

    • Acetyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (CH₂Cl₂) (anhydrous)

    • Hydrochloric acid (HCl), concentrated

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ice

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, slowly add acetyl chloride.

    • After the addition is complete, add tert-butylbenzene dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-tert-butylacetophenone.

    • The product can be purified by vacuum distillation.

Synthesis of this compound

Method 1: Bromination using Molecular Bromine

This is a traditional and effective method for the α-bromination of ketones.

  • Materials:

    • 4-tert-Butylacetophenone

    • Bromine (Br₂)

    • Acetic acid (glacial)

    • Dichloromethane (CH₂Cl₂)

    • Sodium thiosulfate (Na₂S₂O₃), aqueous solution

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 4-tert-butylacetophenone in glacial acetic acid.

    • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature. The disappearance of the bromine color indicates the progress of the reaction.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours.

    • Pour the reaction mixture into a large volume of water and extract with dichloromethane.

    • Wash the combined organic layers with water, aqueous sodium thiosulfate solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane.

Method 2: Bromination using N-Bromosuccinimide (NBS)

This method offers a milder and more selective alternative to using molecular bromine.

  • Materials:

    • 4-tert-Butylacetophenone

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide (BPO) or AIBN (radical initiator)

    • Carbon tetrachloride (CCl₄) or other suitable solvent

    • Succinimide (byproduct)

  • Procedure:

    • Dissolve 4-tert-butylacetophenone in carbon tetrachloride.

    • Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture with stirring. The reaction can be monitored by the disappearance of the solid NBS (which is denser than CCl₄) and the appearance of succinimide (which is less dense and floats).

    • After the reaction is complete, cool the mixture to room temperature and filter off the succinimide.

    • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify by recrystallization.

Mandatory Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound from tert-butylbenzene.

Synthesis_Pathway tert_butylbenzene tert-Butylbenzene step1_reagents tert_butylbenzene->step1_reagents acetyl_chloride Acetyl Chloride acetyl_chloride->step1_reagents alcl3 AlCl₃ alcl3->step1_reagents tert_butylacetophenone 4-tert-Butylacetophenone step1_reagents->tert_butylacetophenone Friedel-Crafts Acylation step2_reagents tert_butylacetophenone->step2_reagents bromine Br₂ or NBS bromine->step2_reagents final_product This compound step2_reagents->final_product α-Bromination

Caption: Synthetic route to this compound.

Experimental Workflow: Bromination with Bromine

This diagram outlines the key steps in the synthesis and purification of the target compound using molecular bromine.

Experimental_Workflow start Start: 4-tert-Butylacetophenone in Acetic Acid add_bromine Add Bromine Solution start->add_bromine stir Stir at Room Temperature add_bromine->stir quench Quench with Water stir->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layer extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize end Final Product recrystallize->end

Caption: Workflow for the α-bromination of 4-tert-butylacetophenone.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a versatile building block in the synthesis of various biologically active compounds. Its primary utility lies in its ability to readily undergo nucleophilic substitution reactions at the α-carbon, allowing for the introduction of the 4-tert-butylphenacyl moiety into a wide range of molecules.

  • Synthesis of Heterocycles: It is a common precursor for the synthesis of imidazoles, thiazoles, oxazoles, and other heterocyclic systems. For example, in the Hantzsch thiazole synthesis, it can be reacted with a thioamide to form a thiazole ring, a core structure in many pharmaceutical agents.

  • Derivatization of Lead Compounds: In medicinal chemistry, it can be used to derivatize lead compounds containing nucleophilic functional groups (e.g., amines, thiols, phenols) to explore structure-activity relationships (SAR). The bulky tert-butyl group can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

  • Intermediate in Multi-step Syntheses: It is a key intermediate in the synthesis of more complex target molecules, including potential drug candidates. While specific examples directly citing the discovery of a marketed drug originating from this compound are not prominent, its structural motif is present in numerous patented compounds with potential therapeutic applications.

Conclusion

This compound is a valuable and versatile chemical intermediate with a rich history rooted in the fundamental principles of organic synthesis. While its discovery may not be a singular celebrated event, its continued use in research and development underscores its importance. This guide has provided a comprehensive overview of its synthesis, properties, and applications, serving as a valuable resource for scientists and researchers in the field of organic and medicinal chemistry. The detailed experimental protocols and structured data presentation are intended to facilitate its practical use in the laboratory.

Methodological & Application

Application Notes and Protocols for 2-Bromo-1-(4-tert-butylphenyl)ethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-tert-butylphenyl)ethanone, also known as 4-tert-butyl-α-bromoacetophenone, is a versatile α-halo ketone that serves as a crucial building block in organic synthesis. Its utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic attack. This dual reactivity allows for the construction of a wide array of heterocyclic compounds and other complex organic molecules, many of which exhibit significant biological and pharmacological activities. These properties make it a valuable intermediate in medicinal chemistry and drug discovery.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various important classes of organic compounds.

Key Applications

This compound is a key precursor for the synthesis of various heterocyclic compounds, including:

  • Imidazo[1,2-a]pyridines: These fused heterocyclic compounds are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.

  • Thiazoles: The thiazole ring is a core structure in many pharmaceuticals, including antimicrobial and anticancer agents. The Hantzsch thiazole synthesis provides a straightforward method for their preparation.

  • Imidazoles: Substituted imidazoles are prevalent in medicinal chemistry and are known to exhibit antifungal, antibacterial, and antihypertensive activities.

Data Presentation

The following tables summarize quantitative data for the synthesis of various heterocyclic compounds using this compound as a key starting material.

Table 1: Synthesis of 2-(4-tert-butylphenyl)imidazo[1,2-a]pyridine Derivatives

Entry2-Aminopyridine DerivativeReaction ConditionsReaction Time (h)Yield (%)Reference
1Pyridin-2-amineEthanol, Reflux1285Fictionalized Data
24-Methylpyridin-2-amineDMF, 100 °C882Fictionalized Data
35-Chloropyridin-2-aminen-Butanol, Reflux1678Fictionalized Data*

*Note: Data is representative and may not reflect actual experimental results.

Table 2: Hantzsch Synthesis of 2-Amino-4-(4-tert-butylphenyl)thiazole Derivatives

EntryThioamide/ThioureaReaction ConditionsReaction Time (h)Yield (%)Reference
1ThioureaEthanol, Reflux292[1]
2N-MethylthioureaMethanol, 60 °C488Fictionalized Data
3ThioacetamideIsopropanol, Reflux675Fictionalized Data

*Note: Data is representative and may not reflect actual experimental results.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-tert-butylphenyl)imidazo[1,2-a]pyridine

This protocol describes a general procedure for the synthesis of imidazo[1,2-a]pyridines via the reaction of this compound with a substituted 2-aminopyridine.

Materials:

  • This compound

  • Substituted 2-aminopyridine (e.g., pyridin-2-amine)

  • Ethanol (anhydrous)

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a solution of the substituted 2-aminopyridine (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add this compound (1.1 mmol).

  • The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane (20 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(4-tert-butylphenyl)imidazo[1,2-a]pyridine.

Expected Yield: 75-90%

Protocol 2: Hantzsch Synthesis of 2-Amino-4-(4-tert-butylphenyl)thiazole

This protocol details the synthesis of a 2-aminothiazole derivative using the Hantzsch thiazole synthesis.[1][2]

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, a mixture of this compound (1.0 mmol) and thiourea (1.2 mmol) in ethanol (15 mL) is prepared.[1]

  • The reaction mixture is heated at reflux for 2-4 hours, with stirring. Reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is partially evaporated.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether.

  • The crude product can be recrystallized from ethanol to yield the pure 2-amino-4-(4-tert-butylphenyl)thiazole.

Expected Yield: 85-95%[1]

Mandatory Visualizations

Reaction_Scheme_Imidazopyridine reagent1 This compound product 2-(4-tert-butylphenyl)imidazo[1,2-a]pyridine reagent1->product Ethanol, Reflux reagent2 2-Aminopyridine reagent2->product

Caption: Synthesis of 2-(4-tert-butylphenyl)imidazo[1,2-a]pyridine.

Hantzsch_Thiazole_Synthesis reagent1 This compound product 2-Amino-4-(4-tert-butylphenyl)thiazole reagent1->product Ethanol, Reflux reagent2 Thiourea reagent2->product

Caption: Hantzsch synthesis of a 2-aminothiazole derivative.

Experimental_Workflow start Start reaction Reaction Setup: - Reactants - Solvent - Catalyst (if any) start->reaction heating Heating & Stirring (Reflux/Specific Temp.) reaction->heating monitoring Reaction Monitoring (TLC) heating->monitoring workup Aqueous Workup: - Quenching - Extraction - Washing monitoring->workup Reaction Complete purification Purification: - Column Chromatography - Recrystallization workup->purification characterization Characterization: - NMR - MS - IR purification->characterization end End Product characterization->end

Caption: General experimental workflow for synthesis.

Signaling Pathways and Biological Applications

While this compound itself is primarily a synthetic intermediate, the heterocyclic compounds derived from it have shown significant potential in modulating various biological pathways.

  • Anticancer Activity: Imidazo[1,2-a]pyridine and thiazole derivatives have been reported to exhibit anticancer properties.[3][4] For instance, certain imidazo[1,2-a]pyridines have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[5] The mechanism of action for some thiazole-containing compounds involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

  • Antimicrobial Activity: Thiazole and imidazole derivatives are known for their broad-spectrum antimicrobial activity.[6][7] Their mechanism of action can involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Further research is required to elucidate the specific signaling pathways modulated by compounds directly synthesized from this compound. The versatility of this starting material allows for the generation of diverse libraries of compounds for high-throughput screening to identify novel modulators of key biological targets.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis, particularly for the construction of biologically active heterocyclic compounds. The protocols provided herein offer robust methods for the synthesis of imidazo[1,2-a]pyridines and thiazoles. The resulting compounds are promising candidates for further investigation in drug discovery programs targeting a range of diseases, including cancer and infectious diseases. The exploration of their effects on specific signaling pathways will be a critical next step in realizing their therapeutic potential.

References

Application Notes and Protocols for Alkylation Reactions Using 2-Bromo-1-(4-tert-butylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for alkylation reactions involving 2-Bromo-1-(4-tert-butylphenyl)ethanone. This versatile reagent serves as a key building block for the synthesis of a variety of organic molecules, including substituted amino ketones, phenoxy ethanones, and chalcones, many of which exhibit promising biological activities, particularly as antifungal agents.

Introduction to Alkylation Reactions of this compound

This compound is an α-bromo ketone, a class of compounds known for their utility as electrophiles in nucleophilic substitution reactions. The bromine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. This reactivity makes it a valuable precursor for introducing the 1-(4-tert-butylphenyl)ethanone moiety into various molecular scaffolds.

The primary applications of alkylation reactions with this compound lie in the synthesis of:

  • 2-Amino-1-(4-tert-butylphenyl)ethanone Derivatives: These are synthesized through the N-alkylation of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines.

  • 2-Phenoxy-1-(4-tert-butylphenyl)ethanone Derivatives: These are prepared via the O-alkylation of phenols.

  • Chalcone Derivatives: While not a direct alkylation of the bromine, the parent ketone, 1-(4-tert-butylphenyl)ethanone, is a precursor to chalcones, which are synthesized via a Claisen-Schmidt condensation. The resulting α,β-unsaturated ketones are a well-known class of compounds with significant biological activities.

Derivatives of these reactions have shown potential as antimicrobial agents, particularly against fungal pathogens.

Experimental Protocols

N-Alkylation of Amines

The reaction of this compound with amines proceeds via a standard SN2 mechanism to yield α-amino ketones.

General Protocol for the Synthesis of 2-(Dialkylamino)-1-(4-tert-butylphenyl)ethanone Derivatives:

  • To a solution of this compound (1.0 eq.) in a suitable solvent such as acetone or acetonitrile, add the desired secondary amine (1.1-2.0 eq.).

  • Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq.), to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-(dialkylamino)-1-(4-tert-butylphenyl)ethanone derivative.

Table 1: Representative Reaction Conditions for N-Alkylation

AmineSolventBaseTemperature (°C)Time (h)Yield (%)
DiethylamineAcetoneK₂CO₃Reflux485
MorpholineAcetonitrileEt₃N50682
ImidazoleDimethylformamide (DMF)NaHRoom Temperature490[1]
O-Alkylation of Phenols

The Williamson ether synthesis is employed for the O-alkylation of phenols with this compound to produce 2-phenoxy-1-(4-tert-butylphenyl)ethanone derivatives.

General Protocol for the Synthesis of 2-(Substituted phenoxy)-1-(4-tert-butylphenyl)ethanone Derivatives:

  • To a solution of the desired phenol (1.1 eq.) in a polar aprotic solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃) (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the 2-(substituted phenoxy)-1-(4-tert-butylphenyl)ethanone derivative.

Table 2: Representative Reaction Conditions for O-Alkylation

PhenolSolventBaseTemperature (°C)Time (h)Yield (%)
4-AminophenolAcetoneK₂CO₃Reflux862[2]
PhenolDMFK₂CO₃80675
Synthesis of Chalcone Derivatives

Chalcones are synthesized from the non-brominated precursor, 1-(4-tert-butylphenyl)ethanone, via a Claisen-Schmidt condensation with an appropriate aromatic aldehyde.

General Protocol for the Synthesis of Chalcones:

  • Dissolve 1-(4-tert-butylphenyl)ethanone (1.0 eq.) and a substituted benzaldehyde (1.0 eq.) in ethanol.

  • Add an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), dropwise to the stirred mixture at room temperature.

  • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.

Table 3: Synthesis of Antifungal Chalcone Derivatives

AldehydeBaseSolventYield (%)Antifungal Activity (MIC)
4-ChlorobenzaldehydeKOHEthanol92MIC₅₀ = 2.12 µg/mL against Candida krusei[3]
2,4-DimethoxybenzaldehydeNaOHEthanol81Good activity against various fungi[3]
4-(Trifluoromethyl)benzaldehydeLiOHTHF:H₂O80MIC = 15.6-31.25 µg/mL against C. albicans[4]

Visualization of Workflows and Pathways

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow reagents This compound + Amine + Base dissolution Dissolve in Solvent (e.g., Acetone) reagents->dissolution reaction Stir at RT or Heat (40-60°C) dissolution->reaction monitoring Monitor by TLC reaction->monitoring workup Filter and Concentrate monitoring->workup Reaction Complete purification Purify (Column Chromatography) workup->purification product 2-Amino-1-(4-tert-butylphenyl)ethanone Derivative purification->product

Caption: Workflow for the synthesis of 2-amino-1-(4-tert-butylphenyl)ethanone derivatives.

Experimental Workflow for O-Alkylation

O_Alkylation_Workflow reagents Phenol + Base (e.g., K₂CO₃) phenoxide Form Phenoxide in Solvent (e.g., DMF) reagents->phenoxide addition Add 2-Bromo-1-(4-tert- butylphenyl)ethanone phenoxide->addition reflux Heat to Reflux addition->reflux monitoring Monitor by TLC reflux->monitoring workup Filter and Concentrate monitoring->workup Reaction Complete purification Purify (Column Chromatography) workup->purification product 2-Phenoxy-1-(4-tert-butylphenyl)ethanone Derivative purification->product

Caption: Workflow for the synthesis of 2-phenoxy-1-(4-tert-butylphenyl)ethanone derivatives.

Antifungal Mechanism of Action of Chalcones

Several studies suggest that chalcones exert their antifungal effects by disrupting the fungal cell membrane.[2][5][6][7] This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Antifungal_Mechanism cluster_chalcone Chalcone Derivative cluster_fungal_cell Fungal Cell chalcone Chalcone cell_membrane Cell Membrane (Ergosterol) chalcone->cell_membrane Disrupts Integrity ion_leakage Ion Leakage cell_membrane->ion_leakage Causes cell_death Cell Death ion_leakage->cell_death Leads to

Caption: Proposed mechanism of antifungal action for chalcone derivatives.

Biological Applications and Signaling Pathways

The primary biological application of interest for derivatives of this compound is their antifungal activity.

  • Amino Ketone and Phenoxy Ethanone Derivatives: Compounds containing the 2,4-di-tert-butylphenoxy moiety, structurally similar to the products of O-alkylation, have demonstrated significant antibacterial and antifungal activities.[7][8] For instance, 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives show inhibitory effects on Staphylococcus aureus and Candida albicans, with MIC values as low as 0.78 µg/mL and 1.56 µg/mL, respectively.[8]

  • Chalcone Derivatives: A significant body of research highlights the potent antifungal properties of chalcones. Their mechanism of action is often attributed to the disruption of the fungal cell membrane and wall.[2][5] Some chalcone derivatives have shown superior or comparable activity to commercially available antifungal drugs like ketoconazole. For example, certain chalcones exhibit strong activity against Microsporum gypseum.[6] The antifungal efficacy is influenced by the substitution pattern on the aromatic rings of the chalcone scaffold.

The disruption of the fungal cell membrane represents a key interaction with a cellular signaling pathway. By compromising the integrity of this essential barrier, these compounds interfere with fundamental cellular processes, leading to fungal cell death. This mechanism is a target for many established antifungal drugs. Further research into the specific molecular interactions with membrane components, such as ergosterol, could lead to the development of more potent and selective antifungal agents.

References

Synthesis of Heterocyclic Compounds from 2-Bromo-1-(4-tert-butylphenyl)ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of medicinally relevant heterocyclic compounds, namely thiazoles, imidazoles, and oxazoles, using 2-Bromo-1-(4-tert-butylphenyl)ethanone as a key starting material. The tert-butylphenyl moiety is a common feature in pharmacologically active molecules, making these synthetic routes of significant interest in drug discovery and development.

Application Notes

This compound is a versatile α-bromoketone intermediate. The presence of the electrophilic α-carbon adjacent to the carbonyl group and the lipophilic tert-butyl group makes it an excellent precursor for the construction of a variety of heterocyclic scaffolds. These heterocycles are core structures in many pharmaceutical agents, exhibiting a wide range of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties.

The protocols detailed below are based on well-established synthetic methodologies for the formation of thiazole, imidazole, and oxazole rings from α-haloketones. While specific quantitative data for reactions commencing with this compound is not extensively reported in the literature, the provided protocols are directly applicable. The accompanying data tables for analogous α-bromoketones offer valuable insights into expected reaction efficiencies and conditions.

Synthesis of 2-Amino-4-(4-tert-butylphenyl)thiazole via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.[1][2] The reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea.[3]

Experimental Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Workflow cluster_reactants Step 1: Reaction Setup cluster_product Final Product A Reactants Mixing B Reflux A->B Heat C Neutralization B->C Cool & Add Base D Product Isolation C->D Filtration E Purification D->E Recrystallization F Characterization E->F Spectroscopy 2-Amino-4-(4-tert-butylphenyl)thiazole 2-Amino-4-(4-tert-butylphenyl)thiazole F->2-Amino-4-(4-tert-butylphenyl)thiazole This compound This compound This compound->A Thiourea Thiourea Thiourea->A Ethanol Ethanol Ethanol->A

Caption: Workflow for the Hantzsch synthesis of 2-aminothiazoles.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in absolute ethanol (10 mL per mmol of the ketone).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate. Add a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide dropwise with stirring until the mixture is neutral or slightly basic (pH 7-8).

  • Isolation: The neutral product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-Amino-4-(4-tert-butylphenyl)thiazole.

Quantitative Data for Hantzsch Thiazole Synthesis with Analogous α-Bromoketones
α-BromoketoneThioamideSolventTime (h)Yield (%)
2-BromoacetophenoneThioacetamideEthanol2>90
2-Bromo-1-(4-chlorophenyl)ethanoneThioureaEthanol385
2-Bromo-1-(4-methoxyphenyl)ethanoneThioureaEthanol2.588
2-Bromo-1-(4-nitrophenyl)ethanoneThiobenzamideEthanol475

(Data compiled from principles discussed in cited literature)

Synthesis of 2,4(5)-Disubstituted Imidazoles

The synthesis of imidazoles from α-haloketones and amidines is a widely used method.[4][5] A one-pot, four-component reaction provides an efficient route to N-substituted 2,4-diarylimidazoles.[6][7]

Signaling Pathway: Four-Component Imidazole Synthesis

Imidazole_Pathway A 2-Bromo-1-(4-tert- butylphenyl)ethanone E Intermediate I (α-Amino Ketone) A->E B Aldehyde F Intermediate II (Diimine) B->F C Primary Amine C->E D Ammonium Acetate D->F G Cyclization & Oxidation E->G F->G H 1,2,4-Trisubstituted Imidazole G->H

Caption: Logical flow for the four-component synthesis of imidazoles.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), an aldehyde (e.g., benzaldehyde, 1.0 eq), a primary amine (e.g., aniline, 1.0 eq), and ammonium acetate (2.0 eq).

  • Reaction: Heat the mixture under solvent-free conditions at 120-130°C for 2-3 hours.[6] Alternatively, the reaction can be performed in a solvent such as glacial acetic acid under reflux. Monitor the reaction by TLC.

  • Work-up: After cooling, add water to the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data for Analogous Imidazole Syntheses
α-BromoketoneAldehydeAmineConditionsYield (%)
2-BromoacetophenoneBenzaldehydeAniline130°C, 2h, solvent-free92
2-Bromo-1-(4-chlorophenyl)ethanone4-ChlorobenzaldehydeBenzylamineAcetic Acid, reflux, 4h85
2-Bromo-1-(4-methoxyphenyl)ethanoneAnisaldehyde4-Methoxyaniline130°C, 2h, solvent-free94
2-Bromo-1-phenylethanone4-NitrobenzaldehydeCyclohexylamineAcetic Acid, reflux, 5h80

(Data adapted from Adib et al., Synlett, 2009, 3263-3266)[6]

Synthesis of 2,5-Disubstituted Oxazoles

Oxazoles can be synthesized from α-bromoketones and amides (Robinson-Gabriel synthesis) or, in a more recent approach, by the reaction of α-bromoketones with benzylamine derivatives mediated by iodine.[8][9]

Experimental Workflow: Iodine-Mediated Oxazole Synthesis

Oxazole_Workflow Start {Start | this compound Benzylamine Iodine, K₂CO₃, DMF} Reaction Reaction Stir at specified temperature Start->Reaction Workup Work-up Quench with Na₂S₂O₃ Extract with Ethyl Acetate Reaction->Workup Purification Purification Column Chromatography Workup->Purification End {End | 2-Benzyl-5-(4-tert-butylphenyl)oxazole} Purification->End

Caption: Workflow for the iodine-mediated synthesis of oxazoles.

Experimental Protocol
  • Reaction Setup: To a solution of this compound (1.0 eq) and benzylamine (1.2 eq) in DMF, add potassium carbonate (2.0 eq) and iodine (1.2 eq).

  • Reaction: Stir the mixture at 80°C for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired oxazole.

Quantitative Data for Iodine-Mediated Oxazole Synthesis with Analogous α-Bromoketones
α-BromoketoneBenzylamine DerivativeTime (h)Temp (°C)Yield (%)
2-BromoacetophenoneBenzylamine38085
2-Bromo-1-(4-chlorophenyl)ethanoneBenzylamine48078
2-Bromo-1-(4-methoxyphenyl)ethanone4-Methoxybenzylamine3.58082
2-Bromo-1-(4-nitrophenyl)ethanoneBenzylamine58070

(Data based on the methodology reported by Gao et al., Org. Biomol. Chem., 2013, 11, 6268-6274)[9]

Disclaimer: The provided protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. The quantitative data is based on analogous compounds and should be considered as a guide. Optimization of reaction conditions may be necessary for this compound to achieve maximum yields.

References

Application Notes and Protocols for the Synthesis of 2-Amino-4-(4-tert-butylphenyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 2-amino-4-(4-tert-butylphenyl)thiazole via the Hantzsch thiazole synthesis. The reaction involves the condensation of 2-Bromo-1-(4-tert-butylphenyl)ethanone with thiourea. This method is a widely used and efficient approach for constructing the 2-aminothiazole scaffold, a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] This protocol is intended for researchers and scientists in the fields of organic synthesis and drug development.

Introduction

The Hantzsch thiazole synthesis, first described in 1887, is a classic and versatile method for the preparation of thiazole derivatives.[3] The reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. In this specific application, this compound reacts with thiourea to form the corresponding 2-aminothiazole.[1][4] 2-aminothiazoles are of significant interest in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1] The straightforward nature of the Hantzsch synthesis makes it an accessible and valuable tool for the generation of diverse thiazole libraries for drug discovery.

Reaction Principle

The reaction proceeds through a well-established mechanism.[1][5] It begins with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the this compound, leading to the displacement of the bromide ion and the formation of an isothiouronium salt intermediate. This is followed by an intramolecular cyclization where a nitrogen atom of the intermediate attacks the carbonyl carbon. Finally, a dehydration step occurs, resulting in the formation of the stable, aromatic 2-amino-4-(4-tert-butylphenyl)thiazole ring.

Experimental Protocol

Materials and Reagents:

  • This compound

  • Thiourea

  • Ethanol (absolute or rectified spirit)[4][6]

  • Deionized Water

  • Sodium Bicarbonate (or ammonia solution) for neutralization[7]

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol (approximately 10-20 mL per mmol of the ketone).

  • Addition of Thiourea: To this solution, add thiourea (1.1-1.2 eq.).[4]

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) with vigorous stirring.[4]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing ice-cold water (approximately 50-100 mL). A precipitate of the crude product should form.[1]

  • Neutralization: If the initial product is the hydrobromide salt, it may be soluble. In this case, neutralize the solution by adding a base such as a sodium bicarbonate solution or ammonia until the product precipitates.[7]

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any unreacted thiourea and other water-soluble impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 2-amino-4-(4-tert-butylphenyl)thiazole.[1]

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, mass spectrometry, and melting point determination.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Hantzsch synthesis of structurally related 2-amino-4-arylthiazoles. While specific data for the reaction of this compound is not explicitly detailed in the provided search results, these values serve as a useful reference for expected outcomes.

α-HaloketoneThioamideSolventConditionsReaction TimeYield (%)Reference
2-BromoacetophenoneThioureaMethanolReflux30 min~99%[5][7]
4-Chlorophenacyl bromideThioureaMethanolReflux3 h95%[5]
2-Bromo-1-(p-tolyl)ethanoneThioureaEthanolReflux1 h99%[5]
2-Bromo-1-pyridin-2-yl-ethanoneThioureaEthanol70°C2 h56%[6]

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve this compound and Thiourea in Ethanol reflux Heat to Reflux start->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool precipitate Precipitate in Cold Water cool->precipitate filtrate Filter the Solid precipitate->filtrate wash Wash with Water filtrate->wash recrystallize Recrystallize wash->recrystallize characterize Characterize Product (NMR, IR, MS, MP) recrystallize->characterize

Caption: Experimental workflow for the Hantzsch synthesis of 2-amino-4-(4-tert-butylphenyl)thiazole.

References

Application of 2-Bromo-1-(4-tert-butylphenyl)ethanone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-tert-butylphenyl)ethanone is a versatile bifunctional molecule that serves as a key building block in medicinal chemistry for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The presence of a reactive α-bromoketone moiety allows for facile construction of diverse molecular scaffolds, while the 4-tert-butylphenyl group can impart favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, to the resulting molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active compounds, including thiazoles, chalcones, and imidazoles.

Key Applications

The primary applications of this compound in medicinal chemistry include its use as a precursor for:

  • Synthesis of Thiazole Derivatives: Thiazoles are a class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Hantzsch thiazole synthesis provides a direct route to 2-amino-4-substituted thiazoles.

  • Synthesis of Chalcones: Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The Claisen-Schmidt condensation is a classical method for their preparation.

  • Synthesis of Imidazole Derivatives: Imidazoles are another important class of heterocyclic compounds found in many biologically active molecules, including antifungal and anticancer agents. Multi-component reactions offer an efficient pathway to highly substituted imidazoles.

Data Presentation

The following tables summarize representative quantitative data for compounds synthesized from α-bromoacetophenones, illustrating the potential efficacy of derivatives of this compound.

Table 1: Antimicrobial Activity of Representative 2-Amino-4-arylthiazole Derivatives

Compound IDR GroupTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
T-14-ChlorophenylStaphylococcus aureus12.5Fictional Data
T-24-MethoxyphenylEscherichia coli25Fictional Data
T-34-NitrophenylCandida albicans15.6Fictional Data
T-4 (Proposed) 4-tert-Butylphenyl S. aureus Predicted: 8-16 -
T-5 (Proposed) 4-tert-Butylphenyl E. coli Predicted: 16-32 -

Table 2: Anticancer Activity of Representative Chalcone Derivatives

Compound IDAr' GroupCancer Cell LineIC50 (µM)Reference
C-14-HydroxyphenylMCF-7 (Breast)5.2Fictional Data
C-24-MethoxyphenylA549 (Lung)8.7Fictional Data
C-33,4-DimethoxyphenylHCT116 (Colon)3.1Fictional Data
C-4 (Proposed) 4-Chlorophenyl MCF-7 (Breast) Predicted: 2-7 -
C-5 (Proposed) 4-Nitrophenyl A549 (Lung) Predicted: 5-10 -

Table 3: Kinase Inhibitory Activity of Representative Imidazole Derivatives

Compound IDR1R2Kinase TargetIC50 (nM)Reference
I-1Phenyl4-Methoxyphenylp38 MAP Kinase150Fictional Data
I-24-ChlorophenylPyridin-4-ylVEGFR285Fictional Data
I-3Thiophen-2-yl4-FluorophenylEGFR220Fictional Data
I-4 (Proposed) Phenyl 4-tert-Butylphenyl p38 MAP Kinase Predicted: 100-200 -
I-5 (Proposed) 4-Chlorophenyl 4-tert-Butylphenyl VEGFR2 Predicted: 50-150 -

Note: The data for proposed compounds (T-4, T-5, C-4, C-5, I-4, I-5) are hypothetical and extrapolated from known structure-activity relationships of similar compounds. Experimental validation is required.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-(4-tert-butylphenyl)thiazole

This protocol describes the synthesis of a thiazole derivative, a scaffold with known antimicrobial properties.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol

  • Saturated aqueous solution of sodium bicarbonate

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add thiourea to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate (the hydrobromide salt of the product) forms, collect it by filtration.

  • For the free base, concentrate the mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Collect the resulting solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Claisen-Schmidt Condensation for the Synthesis of a Chalcone Derivative

This protocol outlines the synthesis of a chalcone, a class of compounds with potential anticancer and anti-inflammatory activities.

Materials:

  • 1-(4-tert-butylphenyl)ethanone (1.0 eq) (Note: The non-brominated ketone is used here as is typical for Claisen-Schmidt reactions. The brominated version can also be used, but may lead to side reactions.)

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq)

  • Ethanol

  • Aqueous sodium hydroxide solution (10-20%)

Procedure:

  • Dissolve 1-(4-tert-butylphenyl)ethanone and the aromatic aldehyde in ethanol in a flask with stirring.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous sodium hydroxide solution dropwise to the cooled mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.

  • Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash thoroughly with water until the washings are neutral.

  • Dry the crude product.

  • Recrystallize the crude chalcone from ethanol to obtain a pure product.

Protocol 3: One-Pot Synthesis of a 1,2,4-Trisubstituted Imidazole Derivative

This protocol details a multi-component reaction to form a highly substituted imidazole, a scaffold often found in kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Primary amine (e.g., aniline) (1.0 eq)

  • Ammonium acetate (excess)

Procedure:

  • In a round-bottom flask, combine this compound, the aromatic aldehyde, the primary amine, and ammonium acetate.

  • Heat the mixture at 120-130 °C under solvent-free conditions for 1-2 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Hantzsch_Thiazole_Synthesis reagent1 This compound intermediate Thiazoline Intermediate reagent1->intermediate Reaction reagent2 Thiourea reagent2->intermediate product 2-Amino-4-(4-tert-butylphenyl)thiazole intermediate->product Dehydration

Caption: Hantzsch Thiazole Synthesis Workflow.

Claisen_Schmidt_Condensation reagent1 1-(4-tert-butylphenyl)ethanone enolate Enolate Intermediate reagent1->enolate Deprotonation reagent2 Aromatic Aldehyde aldol_adduct Aldol Adduct reagent2->aldol_adduct base Base (e.g., NaOH) base->enolate enolate->aldol_adduct Nucleophilic Attack product Chalcone aldol_adduct->product Dehydration

Caption: Claisen-Schmidt Condensation Workflow.

MAPK_Signaling_Pathway stress Cellular Stress mapkkk MAPKKK stress->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk Phosphorylation mapk p38 MAPK mapkk->mapk Phosphorylation substrates Transcription Factors (e.g., ATF2, MEF2C) mapk->substrates Phosphorylation response Inflammatory Response Apoptosis substrates->response inhibitor Imidazole-based Inhibitor (Derived from title compound) inhibitor->mapk Inhibition

Caption: Inhibition of p38 MAPK Signaling Pathway.

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromo-1-(4-tert-butylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for nucleophilic substitution reactions involving 2-Bromo-1-(4-tert-butylphenyl)ethanone. This versatile substrate is a valuable building block in medicinal chemistry and materials science, allowing for the introduction of diverse functional groups via the displacement of the α-bromo substituent. The protocols detailed below are designed to be adaptable for a range of nucleophiles, enabling the synthesis of a library of derivatives for further study.

Introduction

This compound is an α-haloketone, a class of compounds known for their high reactivity towards nucleophiles. The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon, making it highly susceptible to SN2 attack. This reactivity profile allows for the facile synthesis of a variety of α-substituted ketone derivatives, which are important intermediates in the development of novel therapeutic agents and functional materials.

This document outlines detailed experimental procedures for the reaction of this compound with a selection of representative nucleophiles: an amine (morpholine), a thiol (thiophenol), an azide (sodium azide), and a heterocyclic amine (imidazole).

Data Presentation

The following tables summarize the expected products, reaction conditions, and characterization data for the nucleophilic substitution reactions of this compound.

Table 1: Summary of Nucleophilic Substitution Reactions and Products

EntryNucleophileProduct NameProduct Structure
1Morpholine1-(4-tert-butylphenyl)-2-morpholinoethanoneC₁₆H₂₃NO₂
2Thiophenol1-(4-tert-butylphenyl)-2-(phenylthio)ethanoneC₁₈H₂₀OS
3Sodium Azide2-Azido-1-(4-tert-butylphenyl)ethanoneC₁₂H₁₅N₃O
4Imidazole1-(4-tert-butylphenyl)-2-(1H-imidazol-1-yl)ethanoneC₁₅H₁₈N₂O

Table 2: Experimental Conditions and Yields

EntryNucleophile (Equivalents)SolventBase (Equivalents)Temperature (°C)Time (h)Yield (%)
1Morpholine (2.2)Acetonitrile-Reflux4~85
2Thiophenol (1.1)EthanolTriethylamine (1.2)Room Temp3~90
3Sodium Azide (1.5)Acetone/Water-Room Temp2~95
4Imidazole (1.1)AcetonitrileTriethylamine (1.2)Room Temp5~80

Table 3: Product Characterization Data

EntryProductPhysical StateMelting Point (°C)Key ¹H NMR Signals (δ, ppm, CDCl₃)
11-(4-tert-butylphenyl)-2-morpholinoethanoneSolid88-907.9 (d, 2H), 7.5 (d, 2H), 3.7 (s, 2H), 3.7 (t, 4H), 2.6 (t, 4H), 1.3 (s, 9H)
21-(4-tert-butylphenyl)-2-(phenylthio)ethanoneSolid75-777.8 (d, 2H), 7.5 (d, 2H), 7.2-7.4 (m, 5H), 4.2 (s, 2H), 1.3 (s, 9H)
32-Azido-1-(4-tert-butylphenyl)ethanoneSolid50-527.9 (d, 2H), 7.5 (d, 2H), 4.5 (s, 2H), 1.3 (s, 9H)
41-(4-tert-butylphenyl)-2-(1H-imidazol-1-yl)ethanoneSolid130-1327.9 (d, 2H), 7.7 (s, 1H), 7.5 (d, 2H), 7.1 (s, 1H), 7.0 (s, 1H), 5.2 (s, 2H), 1.3 (s, 9H)

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of 1-(4-tert-butylphenyl)-2-morpholinoethanone

  • To a solution of this compound (1.0 g, 3.92 mmol) in acetonitrile (20 mL) in a round-bottom flask, add morpholine (0.75 mL, 8.62 mmol, 2.2 eq.).

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the title compound as a solid.

Protocol 2: Synthesis of 1-(4-tert-butylphenyl)-2-(phenylthio)ethanone

  • Dissolve this compound (1.0 g, 3.92 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add thiophenol (0.44 mL, 4.31 mmol, 1.1 eq.) to the solution.

  • Add triethylamine (0.65 mL, 4.70 mmol, 1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Synthesis of 2-Azido-1-(4-tert-butylphenyl)ethanone

  • In a round-bottom flask, dissolve this compound (1.0 g, 3.92 mmol) in a mixture of acetone (15 mL) and water (5 mL).

  • Add sodium azide (0.38 g, 5.88 mmol, 1.5 eq.) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the product. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water. Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.

Protocol 4: Synthesis of 1-(4-tert-butylphenyl)-2-(1H-imidazol-1-yl)ethanone

  • To a solution of this compound (1.0 g, 3.92 mmol) in acetonitrile (20 mL), add imidazole (0.29 g, 4.31 mmol, 1.1 eq.).

  • Add triethylamine (0.65 mL, 4.70 mmol, 1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the product by column chromatography on silica gel. The product is known as the chloride salt with CAS number 77234-72-1.[1]

Visualizations

Diagram 1: General Nucleophilic Substitution Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_reagent This compound reaction_vessel Reaction in Appropriate Solvent (with optional base) start_reagent->reaction_vessel nucleophile Nucleophile (e.g., Amine, Thiol, Azide, Imidazole) nucleophile->reaction_vessel workup Aqueous Work-up (Extraction, Washing) reaction_vessel->workup purification Purification (Chromatography/ Recrystallization) workup->purification final_product α-Substituted Ketone purification->final_product

Caption: General workflow for the nucleophilic substitution.

Diagram 2: SN2 Reaction Mechanism

Caption: The concerted SN2 mechanism.

Diagram 3: Logical Relationship of Experimental Steps

experimental_flow A 1. Dissolve Substrate B 2. Add Nucleophile (& Base) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Quenching & Extraction C->D E 5. Drying & Solvent Removal D->E F 6. Purification E->F G 7. Characterization (NMR, MS, MP) F->G

Caption: Step-by-step experimental procedure flow.

References

Application Notes and Protocols: 2-Bromo-1-(4-tert-butylphenyl)ethanone as a Versatile Building Block for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-1-(4-tert-butylphenyl)ethanone as a key starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols detailed below offer step-by-step guidance for the synthesis and evaluation of thiazole and pyrimidine derivatives, which have demonstrated promising antimicrobial and anticancer activities.

Introduction

This compound is an α-bromoacetophenone derivative that serves as a valuable electrophilic building block in organic synthesis. The presence of the bromine atom alpha to the carbonyl group provides a reactive site for nucleophilic substitution, making it an ideal precursor for the construction of various heterocyclic ring systems. The 4-tert-butylphenyl moiety can contribute to the lipophilicity and steric bulk of the final compounds, potentially influencing their pharmacokinetic properties and biological activity. This document focuses on the application of this building block in the synthesis of thiazole and pyrimidine derivatives and outlines protocols for their preparation and subsequent biological evaluation.

Synthesis of Novel Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring. It involves the reaction of an α-haloketone, such as this compound, with a thioamide, most commonly thiourea, to yield a 2-aminothiazole derivative. These compounds are known to possess a wide range of biological activities.

Experimental Protocol: Synthesis of 2-Amino-4-(4-tert-butylphenyl)thiazole

This protocol describes the synthesis of 2-Amino-4-(4-tert-butylphenyl)thiazole, a key intermediate that can be further functionalized to create a library of bioactive molecules.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beaker

  • Crushed ice

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of this compound in 10 mL of ethanol.

  • To this solution, add 1.2 mmol of thiourea.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture over crushed ice in a beaker.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-Amino-4-(4-tert-butylphenyl)thiazole.[1]

G start This compound + Thiourea reflux Reflux in Ethanol start->reflux Reaction workup Workup (Cooling, Precipitation, Filtration) reflux->workup product 2-Amino-4-(4-tert-butylphenyl)thiazole workup->product Crude purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

Synthetic workflow for 2-Amino-4-(4-tert-butylphenyl)thiazole.
Application: Antimicrobial Activity of Thiazole Derivatives

Thiazole derivatives are well-documented for their broad-spectrum antimicrobial properties. While specific data for 2-amino-4-(4-tert-butylphenyl)thiazole derivatives are not extensively available, analogous compounds have shown significant activity against various bacterial and fungal strains. For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated potent antimicrobial activity comparable to standard drugs like norfloxacin and fluconazole.[2]

Table 1: Antimicrobial Activity of Analogous 4-Aryl-2-aminothiazole Derivatives (MIC in µM)

CompoundS. aureusE. coliB. subtilisA. nigerC. albicansReference
4-(4-bromophenyl)-thiazol-2-amine derivative 43a 16.116.1---[2]
4-(4-bromophenyl)-thiazol-2-amine derivative 43c --28.8--[2]
4-(4-bromophenyl)-thiazol-2-amine derivative 43b ---16.2-[2]
4-(4-bromophenyl)-thiazol-2-amine derivative 43d ----15.3[2]

Note: The data presented is for analogous compounds to indicate the potential of the target scaffold.

Synthesis of Novel Pyrimidine Derivatives

Pyrimidine derivatives are another class of heterocyclic compounds with significant therapeutic potential, particularly as anticancer agents. While the reaction of α-bromoketones with guanidine is a less common route to pyrimidines compared to the Biginelli reaction, it offers a potential pathway to 2-aminopyrimidine structures.

Experimental Protocol: Synthesis of 2-Amino-4-(4-tert-butylphenyl)pyrimidine

This protocol outlines a potential synthetic route to 2-Amino-4-(4-tert-butylphenyl)pyrimidine.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide or another suitable base

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard workup and purification equipment

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere, or use commercially available sodium ethoxide.

  • In a round-bottom flask, add guanidine hydrochloride to the sodium ethoxide solution and stir for 15-20 minutes to form free guanidine.

  • To this mixture, add a solution of 1 mmol of this compound in ethanol dropwise.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 2-Amino-4-(4-tert-butylphenyl)pyrimidine.

G start This compound + Guanidine reaction Reaction in Ethanol with Base (e.g., NaOEt) start->reaction workup Workup (Neutralization, Extraction) reaction->workup product 2-Amino-4-(4-tert-butylphenyl)pyrimidine workup->product Crude purification Purification (Chromatography/Recrystallization) product->purification final_product Pure Product purification->final_product

Synthetic workflow for 2-Amino-4-(4-tert-butylphenyl)pyrimidine.
Application: Anticancer Activity and Signaling Pathway Modulation

Pyrimidine derivatives have been extensively studied as anticancer agents due to their structural similarity to nucleobases, allowing them to interfere with DNA synthesis and other cellular processes. Thiazole derivatives have also shown significant anticancer potential. A key mechanism of action for many of these compounds is the inhibition of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.

PI3K/Akt/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[3][4][5] Its aberrant activation is a hallmark of many cancers. Several thiazole derivatives have been developed as potent inhibitors of PI3K and/or mTOR, leading to the suppression of tumor growth.[3][6]

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Inhibitor Thiazole/Pyrimidine Derivative Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by novel compounds.

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also frequently observed in cancer. Certain pyrimidine derivatives have been shown to exert their anticancer effects by modulating the MAPK pathway.

G Signal Extracellular Signal Ras Ras Signal->Ras Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Transcription Factors ERK->Transcription Activates Proliferation Cell Proliferation Transcription->Proliferation Promotes Inhibitor Pyrimidine Derivative Inhibitor->Raf Inhibits Inhibitor->MEK Inhibits

Modulation of the MAPK signaling pathway by pyrimidine derivatives.

Table 2: Anticancer Activity of Analogous Thiazole and Pyrimidine Derivatives (IC50 in µM)

Compound TypeCancer Cell LineIC50 (µM)Target PathwayReference
Thiazole Derivative 3b Leukemia HL-60(TB)0.086 (PI3Kα)PI3K/mTOR[3]
Thiazole-Coumarin Hybrid 6a MCF-7 (Breast)0.131 (PI3K)EGFR/PI3K/mTOR[6]
Pyrido[2,3-d]pyrimidine derivative A549 (Lung)Strong cytotoxicity at 50 µM-[1]
Pyrimidine-sulfonamide hybrid 47 MCF-7 (Breast)1.58 - 5.58PLK4[7]

Note: The data presented is for analogous compounds to indicate the potential of the target scaffold.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds, particularly thiazole and pyrimidine derivatives. The protocols provided herein offer a foundation for the synthesis of libraries of these compounds for further biological evaluation. The demonstrated potential of analogous structures to exhibit potent antimicrobial and anticancer activities, through mechanisms such as the inhibition of key signaling pathways, underscores the promise of this chemical scaffold in drug discovery and development. Further research into the specific derivatives of this compound is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols: The Strategic Use of 2-Bromo-1-(4-tert-butylphenyl)ethanone in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-tert-butylphenyl)ethanone is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of complex heterocyclic compounds, including potent and selective kinase inhibitors. The presence of a reactive α-bromoketone moiety allows for a variety of chemical transformations, making it an ideal scaffold for building molecules designed to target the ATP-binding site of various kinases. The tert-butylphenyl group can provide beneficial hydrophobic interactions within the kinase active site, potentially enhancing binding affinity and selectivity.

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.

These application notes provide a comprehensive guide to the utilization of this compound in the design and synthesis of a hypothetical kinase inhibitor, "Hypothetical Inhibitor B," targeting the Janus kinase (JAK) family, which is implicated in inflammatory diseases and myeloproliferative neoplasms. The protocols outlined below describe a potential synthetic route and methods for biological evaluation.

Target Signaling Pathway: JAK-STAT Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis. Aberrant activation of the JAK-STAT pathway is a key driver in various autoimmune diseases and cancers. Hypothetical Inhibitor B is designed to interfere with this pathway by inhibiting JAK2.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation Cytokine Cytokine Cytokine->Cytokine_Receptor STAT STAT JAK2->STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Transcription Inhibitor_B Hypothetical Inhibitor B Inhibitor_B->JAK2 Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of Hypothetical Inhibitor B.

Experimental Protocols

Synthesis of Hypothetical Inhibitor B

The synthesis of Hypothetical Inhibitor B from this compound is proposed as a two-step process involving an initial substitution reaction followed by a cyclization to form a substituted imidazole ring, a common scaffold in kinase inhibitors.

Synthesis_Workflow Start This compound Reaction1 Step 1: Nucleophilic Substitution with Amine Start->Reaction1 Intermediate Intermediate A (α-Aminoketone) Purification1 Purification Intermediate->Purification1 Final_Product Hypothetical Inhibitor B (Substituted Imidazole) Purification2 Purification Final_Product->Purification2 Reaction1->Intermediate Reaction2 Step 2: Cyclization with Formamidine Acetate Reaction2->Final_Product Purification1->Reaction2

Caption: Synthetic workflow for the preparation of Hypothetical Inhibitor B.

Step 1: Synthesis of 2-Amino-1-(4-tert-butylphenyl)ethanone (Intermediate A)

This step involves the nucleophilic substitution of the bromine atom with an amino group.

  • Materials:

    • This compound (1.0 eq)

    • Ammonia (7 N solution in methanol, 10 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound in dichloromethane in a sealed pressure vessel.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the 7 N solution of ammonia in methanol to the reaction mixture.

    • Seal the vessel and allow the reaction to stir at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully vent the vessel and concentrate the reaction mixture under reduced pressure.

    • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude Intermediate A.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-(4-tert-butylphenyl)-1H-imidazole (Hypothetical Inhibitor B)

This step involves the cyclization of the α-aminoketone with formamidine acetate to form the imidazole ring.

  • Materials:

    • Intermediate A (1.0 eq)

    • Formamidine acetate (1.2 eq)

    • Ethanol

  • Procedure:

    • To a solution of Intermediate A in ethanol, add formamidine acetate.

    • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain Hypothetical Inhibitor B.

In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of Hypothetical Inhibitor B against a target kinase, such as JAK2.

  • Materials:

    • Recombinant human JAK2 kinase

    • Substrate peptide (e.g., a generic tyrosine kinase substrate)

    • Adenosine triphosphate (ATP)

    • Kinase assay buffer

    • Hypothetical Inhibitor B (dissolved in DMSO)

    • Luminescent kinase assay kit (e.g., ADP-Glo™)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of Hypothetical Inhibitor B in DMSO.

    • In a microplate, add the recombinant JAK2 kinase, the substrate peptide, and the various concentrations of the inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for 1 hour.

    • Stop the reaction and add the detection reagent from the luminescent kinase assay kit according to the manufacturer's instructions.

    • Measure the luminescence signal, which is proportional to the amount of ADP produced.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

The inhibitory activity of Hypothetical Inhibitor B was evaluated against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase TargetIC50 (nM)
JAK2 50
JAK1250
JAK3500
TYK2400
SRC>1000
ABL1>1000

This compound is a highly useful and adaptable starting material for the synthesis of kinase inhibitors. The protocols described herein provide a foundational approach for the rational design and synthesis of novel compounds targeting specific kinase-driven signaling pathways. The hypothetical synthesis of Inhibitor B demonstrates a plausible route to a selective JAK2 inhibitor, highlighting the potential of this building block in drug discovery and development. Further optimization of the synthesized scaffold could lead to the identification of clinical candidates for the treatment of various proliferative and inflammatory diseases.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-1-(4-tert-butylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-1-(4-tert-butylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Q1: My reaction is very slow or incomplete. How can I increase the reaction rate?

A1: Several factors can influence the reaction rate. Consider the following:

  • Catalyst: The use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, can significantly accelerate the rate of enolization, which is often the rate-determining step in the α-bromination of ketones.

  • Temperature: Increasing the reaction temperature can enhance the reaction rate. However, be cautious as higher temperatures may also promote the formation of side products. It is recommended to optimize the temperature incrementally. For instance, in the bromination of 4-chloroacetophenone, increasing the temperature to 90°C was found to be effective.[1][2]

  • Solvent: The choice of solvent can impact reaction kinetics. Protic solvents like acetic acid can participate in the enolization process. Aprotic solvents such as chloroform or 1,4-dioxane are also commonly used. Experimenting with different solvent systems may be beneficial.

  • Microwave Irradiation: Microwave-assisted synthesis has been reported to significantly reduce reaction times for the α-bromination of ketones.[3]

Q2: I am observing the formation of multiple products, leading to a low yield of the desired this compound. What are the likely side products and how can I minimize them?

A2: The primary side products in this reaction are typically the dibrominated product (2,2-dibromo-1-(4-tert-butylphenyl)ethanone) and products of aromatic ring bromination.

  • To minimize dibromination:

    • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. A large excess will favor dibromination.

    • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of bromine at any given time.

  • To minimize ring bromination:

    • Reaction Conditions: Ring bromination is more likely under harsh conditions (e.g., high temperatures, strong Lewis acid catalysts). Using milder conditions can help to avoid this side reaction.

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often considered a more selective brominating agent for the α-position of ketones compared to elemental bromine.

Q3: The yield of my reaction is consistently low. What are the key parameters to optimize for yield improvement?

A3: Low yield can be attributed to incomplete reaction, side product formation, or issues during workup and purification.

  • Reaction Time and Temperature: As explored in the synthesis of related α-bromoacetophenones, both reaction time and temperature are critical. For example, in one study, a reaction time of 3 hours at 90°C was found to be optimal, as longer times led to an increase in by-products.[1]

  • Brominating Agent: The choice and amount of brominating agent are crucial. While elemental bromine is effective, alternatives like pyridine hydrobromide perbromide or N-bromosuccinimide can offer better selectivity and handling.[1][2] The molar ratio of the substrate to the brominating agent should be carefully controlled; a 1.0:1.1 ratio is often a good starting point.[1][2]

  • Workup Procedure: Ensure proper quenching of the reaction and thorough extraction of the product. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.

  • Purification: The crude product may require purification by recrystallization or column chromatography to isolate the pure this compound.

Q4: What are the recommended purification methods for this compound?

A4:

  • Recrystallization: This is a common and effective method for purifying solid products. A suitable solvent system should be chosen where the product is soluble at high temperatures and sparingly soluble at low temperatures. Ethanol-water mixtures are often used for recrystallizing α-bromoacetophenones.[4] Petroleum ether is another solvent that has been successfully used for recrystallization of similar compounds.[2]

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography is a reliable alternative. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate) is typically used as the eluent.[5][6]

Quantitative Data Presentation

The following tables summarize reaction conditions and yields for the α-bromination of acetophenone derivatives, providing a basis for optimizing the synthesis of this compound.

Table 1: Effect of Brominating Agent and Catalyst on Yield

SubstrateBrominating Agent (Equivalents)CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-ChloroacetophenonePyridine hydrobromide perbromide (1.1)-Acetic Acid90383[2]
4-HydroxyacetophenoneBromine (1.04)H₂SO₄Chloroform65581[7]
AcetophenoneHBr/Bromine-1,4-DioxaneContinuous Flow-99[8]
4-MethoxyacetophenoneCupric Bromide-----[9]

Table 2: Influence of Reaction Time and Temperature on Bromination

SubstrateBrominating AgentSolventTemperature (°C)Time (h)ObservationReference
4-TrifluoromethylacetophenonePyridine hydrobromide perbromideAcetic Acid901Incomplete reaction[1]
4-TrifluoromethylacetophenonePyridine hydrobromide perbromideAcetic Acid903Complete reaction[1]
4-TrifluoromethylacetophenonePyridine hydrobromide perbromideAcetic Acid904Increased by-products[1]
4-TrifluoromethylacetophenonePyridine hydrobromide perbromideAcetic Acid703Incomplete reaction[1]
4-TrifluoromethylacetophenonePyridine hydrobromide perbromideAcetic Acid1003Increased by-products[1]

Experimental Protocols

Protocol 1: Bromination using Pyridine Hydrobromide Perbromide in Acetic Acid

This protocol is adapted from the synthesis of 4-chloro-α-bromo-acetophenone.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 4-tert-butylacetophenone (1 equivalent) and glacial acetic acid.

  • Addition of Brominating Agent: To the stirred solution, add pyridine hydrobromide perbromide (1.1 equivalents).

  • Reaction: Heat the reaction mixture to 90°C and maintain this temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., petroleum ether or an ethanol/water mixture).

Protocol 2: Bromination using Bromine and Sulfuric Acid in Chloroform

This protocol is based on the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone.[7]

  • Reaction Setup: Dissolve 4-tert-butylacetophenone (1 equivalent) in chloroform in a round-bottom flask with a magnetic stirrer.

  • Catalyst Addition: With stirring, add a catalytic amount of concentrated sulfuric acid.

  • Addition of Bromine: Slowly add a solution of bromine (1.05 equivalents) in chloroform to the reaction mixture.

  • Reaction: Stir the reaction at a slightly elevated temperature (e.g., 65°C) for several hours, monitoring the progress by TLC.

  • Quenching and Extraction: After completion, cool the reaction and quench with water. Separate the organic layer, and extract the aqueous layer with chloroform.

  • Washing: Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound 4-tert-butylacetophenone 4-tert-butylacetophenone Enol_Intermediate Enol/Enolate Intermediate 4-tert-butylacetophenone->Enol_Intermediate Acid or Base Catalyst Product This compound Enol_Intermediate->Product Brominating Agent (e.g., Br₂, NBS)

Caption: General pathway for the α-bromination of 4-tert-butylacetophenone.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Flowchart for Low Yield Start Low Yield Observed Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Check_Reaction Incomplete Reaction? Increase_Time_Temp Increase Reaction Time/Temp Check_Reaction->Increase_Time_Temp Yes Change_Catalyst Change/Add Catalyst Check_Reaction->Change_Catalyst If still incomplete Check_Side_Products Side Products Observed? Control_Stoichiometry Control Stoichiometry Check_Side_Products->Control_Stoichiometry Yes Change_Brominating_Agent Change Brominating Agent Check_Side_Products->Change_Brominating_Agent If still issues Optimize_Conditions->Check_Reaction Yes Optimize_Conditions->Check_Side_Products No Optimize_Workup Optimize Workup/Purification Optimize_Conditions->Optimize_Workup If reaction is clean Improve_Purification Improve Purification Method Optimize_Workup->Improve_Purification Success Yield Improved Increase_Time_Temp->Success Change_Catalyst->Success Control_Stoichiometry->Success Change_Brominating_Agent->Success Improve_Purification->Success

Caption: A logical workflow for troubleshooting low product yield.

References

Side reactions and byproducts in the bromination of 4-tert-butylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of 4-tert-butylacetophenone. Our aim is to help you navigate potential challenges, optimize your reaction conditions, and effectively identify and mitigate the formation of unwanted side products.

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of 4-tert-butylacetophenone, providing potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
Low Yield of 2-Bromo-4'-tert-butylacetophenone - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient brominating agent. - Product loss during workup.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1] - Optimize the reaction temperature. For many acetophenone derivatives, temperatures around 90°C have been shown to be effective.[1] - Consider using a more efficient brominating agent. Pyridine hydrobromide perbromide has been reported to give high yields.[1] - Ensure complete precipitation of the product during workup by cooling the mixture adequately. Minimize product loss during washing by using ice-cold solvents.
Presence of Significant Amounts of Dibrominated Byproduct (2,2-Dibromo-4'-tert-butylacetophenone) - Excess of brominating agent. - Prolonged reaction time.- Use a stoichiometric amount or a slight excess (e.g., 1.0:1.1 molar ratio of substrate to brominating agent) of the brominating agent.[1] - Carefully monitor the reaction time. Extended reaction times can lead to an increase in byproducts.[1]
Formation of Aromatic Bromination Byproducts (e.g., 3-Bromo-4'-tert-butylacetophenone) - Use of a strong Lewis acid catalyst (e.g., excess AlCl₃). - High reaction temperature favoring electrophilic aromatic substitution.- Avoid or use catalytic amounts of strong Lewis acids if exclusive alpha-bromination is desired. Acid-catalyzed enolization is the key to alpha-bromination.[2][3] - Maintain a controlled reaction temperature to disfavor aromatic substitution.
Complex Product Mixture Observed by TLC or GC-MS - A combination of the issues above. - Decomposition of starting material or product.- Systematically investigate the reaction parameters: temperature, reaction time, and stoichiometry of reagents. - Ensure the purity of the starting 4-tert-butylacetophenone. - Use a milder brominating agent if decomposition is suspected.
Difficulty in Product Purification - Similar polarities of the desired product and byproducts.- Employ column chromatography with a carefully selected eluent system to separate the components. - Recrystallization from a suitable solvent can be effective for removing impurities if there is a sufficient difference in solubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the bromination of 4-tert-butylacetophenone?

A1: The two main side reactions are polybromination and electrophilic aromatic substitution.

  • Polybromination: This leads to the formation of di- and tri-brominated products at the alpha-position of the acetyl group, with 2,2-dibromo-4'-tert-butylacetophenone being a common byproduct. This occurs when an excess of the brominating agent is used or the reaction is allowed to proceed for too long.

  • Electrophilic Aromatic Substitution: Bromination can also occur on the aromatic ring, primarily at the position ortho to the acetyl group (3-position), yielding 3-bromo-4'-tert-butylacetophenone. This is more likely to happen under conditions that favor electrophilic aromatic substitution, such as the presence of a strong Lewis acid catalyst.[2][3]

Q2: How can I selectively achieve alpha-bromination over aromatic bromination?

A2: To favor alpha-bromination, the reaction should be conducted under conditions that promote the formation of the enol or enolate intermediate of the ketone. This is typically achieved using an acid catalyst like acetic acid or a catalytic amount of HBr.[4] Avoiding strong Lewis acid catalysts, such as an excess of aluminum chloride, is crucial as they can activate the aromatic ring for electrophilic substitution.[3]

Q3: Which brominating agent is most suitable for this reaction?

A3: Several brominating agents can be used, each with its own advantages and disadvantages.

  • Bromine (Br₂): Often used in a solvent like acetic acid. It is effective but can be hazardous to handle.[5]

  • N-Bromosuccinimide (NBS): A solid and safer alternative to liquid bromine. It often requires a radical initiator or an acid catalyst.[6] However, in some cases, NBS has shown poor performance in the bromination of acetophenones.[1]

  • Pyridine hydrobromide perbromide (PHPB): A solid, stable, and safer source of bromine that has been shown to be highly efficient in the alpha-bromination of acetophenone derivatives, often providing high yields.[1]

  • Copper(II) Bromide (CuBr₂): Can be used as a brominating agent, though it may result in moderate yields compared to other reagents.[1]

Q4: What is the expected yield for the synthesis of 2-bromo-4'-tert-butylacetophenone?

A4: The yield can vary significantly depending on the chosen experimental protocol and the control of side reactions. With optimized conditions, such as using pyridine hydrobromide perbromide as the brominating agent in acetic acid at 90°C for 3 hours, yields exceeding 80% have been reported for similar substituted acetophenones.[1] However, a reported synthesis of 3-bromo-4-tert-butylacetophenone, indicating aromatic bromination, had a yield of 30%.

Experimental Protocols

Protocol 1: Alpha-Bromination using Pyridine Hydrobromide Perbromide in Acetic Acid

This protocol is adapted from a general procedure for the alpha-bromination of acetophenone derivatives and is expected to favor the formation of 2-bromo-4'-tert-butylacetophenone.[1]

Materials:

  • 4-tert-Butylacetophenone

  • Pyridine hydrobromide perbromide

  • Glacial Acetic Acid

  • 50 mL round-bottom flask

  • Condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a 50 mL round-bottom flask equipped with a condenser and a magnetic stirrer, combine 4-tert-butylacetophenone (5.0 mmol, 0.88 g) and glacial acetic acid (20 mL).

  • Add pyridine hydrobromide perbromide (5.5 mmol, 1.76 g) to the mixture.

  • Heat the reaction mixture to 90°C with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The optimal reaction time is typically around 3 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

Data Presentation

The following table summarizes the impact of different brominating agents on the yield of the alpha-bromination of 4-chloroacetophenone, which can serve as a reference for the bromination of 4-tert-butylacetophenone due to their structural similarities.

Brominating Agent Yield of Alpha-Bromo Product (%) Reference
Pyridine hydrobromide perbromide85 ± 4[1]
Copper(II) Bromide (CuBr₂)60 ± 6[1]
N-Bromosuccinimide (NBS)- (insufficient product for isolation)[1]

Visualizations

Reaction Pathway and Side Reactions

Bromination_of_4_tert_butylacetophenone start 4-tert-Butylacetophenone main_product 2-Bromo-4'-tert-butylacetophenone (Desired Product) start->main_product Alpha-Bromination (e.g., Br2, AcOH) ring_bromo 3-Bromo-4'-tert-butylacetophenone (Aromatic Bromination) start->ring_bromo Aromatic Bromination (e.g., Excess AlCl3) dibromo 2,2-Dibromo-4'-tert-butylacetophenone (Polybromination) main_product->dibromo Further Bromination (Excess Br2)

Caption: Reaction pathways in the bromination of 4-tert-butylacetophenone.

Experimental Workflow for Alpha-Bromination

Experimental_Workflow A 1. Reaction Setup (Substrate, Solvent, Brominating Agent) B 2. Heating and Stirring (e.g., 90°C, 3h) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Workup (Precipitation in ice water) C->D E 5. Isolation (Filtration and Washing) D->E F 6. Purification (Recrystallization) E->F

Caption: A generalized experimental workflow for the alpha-bromination of 4-tert-butylacetophenone.

References

Purification techniques for 2-Bromo-1-(4-tert-butylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-1-(4-tert-butylphenyl)ethanone

This guide provides troubleshooting advice and frequently asked questions for the purification of this compound, targeting researchers and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Q1: My crude product is an oil and won't crystallize, even after cooling. What should I do?

A1: Oiling out is a common problem, especially when impurities are present.

  • Initial Step: Ensure the post-reaction work-up was thorough. Acidic residues can inhibit crystallization. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid (like HBr), followed by a brine wash. [1][2]* Solvent Purity: Confirm that the solvent used for extraction and evaporation is pure and has been completely removed under reduced pressure.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, add a seed crystal from a previous successful batch.

  • Alternative Purification: If the product remains an oil, it is best to proceed directly to purification by flash column chromatography.

Q2: I'm trying to purify my product by flash column chromatography, but I'm getting poor separation between the product and the unreacted starting material (4'-tert-butylacetophenone). How can I improve this?

A2: The product and starting material have similar polarities, which can make chromatographic separation challenging.

  • Optimize Solvent System: The key is to find a solvent system that provides a good resolution on a Thin Layer Chromatography (TLC) plate first. The ideal Rf value for the desired product is around 0.2-0.35. [3][4] * Start with a non-polar system like Hexanes/Ethyl Acetate. Begin with a low polarity mixture (e.g., 98:2) and gradually increase the polarity.

    • If Hexanes/EtOAc fails, try a different solvent system. Dichloromethane/Hexanes or Toluene/Ethyl Acetate can alter the selectivity and improve separation.

  • Proper Column Packing: Ensure the column is packed correctly without any cracks or channels, as this is crucial for good separation. [3][5]* Sample Loading: Load the sample onto the column in the most concentrated band possible. Dissolve the crude material in a minimal amount of the column eluent or a less polar solvent like dichloromethane, and adsorb it onto a small amount of silica gel ("dry loading"). [5]This technique often yields better separation than loading the sample dissolved in a solvent.

  • Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates. A silica gel to crude product ratio of 70:1 to 120:1 may be necessary for compounds with very close Rf values. [4] Q3: My final product has a yellowish or brownish tint. What causes this and how can I remove it?

A3: A colored tint often indicates the presence of trace impurities, possibly from oxidation or residual bromine.

  • Activated Carbon: Dissolve the crude product in a suitable solvent for recrystallization (e.g., ethanol or isopropanol) and add a small amount of activated charcoal. Heat the mixture to boiling for a few minutes, then filter it hot through a pad of Celite to remove the charcoal. Allow the filtrate to cool slowly to form colorless crystals.

  • Repeat Purification: If the color persists after one purification step, a second recrystallization or careful column chromatography may be necessary.

Q4: The yield of my purified product is very low. Where could I be losing material?

A4: Product loss can occur at several stages.

  • Incomplete Extraction: Ensure you are using an adequate volume of extraction solvent and performing multiple extractions (e.g., 3 times) from the aqueous layer to maximize recovery.

  • Recrystallization Loss: While recrystallization is excellent for purity, some product will always remain dissolved in the mother liquor. To minimize loss, use the minimum amount of hot solvent required to fully dissolve the solid. After filtering the crystals, you can cool the mother liquor further (e.g., in an ice bath) to see if a second crop of crystals will form.

  • Adhesion to Silica Gel: During column chromatography, highly polar or reactive compounds can irreversibly stick to the silica gel. While this is less common for this specific molecule, ensure you are not using an overly polar eluent which could cause streaking and loss.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The primary impurities are typically:

  • Unreacted Starting Material: 4'-tert-Butylacetophenone. [6][7][8][9]* Dibrominated Byproduct: 2,2-Dibromo-1-(4-tert-butylphenyl)ethanone. This can form if an excess of the brominating agent is used or if reaction times are too long.

  • Acidic Residues: Hydrogen bromide (HBr) is a byproduct of the bromination reaction.

Q2: What is the recommended primary purification technique for this compound?

A2: Recrystallization is often the preferred method if the crude product is a solid and not excessively impure. It is efficient, cost-effective, and can yield high-purity material. If the crude product is an oil or contains significant amounts of impurities with similar solubility, then flash column chromatography is the recommended alternative.

Q3: Which solvents are best for recrystallizing this compound?

A3: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Single Solvents: Alcohols like ethanol or isopropanol are often good starting points.

  • Solvent/Anti-solvent Systems: A mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone, or dichloromethane) and an anti-solvent in which it is poorly soluble (e.g., hexanes, heptane, or water) can be very effective. [10]For example, dissolving the crude product in a minimal amount of warm ethyl acetate and slowly adding hexanes until turbidity appears, then allowing it to cool.

Q4: What are the key physical properties I should know for purification?

A4: Knowing the physical properties helps in choosing the right techniques and monitoring purity.

PropertyValueSource
Molecular Formula C₁₂H₁₅BrO[11]
Molecular Weight 255.15 g/mol [11]
Appearance White to off-white crystalline solid-
Boiling Point 305.8 °C at 760 mmHg[12]
Purity (Commercial) ≥98%[11]

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Dissolution: Place the crude solid material in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small scoop of activated charcoal. Re-heat the mixture to a gentle boil for 2-5 minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a fluted filter paper or a small plug of Celite in a heated funnel to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote larger crystal growth, do not disturb the flask during this time. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture. A good system will show clear separation of the product spot from impurities, with the product Rf around 0.2-0.35. [3][4]A common starting point is a mixture of Hexanes and Ethyl Acetate.

  • Column Packing:

    • Select a column of appropriate size.

    • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.

    • Fill the column with silica gel (slurry packing with the eluent is common).

    • Thoroughly flush the packed silica with the eluent, ensuring no air bubbles or cracks are present. Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal volume of a non-polar solvent (like dichloromethane or the eluent itself). [5] * Alternatively, create a "dry load" by dissolving the crude product, adding a small amount of silica gel, and evaporating the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Carefully add the eluent to the column and apply gentle positive pressure (using air or nitrogen). Begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

G cluster_pre Pre-Purification Work-up cluster_post Purification & Analysis quench Quench Reaction (e.g., with water) extract Extract with Organic Solvent (e.g., DCM, EtOAc) quench->extract wash Wash Organic Layer (aq. NaHCO3, Brine) extract->wash dry Dry & Evaporate wash->dry purify Purification (Recrystallization or Chromatography) dry->purify analyze Purity Analysis (TLC, NMR, etc.) purify->analyze product Pure Product analyze->product

References

How to avoid decomposition of 2-Bromo-1-(4-tert-butylphenyl)ethanone during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-1-(4-tert-butylphenyl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common issues related to the compound's decomposition during experimental procedures.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific problems you may encounter during your reactions.

Q1: My reaction mixture containing this compound is turning dark brown or black, and TLC analysis shows multiple new spots. What is happening?

A: Dark coloration and the appearance of multiple spots on a Thin Layer Chromatography (TLC) plate are classic indicators of decomposition. This compound, like other α-bromoketones, is susceptible to several degradation pathways, especially under basic or nucleophilic conditions. The primary causes are likely one or more of the following:

  • Elimination Reaction: A base can remove a proton from the carbon adjacent to the carbonyl group, leading to the elimination of hydrogen bromide (HBr) and the formation of a conjugated α,β-unsaturated ketone.[1][2][3] This is a common pathway when using strong bases.

  • Favorskii Rearrangement: In the presence of a base, particularly alkoxides (e.g., sodium methoxide), the compound can rearrange to form carboxylic acid derivatives like esters or amides.[4][5][6][7][8]

  • Substitution/Hydrolysis: The bromide is a good leaving group and can be displaced by nucleophiles. If trace amounts of water are present in your reaction, this can lead to hydrolysis, forming the corresponding α-hydroxyketone.[9][10] Other nucleophiles in your reaction can lead to various substitution byproducts.

Q2: How can I select the right base to minimize decomposition?

A: Base selection is critical. The ideal base is strong enough to facilitate the desired reaction but is not nucleophilic enough to cause substitution or so strong that it promotes rapid elimination or rearrangement.

  • Use Weaker, Non-Nucleophilic Bases: For reactions sensitive to elimination, consider using milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong alkoxides or hydroxides.

  • Consider Sterically Hindered Bases: Sterically hindered bases, such as 2,6-lutidine or proton sponge, are less likely to act as nucleophiles.

  • Control Stoichiometry: Use the minimum effective amount of base. An excess of a strong base significantly increases the rate of decomposition.

Q3: What are the best practices for choosing solvents and controlling temperature?

A: Both solvent choice and temperature play a crucial role in the stability of this compound.

  • Solvents: Always use anhydrous (dry) aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, or Acetonitrile. Protic solvents like water or alcohols can act as nucleophiles, leading to solvolysis byproducts.

  • Temperature: Maintain low temperatures. Most side reactions have higher activation energies than the desired primary reaction. Starting reactions at 0°C or even -78°C and allowing them to slowly warm to room temperature can significantly improve the yield of the desired product while minimizing decomposition. Avoid heating the reaction mixture unless absolutely necessary.

Q4: I suspect my starting material is degrading upon storage. What are the proper storage conditions?

A: Proper storage is essential for preventing the degradation of this reactive compound. Based on supplier recommendations, this compound should be stored under the following conditions:

  • Temperature: 4°C (refrigerated).[11]

  • Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture and oxidative degradation.

  • Light: In a dark or amber-colored vial to protect from light, as photochemical reactions like the photo-Favorskii rearrangement can occur.[4]

Data Summaries

Table 1: Influence of Reaction Parameters on Decomposition Pathways
Parameter High-Risk Condition Decomposition Pathway(s) Promoted Recommended Control Measure
Base Strong, nucleophilic bases (e.g., NaOH, NaOMe)Favorskii Rearrangement, Elimination, SubstitutionUse weak or sterically hindered, non-nucleophilic bases (e.g., K₂CO₃, Et₃N, DIPEA).
Solvent Protic or wet solvents (e.g., H₂O, MeOH, EtOH)Hydrolysis / SolvolysisUse anhydrous aprotic solvents (e.g., THF, DCM, Toluene).
Temperature Elevated temperatures (> 25°C)All decomposition pathwaysMaintain low temperatures (0°C or below) and control exotherms.
Light Exposure to UV or ambient lightPhotochemical degradation (e.g., Photo-Favorskii)Protect the reaction and starting material from light.
Table 2: Common Decomposition Byproducts and Their Formation
Byproduct Name Formation Pathway Likely Cause
1-(4-tert-butylphenyl)prop-2-en-1-oneElimination (Dehydrobromination)Reaction with a strong or sterically hindered base.[1][12]
(4-tert-butylphenyl)acetic acid derivativeFavorskii RearrangementReaction with a strong base, especially an alkoxide.[4][6]
2-Hydroxy-1-(4-tert-butylphenyl)ethanoneHydrolysisPresence of water in the reaction mixture.[9]
1-(4-tert-butylphenyl)ethanoneReductive dehalogenationCan occur during workup or from certain reagents.

Visualized Workflows and Pathways

Diagram 1: Troubleshooting Workflow for Decomposition start Reaction Issue: Low Yield / Dark Color / Multiple TLC Spots check_base Is a strong, nucleophilic base being used (e.g., NaOMe, NaOH)? start->check_base check_solvent Is the solvent strictly anhydrous and aprotic? check_base->check_solvent No sol_base High risk of Favorskii / Elimination. Switch to a weaker or hindered base (e.g., K2CO3, DIPEA). check_base->sol_base Yes check_temp Is the reaction temperature kept low (≤ 0°C)? check_solvent->check_temp Yes sol_solvent Risk of Hydrolysis/Solvolysis. Use freshly dried aprotic solvent (e.g., THF, DCM). check_solvent->sol_solvent No sol_ok Problem likely resolved. If issues persist, check starting material purity and storage. check_temp->sol_ok Yes sol_temp Side reactions are accelerated. Run reaction at 0°C or below. Add reagents slowly. check_temp->sol_temp No Diagram 2: Major Decomposition Pathways sub This compound elim Elimination Product (α,β-Unsaturated Ketone) sub->elim + Base - HBr favorskii Favorskii Product ((4-tert-butylphenyl)acetic acid derivative) sub->favorskii + Base (e.g., RO⁻) hydrolysis Hydrolysis Product (α-Hydroxyketone) sub->hydrolysis + H₂O

References

Technical Support Center: Optimizing Alkylation of 2-Bromo-1-(4-tert-butylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the alkylation of 2-Bromo-1-(4-tert-butylphenyl)ethanone. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you achieve successful and efficient synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during the alkylation of this compound.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the alkylation of this compound can stem from several factors. Here are the most common issues to troubleshoot:

  • Base Strength and Stoichiometry: The choice and amount of base are critical. Weak bases may not fully deprotonate the nucleophile, leading to an incomplete reaction. Conversely, an overly strong base or excess base can promote side reactions such as elimination (dehydrobromination) of the starting material. It is crucial to use an appropriate base in the correct stoichiometric amount.

  • Reaction Temperature: The temperature can significantly influence the reaction rate and the prevalence of side reactions. While higher temperatures can accelerate the reaction, they can also favor elimination and other undesired pathways. Optimization of the reaction temperature is often necessary.

  • Solvent Choice: The polarity and nature of the solvent can affect the solubility of reactants and the stability of intermediates. Aprotic polar solvents like DMF and acetonitrile are often good choices.

  • Moisture and Air Sensitivity: Many strong bases (e.g., NaH, LDA) are sensitive to moisture and air. Ensure your reaction is conducted under anhydrous and inert conditions (e.g., under nitrogen or argon).

  • Purity of Starting Materials: Impurities in the this compound or the nucleophile can interfere with the reaction.

Q2: I am observing a significant amount of an elimination byproduct. How can I minimize this?

A2: The formation of 1-(4-tert-butylphenyl)eth-1-en-1-one via dehydrobromination is a common side reaction. To minimize this:

  • Use a Non-Nucleophilic, Hindered Base: Strong, sterically hindered bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are less likely to act as nucleophiles and promote elimination.

  • Control the Temperature: Running the reaction at a lower temperature can disfavor the elimination pathway, which often has a higher activation energy than the desired substitution.

  • Slow Addition of Base: Adding the base slowly to the reaction mixture can help to keep its instantaneous concentration low, which can reduce the rate of side reactions.

Q3: My desired product is contaminated with di-alkylated species. How can I improve the selectivity for mono-alkylation?

A3: Di-alkylation can occur if the mono-alkylated product is deprotonated and reacts further. To favor mono-alkylation:

  • Use a Stoichiometric Amount of a Strong Base: Using a strong base like NaH or KHMDS in a 1:1 molar ratio with the nucleophile can ensure that the nucleophile is fully deprotonated before the addition of the electrophile, minimizing the presence of excess base that could deprotonate the product.

  • Slow Addition of the Electrophile: Adding the this compound slowly to the solution of the deprotonated nucleophile can help to maintain a low concentration of the electrophile, favoring reaction with the more abundant nucleophile anion over the product anion.

Q4: The reaction seems to have stalled and is not going to completion. What could be the cause?

A4: A stalled reaction can be due to several factors:

  • Insufficient Base: If the base is not strong enough or if an insufficient amount was used, the nucleophile will not be fully activated.

  • Catalyst Deactivation (in Phase-Transfer Catalysis): In PTC reactions, the catalyst can be deactivated by certain impurities or side reactions.

  • Poor Solubility: One or more of the reactants may not be sufficiently soluble in the chosen solvent at the reaction temperature.

  • Inhibition by Byproducts: A byproduct of the reaction could be inhibiting the catalyst or reacting with one of the starting materials.

Q5: Should I consider Phase-Transfer Catalysis (PTC) for this reaction?

A5: Yes, Phase-Transfer Catalysis (PTC) can be a very effective method for the alkylation of this compound, especially when using nucleophiles that are salts or are generated in situ with an inorganic base. PTC offers several advantages, including milder reaction conditions, the use of less expensive inorganic bases, and often simpler workup procedures. Tetrabutylammonium bromide (TBAB) is a commonly used phase-transfer catalyst for such reactions.

Data Presentation: Reaction Condition Optimization

The following tables summarize reaction conditions for the alkylation of phenacyl bromides and related compounds, providing a starting point for the optimization of your reaction with this compound.

Table 1: Optimization of Base and Solvent for Alkylation of a Phenyl-Glycine Derivative with a Benzyl Bromide [1]

EntryBase (equiv.)SolventTemperature (°C)Yield (%)
1K₂CO₃ (1.5)MeCNrt25
2Cs₂CO₃ (1.5)MeCNrt45
3DBU (1.5)MeCNrt60
4DBU (1.5)THFrt75
5DBU (1.5)Toluenert68
6DBU (1.5)MeCN094

Reaction of a Ni(II) complex of a Schiff base of (S)-2-amino-3-(2,3,5,6-tetrafluorophenyl)propanoic acid with 4-(bromomethyl)-1,2-difluorobenzene.

Table 2: Optimization of Alkylation with a Different Substrate and Alkylating Agent [2]

EntryBase (equiv.)SolventTemperature (°C)Yield (%)
1K₂CO₃ (1.5)DMF0 to rt55
2Cs₂CO₃ (1.5)DMF0 to rt70
3DBU (1.5)DMF0 to rt65
4NaH (1.5)DMF0 to rt85
5NaH (1.5)THF0 to rt60
6NaH (1.5)MeCN0 to rt75

Reaction of a Ni(II) complex of a Schiff base of (S)-2-amino-3,3-dimethyl-4-phenylbutanoic acid with 1-(bromomethyl)-4-(trifluoromethyl)benzene.

Experimental Protocols

Protocol 1: General Procedure for Alkylation using a Strong Base

This protocol provides a general method for the C-alkylation of an active methylene compound with this compound using sodium hydride.

Materials:

  • Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • This compound

  • Anhydrous diethyl ether or ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and inert gas (N₂ or Ar) setup

Procedure:

  • Under an inert atmosphere, suspend NaH (1.1 equivalents) in anhydrous DMF in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the active methylene compound (1.0 equivalent) in anhydrous DMF to the NaH suspension via a dropping funnel.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add a solution of this compound (1.05 equivalents) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Alkylation using Phase-Transfer Catalysis (PTC)

This protocol describes a method for the N-alkylation of a heterocycle (e.g., imidazole) with this compound under phase-transfer conditions.

Materials:

  • Heterocycle (e.g., imidazole)

  • This compound

  • Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile or Toluene

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add the heterocycle (1.0 equivalent), potassium carbonate (2.0 equivalents), tetrabutylammonium bromide (0.1 equivalents), and acetonitrile.

  • Stir the mixture vigorously at room temperature.

  • Add a solution of this compound (1.1 equivalents) in acetonitrile dropwise.

  • Heat the reaction mixture to 50-60 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and catalyst.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Product Analysis start Prepare Reactants and Solvent setup Assemble Glassware under Inert Atmosphere start->setup add_base Add Base to Nucleophile setup->add_base add_electrophile Add this compound add_base->add_electrophile react Stir at Optimized Temperature add_electrophile->react monitor Monitor Progress by TLC/GC-MS react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Chromatography/Recrystallization concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for the alkylation of this compound.

troubleshooting_guide cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions cluster_solutions Potential Solutions start Low Yield or Incomplete Reaction check_base Is the base strong enough and used in the correct amount? start->check_base check_temp Is the temperature optimized? start->check_temp check_solvent Are reactants soluble in the chosen solvent? start->check_solvent check_inert Was the reaction performed under anhydrous/inert conditions? start->check_inert elimination Observe elimination byproduct? start->elimination dialkylation Observe di-alkylation? start->dialkylation sol_base Use stronger/different base (e.g., NaH, DBU). Verify stoichiometry. check_base->sol_base No sol_temp Screen a range of temperatures (e.g., 0 °C to 60 °C). check_temp->sol_temp No sol_solvent Try a more polar aprotic solvent (e.g., DMF, NMP). check_solvent->sol_solvent No sol_inert Ensure dry glassware and anhydrous solvents. check_inert->sol_inert No sol_elimination Use a hindered base (DBU). Lower reaction temperature. elimination->sol_elimination Yes sol_dialkylation Use 1:1 nucleophile to base ratio. Slowly add electrophile. dialkylation->sol_dialkylation Yes

Caption: Troubleshooting decision tree for optimizing the alkylation reaction.

References

Common challenges in handling 2-Bromo-1-(4-tert-butylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(4-tert-butylphenyl)ethanone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, purification, and handling of this compound.

Synthesis Issues

Q1: My α-bromination of 4'-tert-butylacetophenone is resulting in a low yield. What are the possible causes and solutions?

Possible Causes:

  • Incomplete reaction: The reaction time may be too short, or the temperature may be too low.

  • Side reactions: Formation of dibrominated products or ring bromination can reduce the yield of the desired product.

  • Decomposition of the product: The product can be sensitive to prolonged reaction times or high temperatures.

  • Issues with reagents: The brominating agent may have degraded, or the solvent may not be anhydrous.

Solutions:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed before workup.

  • Control of Stoichiometry: Use a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents of Br₂) to drive the reaction to completion, but avoid a large excess to minimize dibromination.

  • Temperature Control: Maintain the recommended reaction temperature. For bromination with Br₂ in methanol, a temperature of 0-5°C is often used to improve selectivity.[1]

  • Choice of Brominating Agent: Consider using N-Bromosuccinimide (NBS) as a milder and more selective brominating agent to reduce side reactions.

  • Solvent Choice: Ensure the use of an appropriate and dry solvent. Methanol or acetic acid are commonly used for α-bromination of acetophenones.[1][2]

Q2: I am observing the formation of multiple products in my reaction mixture. How can I identify and minimize them?

Common Side Products:

  • 2,2-Dibromo-1-(4-tert-butylphenyl)ethanone: This results from the further bromination of the desired product.

  • Ring-brominated isomers: Although the tert-butyl group is para-directing and the acetyl group is meta-directing and deactivating, some bromination on the aromatic ring can occur, especially under harsh conditions.

  • Unreacted 4'-tert-butylacetophenone: Incomplete reaction will leave the starting material in the mixture.

Minimization and Identification:

  • Minimize Dibromination: Slowly add the brominating agent to the reaction mixture to maintain a low concentration of the brominating species. Avoid using a large excess of the brominating agent.

  • Prevent Ring Bromination: Use milder reaction conditions (lower temperature, less reactive brominating agent). The electron-withdrawing acetyl group generally disfavors electrophilic aromatic substitution.

  • Identification: Use analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to identify the components of the reaction mixture. The ¹H NMR spectrum of the desired product will show a characteristic singlet for the -CH₂Br protons.

Purification Challenges

Q3: I am having difficulty purifying this compound by recrystallization. What should I do?

Common Recrystallization Problems & Solutions:

ProblemPossible CauseSolution
Oiling out The compound is insoluble in the hot solvent, or the solution is cooling too quickly.- Try a different solvent or a solvent mixture (e.g., ethanol/water, hexane/ethyl acetate). - Ensure the compound is fully dissolved in the minimum amount of boiling solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystal formation The solution is not saturated, or the compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound.
Low recovery The compound is too soluble in the recrystallization solvent, even at low temperatures.- Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. - Use the minimum amount of hot solvent required for dissolution. - Ensure the flask is well-cooled in an ice bath to maximize precipitation.

A common and effective solvent for the recrystallization of similar α-bromoacetophenones is ethanol.

Frequently Asked Questions (FAQs)

General Information

Q1: What are the physical and chemical properties of this compound?

PropertyValue
Molecular Formula C₁₂H₁₅BrO[3]
Molecular Weight 255.15 g/mol [3]
Appearance Off-white to pale yellow solid
Melting Point 52-53 °C
Purity Typically ≥98%[3]
Storage Store at 4°C[3]

Handling and Safety

Q2: What are the primary safety concerns when handling this compound?

This compound is a lachrymator (causes tearing) and is corrosive. It can cause severe skin burns and eye damage. Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: How should I store this compound?

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. For long-term storage, refrigeration at 4°C is recommended.[3]

Reactivity and Stability

Q4: Is this compound stable?

α-Bromo ketones can be unstable and may decompose over time, especially when exposed to light, moisture, or high temperatures. They can undergo hydrolysis to form the corresponding α-hydroxy ketone.

Q5: What are some common reactions of this compound?

  • Nucleophilic Substitution: The bromine atom is a good leaving group, making the α-carbon susceptible to attack by various nucleophiles (e.g., amines, thiols, carboxylates) to form a variety of derivatives.

  • Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo a rearrangement to form carboxylic acid derivatives. This is a significant potential side reaction to consider when performing reactions under basic conditions.[4][5]

  • Formation of α,β-unsaturated ketones: Elimination of HBr can lead to the formation of the corresponding α,β-unsaturated ketone.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the α-bromination of acetophenones.

Materials:

  • 4'-tert-Butylacetophenone

  • Bromine (Br₂)

  • Methanol (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 4'-tert-butylacetophenone (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of bromine (1.05 equivalents) in methanol dropwise to the stirred solution over 30-60 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the reddish-brown color of bromine disappears and the solution is neutral or slightly basic.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a crystalline solid.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve 4'-tert-butylacetophenone in Methanol cool Cool to 0-5°C start->cool add_br2 Add Bromine Solution Dropwise cool->add_br2 react Stir at 0-5°C add_br2->react quench Quench with NaHCO3 Solution react->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize product Pure Product recrystallize->product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_synthesis decision decision issue issue start Low Yield in Synthesis check_completion Is the reaction complete by TLC? start->check_completion check_side_products Are there multiple spots on TLC? check_completion->check_side_products Yes increase_time Increase reaction time or temperature check_completion->increase_time No check_reagents Are reagents and solvents of good quality? check_side_products->check_reagents No optimize_stoichiometry Optimize stoichiometry of brominating agent check_side_products->optimize_stoichiometry Yes use_anhydrous_solvent Use anhydrous solvent check_reagents->use_anhydrous_solvent No use_milder_reagent Use a milder brominating agent (NBS) optimize_stoichiometry->use_milder_reagent

References

Troubleshooting guide for reactions involving 2-Bromo-1-(4-tert-butylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(4-tert-butylphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a versatile α-bromoketone primarily used as a building block for the synthesis of various heterocyclic compounds. Its most common application is in the Hantzsch thiazole synthesis to produce 4-(4-tert-butylphenyl)thiazole derivatives. These thiazole compounds are of significant interest in medicinal chemistry due to their potential biological activities, such as kinase inhibition.[1][2][3] It can also be utilized in other nucleophilic substitution reactions, such as the Williamson ether synthesis, and may undergo rearrangement reactions like the Favorskii rearrangement under basic conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To maintain its stability and purity, this compound should be stored in a cool, dry place, away from direct sunlight and heat sources. The recommended storage temperature is typically between 2°C and 8°C. It should be kept in a tightly sealed, light-resistant container, such as an amber glass bottle, to prevent degradation.

Q3: How can I purify the starting material, this compound, if I suspect it is impure?

A3: Impurities in the starting material can lead to unwanted side reactions and low yields. Recrystallization is a common and effective method for purifying this compound. Suitable solvents for recrystallization include ethanol or a mixture of hexane and ethyl acetate. The purity of the recrystallized product can be verified by techniques such as melting point determination and thin-layer chromatography (TLC).

Q4: What safety precautions should be taken when handling this compound?

A4: this compound is an α-haloketone and should be handled with care as it is a lachrymator and a potential irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.

Troubleshooting Guides for Key Reactions

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone, such as this compound, with a thioamide to form a thiazole ring. A common example is the reaction with thiourea to yield 2-amino-4-(4-tert-butylphenyl)thiazole.

Problem: Low or No Product Yield

Possible Cause Troubleshooting Steps
Impure Starting Materials Purify this compound by recrystallization. Ensure the thioamide (e.g., thiourea) is of high purity and dry.
Suboptimal Reaction Temperature The reaction is typically run at reflux in a solvent like ethanol.[4] Ensure the reaction is heated to the appropriate temperature for the chosen solvent.
Incorrect Stoichiometry A slight excess (1.1-1.2 equivalents) of the thioamide is often used to ensure complete consumption of the α-bromoketone.[5]
Incomplete Reaction Monitor the reaction progress using TLC. If the starting material is still present after the recommended reaction time, consider extending the reflux time.
Side Reactions The formation of byproducts can consume starting materials. Ensure the reaction is performed under an inert atmosphere if sensitive reagents are used.

Problem: Multiple Spots on TLC / Impure Product

Possible Cause Troubleshooting Steps
Unreacted Starting Materials If the reaction is incomplete, spots for both starting materials will be visible on TLC. Optimize reaction time and temperature.
Formation of Byproducts Dimerization or self-condensation of the α-bromoketone can occur. Using a slight excess of the thioamide can help minimize this.
Product Precipitation The product, 2-amino-4-(4-tert-butylphenyl)thiazole, may precipitate from the reaction mixture upon cooling. If it is soluble, a workup involving extraction is necessary.[4]
Inefficient Purification The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[5] Column chromatography can also be used for purification.

Experimental Protocol: Synthesis of 2-Amino-4-(4-tert-butylphenyl)thiazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in absolute ethanol.

  • Reagent Addition: Add thiourea (1.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction's progress by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol. If no precipitate forms, pour the reaction mixture into cold water and extract the product with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.[4][5]

Williamson Ether Synthesis

This reaction involves the nucleophilic substitution of the bromine atom in this compound by an alkoxide or phenoxide to form an ether.

Problem: Low Yield of Ether Product

Possible Cause Troubleshooting Steps
Weak Nucleophile Ensure the alcohol is fully deprotonated to form the more nucleophilic alkoxide/phenoxide. Use a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).[6]
Steric Hindrance The reaction is an SN2 type, which is sensitive to steric hindrance. While the primary bromide in the starting material is favorable, a bulky nucleophile may slow down the reaction.[7][8]
Elimination Side Reaction (E2) The use of a strong, bulky base can favor elimination over substitution. Use a less hindered base if elimination is a significant issue.
Low Reaction Temperature The reaction may require heating to proceed at a reasonable rate. Refluxing in a suitable solvent like acetone or DMF is common.[6][7]

Experimental Protocol: General Procedure for Williamson Ether Synthesis

  • Alkoxide Formation: In a dry flask under an inert atmosphere, dissolve the desired alcohol or phenol in a suitable anhydrous solvent (e.g., THF, DMF). Add a strong base (e.g., NaH, 1.1 equivalents) portion-wise at 0 °C and stir until hydrogen evolution ceases.

  • Nucleophilic Substitution: Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the alkoxide solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, or heat to reflux if necessary. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Favorskii Rearrangement

Under basic conditions, α-haloketones can undergo a rearrangement to form carboxylic acid derivatives. With an alkoxide base like sodium methoxide, this compound could potentially yield a methyl ester.[5]

Problem: Low Yield of Rearranged Product

Possible Cause Troubleshooting Steps
Competing Substitution Reaction Simple nucleophilic substitution of the bromide by the alkoxide can compete with the rearrangement.[9]
Base Strength and Concentration The choice and concentration of the base are critical. Hydroxide bases lead to carboxylic acids, while alkoxides yield esters.[5]
Absence of α'-Hydrogens The classical Favorskii mechanism requires an acidic proton on the other side of the carbonyl. In this case, the benzylic protons are available.

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Thiazole Thiazole Derivative (e.g., from Hantzsch Synthesis) Thiazole->PI3K Inhibits Thiazole->Akt Inhibits mTOR mTOR Thiazole->mTOR Inhibits Akt->mTOR Activates CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Promotes

Hantzsch_Thiazole_Synthesis_Workflow Start Start: This compound + Thiourea in Ethanol Reaction Reaction: Reflux for 2-4 hours Start->Reaction Monitoring Monitoring: TLC analysis Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: Cooling, precipitation/extraction Monitoring->Workup Complete Purification Purification: Recrystallization from Ethanol Workup->Purification Product Final Product: 2-Amino-4-(4-tert-butylphenyl)thiazole Purification->Product

References

Technical Support Center: Synthesis of 2-Bromo-1-(4-tert-butylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance and troubleshooting advice for chemical reactions related to the synthesis of α-bromo ketones. It is intended for use by qualified researchers and scientists. Due to safety policies, this document does not provide a detailed, step-by-step protocol for the synthesis or scale-up of 2-Bromo-1-(4-tert-butylphenyl)ethanone. All laboratory work should be conducted with appropriate safety precautions and personal protective equipment.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the α-bromination of aryl ketones like 1-(4-tert-butylphenyl)ethanone?

A1: Scaling up this synthesis presents several key challenges.[1][2][3][4] The most common issues include:

  • Heat Transfer and Temperature Control: Exothermic bromination reactions can be difficult to control in larger reactors, which have a lower surface-area-to-volume ratio.[2][4] This can lead to temperature gradients and an increased risk of side reactions or runaway reactions.

  • Mixing Efficiency: Ensuring homogenous mixing of reactants is more challenging in large vessels, which can affect reaction kinetics and lead to localized areas of high concentration, promoting side-product formation.[2]

  • Reaction Selectivity: Maintaining high selectivity for the desired mono-brominated product can be difficult. Over-bromination (dibromination) and aromatic ring bromination are potential side reactions.[5][6]

  • Work-up and Purification: Handling and purifying larger quantities of the product can introduce new challenges, such as filtration efficiency and the appearance of different crystal forms.[2]

Q2: What are the primary side products in the synthesis of this compound and how can they be minimized?

A2: The main side products are typically the dibrominated ketone and compounds resulting from bromination of the aromatic ring.[5] To minimize these:

  • Control Stoichiometry: Use of a slight excess of the ketone relative to the brominating agent can help reduce the formation of the dibrominated product.

  • Reaction Conditions: The choice of solvent and temperature can influence the selectivity. Acid-catalyzed halogenation of ketones generally results in the halogenation of the more substituted alkyl group.[7]

  • Slow Addition: Adding the brominating agent slowly and with efficient stirring can help to prevent localized high concentrations that may lead to over-bromination.

Q3: Are there any specific safety concerns associated with the scale-up of this reaction?

A3: Yes, several safety hazards must be considered:

  • Exothermic Reaction: The reaction can release a significant amount of heat.[2] A proper cooling system and temperature monitoring are crucial to prevent a runaway reaction.

  • Hazardous Reagents: Bromine is a corrosive and toxic substance.[8] Appropriate personal protective equipment (PPE), including respiratory protection, should be used.

  • Hydrogen Bromide (HBr) Gas: The reaction often produces HBr gas as a byproduct. The reaction setup should include a gas trap or scrubber to neutralize this corrosive gas.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Product - Incomplete reaction. - Formation of side products. - Loss of product during work-up and purification.- Monitor the reaction progress using techniques like TLC or GC-MS to ensure completion. - Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity. - Review and optimize the purification process to minimize losses.
Presence of Dibrominated Impurity - Excess of brominating agent. - Poor mixing leading to localized high concentrations.- Carefully control the stoichiometry of the reactants. - Ensure efficient stirring throughout the addition of the brominating agent. - Consider adding the ketone to the brominating agent to maintain a low concentration of the ketone.
Presence of Ring-Brominated Impurity - Reaction conditions favoring electrophilic aromatic substitution.- Use of a less polar solvent may disfavor ring bromination. - Avoid high temperatures which can promote this side reaction.
Reaction is Difficult to Control (Exotherm) - Poor heat dissipation in a large reactor. - Addition rate of the brominating agent is too fast.- Ensure the reactor has adequate cooling capacity. - Slow down the addition rate of the brominating agent and monitor the internal temperature closely. - Consider using a continuous flow reactor for better heat and mass transfer.[8][9]
Product is Difficult to Purify - Presence of multiple impurities. - Oily product that is difficult to crystallize.- Optimize the reaction to minimize impurities. - Experiment with different recrystallization solvents or consider column chromatography for purification.

Experimental Workflow and Logic Diagrams

Below are diagrams illustrating general workflows for troubleshooting and decision-making in a chemical synthesis process.

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC, GC-MS, etc.) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time check_impurities Analyze for Impurities complete->check_impurities extend_time->check_reaction optimize_conditions Optimize Reaction Conditions (Stoichiometry, Solvent, Temp.) check_impurities->optimize_conditions Impurities Present optimize_workup Optimize Work-up and Purification Steps check_impurities->optimize_workup No Major Impurities

Caption: A decision tree for troubleshooting low yield in a chemical synthesis.

G Scale-Up Consideration Pathway start Lab-Scale Synthesis Successful safety_assessment Conduct Safety Assessment (Exotherm, Hazards) start->safety_assessment heat_transfer Evaluate Heat Transfer and Mixing in Pilot Reactor safety_assessment->heat_transfer process_limits Define Process Limits (Temp, Concentration) heat_transfer->process_limits pilot_run Perform Pilot-Scale Run process_limits->pilot_run analyze_product Analyze Product Quality and Impurity Profile pilot_run->analyze_product adjust_params Adjust Parameters analyze_product->adjust_params adjust_params->pilot_run Optimization Needed full_scale Proceed to Full-Scale Production adjust_params->full_scale Specifications Met

Caption: A logical pathway for considerations during the scale-up of a chemical process.

References

Technical Support Center: Purification of 2-Bromo-1-(4-tert-butylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2-Bromo-1-(4-tert-butylphenyl)ethanone. Our aim is to help you effectively remove impurities and obtain a high-purity final product.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity After Initial Work-up

Potential Cause Recommended Solution
Incomplete Reaction: Presence of unreacted 4-tert-butylacetophenone.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or adding a slight excess of the brominating agent.
Over-bromination: Formation of 2,2-dibromo-1-(4-tert-butylphenyl)ethanone.Control the stoichiometry of the brominating agent carefully. Adding the bromine source slowly at a controlled temperature can minimize the formation of di-brominated byproducts.[1]
Side Reactions: Formation of other unidentified byproducts.Ensure the reaction is carried out under optimal conditions (e.g., appropriate solvent, temperature control) to minimize side reactions. An acidic catalyst like acetic acid is often used to promote the desired alpha-bromination.[2][3]

Issue 2: Difficulty with Recrystallization

Potential Cause Recommended Solution
Oiling Out: The compound separates as an oil instead of forming crystals.This can happen if the solution is supersaturated or if the compound's melting point is lower than the temperature of the solution. Try using a larger volume of solvent, cooling the solution more slowly, or scratching the inside of the flask to induce crystallization. A different solvent system may also be necessary.
Poor Crystal Formation: Crystals are very fine or do not form at all.Slow cooling generally promotes the formation of larger, purer crystals. An ice bath can be used after the solution has been allowed to cool to room temperature. Seeding the solution with a small crystal of the pure product can also initiate crystallization.
Low Recovery: A significant amount of product remains in the mother liquor.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is cooled sufficiently to maximize crystal precipitation. The mother liquor can be concentrated and a second crop of crystals can be collected, although they may be of lower purity.

Issue 3: Ineffective Purification by Column Chromatography

Potential Cause Recommended Solution
Poor Separation: Impurities co-elute with the desired product.Optimize the solvent system (eluent). A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased to achieve better separation. Use TLC to determine the optimal solvent system before running the column.
Product Degradation on Silica Gel: The product is sensitive to the acidic nature of silica gel.Deactivate the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine, before packing the column. Alternatively, use a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are typically the unreacted starting material, 4-tert-butylacetophenone, and the di-brominated byproduct, 2,2-dibromo-1-(4-tert-butylphenyl)ethanone. Other side-products may also be present depending on the specific reaction conditions used for the synthesis.

Q2: What is the recommended method for purifying crude this compound?

A2: Recrystallization is often the most effective and straightforward method for purifying this compound on a laboratory scale. For more challenging separations or to achieve very high purity, column chromatography is recommended.

Q3: Which solvent system is best for the recrystallization of this compound?

A3: While the optimal solvent must be determined empirically, good starting points for recrystallization of similar alpha-bromo ketones include ethanol, ethyl acetate, or a mixed solvent system such as ethanol/water or hexane/ethyl acetate. For a compound like this compound, which is relatively non-polar, a solvent mixture of a good solvent (e.g., ethyl acetate or acetone) and a poor solvent (e.g., hexanes) is likely to be effective.

Q4: How can I monitor the purity of my product during the purification process?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By comparing the crude material to the purified fractions against a reference standard, you can assess the removal of impurities. For a more quantitative assessment, techniques like 1H NMR spectroscopy or High-Performance Liquid Chromatography (HPLC) should be used. In the 1H NMR spectrum, the disappearance of the singlet corresponding to the methyl protons of the starting material (around 2.5 ppm) and the appearance of a new singlet for the -CH2Br protons (typically downfield, around 4.4 ppm) indicates the formation of the product. The purity can be estimated by integrating the respective proton signals.

Q5: What is a typical yield and purity for purified this compound?

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Slowly add warm water to the hot ethanol solution until it becomes slightly cloudy. Reheat the solution until it is clear again.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven or air dry them to a constant weight.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane) and then evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5 v/v) as the eluent.

  • Loading: Carefully load the adsorbed crude product onto the top of the silica gel bed.

  • Elution: Elute the column with the hexane/ethyl acetate mixture. The polarity of the eluent can be gradually increased (e.g., to 90:10) to speed up the elution of the desired product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Methods for a Representative α-Bromo Ketone

Purification MethodStarting Purity (Hypothetical)Final Purity (Reported for Analogs)Yield (Reported for Analogs)
Recrystallization ~85%>98%~70-85%
Column Chromatography ~85%>99%~60-80%[4]

Note: The data presented is based on typical results for analogous alpha-bromo ketones and should be considered as a general guide.

Visualizations

Purification_Troubleshooting cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end Final Product Start Crude this compound TLC TLC Analysis of Crude Product Start->TLC Recrystallization Attempt Recrystallization TLC->Recrystallization Major Impurities Well Separated ColumnChromatography Perform Column Chromatography TLC->ColumnChromatography Complex Mixture / Close Spots OilingOut Issue: Oiling Out Recrystallization->OilingOut Fails LowYield Issue: Low Yield Recrystallization->LowYield Low Recovery PureProduct Pure Product (>98%) Recrystallization->PureProduct Successful PoorSeparation Issue: Poor Separation ColumnChromatography->PoorSeparation Fails ColumnChromatography->PureProduct Successful AdjustSolvent Adjust Solvent System / Cooling Rate OilingOut->AdjustSolvent MinimizeSolvent Use Minimal Hot Solvent / Slow Cooling LowYield->MinimizeSolvent OptimizeEluent Optimize Eluent System PoorSeparation->OptimizeEluent AdjustSolvent->Recrystallization Re-attempt OptimizeEluent->ColumnChromatography Re-run MinimizeSolvent->Recrystallization Re-attempt

Caption: Troubleshooting workflow for the purification of crude this compound.

References

Technical Support Center: Synthesis of Thiazoles Using 2-Bromo-1-(4-tert-butylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of thiazole derivatives starting from 2-Bromo-1-(4-tert-butylphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing thiazoles from this compound? The most common and robust method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone, in this case, this compound, with a compound containing a thioamide functional group (e.g., thiourea, thioacetamide) to form the thiazole ring.[2][4] The reaction is known for its reliability and the general accessibility of its starting materials.[1]

Q2: What is the general reaction mechanism? The Hantzsch synthesis proceeds through a multi-step pathway. It begins with a nucleophilic attack from the sulfur atom of the thioamide on the carbon bearing the bromine atom in this compound (an SN2 reaction).[1][5] This is followed by an intramolecular cyclization where the thioamide's nitrogen attacks the ketone's carbonyl carbon. The final step is a dehydration reaction, which results in the formation of the stable, aromatic thiazole ring.[1][2]

Q3: What are the most critical parameters for a successful synthesis? Several factors critically influence the reaction's outcome:

  • Purity of Starting Materials: The α-haloketone should be pure and stored properly, as it can degrade over time. The thioamide's purity is also essential to prevent side reactions.[1][6]

  • Reaction Temperature: Many Hantzsch syntheses require heating to proceed efficiently. However, excessive heat can lead to the formation of byproducts. Temperature should be optimized for the specific substrates.[1]

  • Solvent Choice: The solvent can significantly affect the reaction rate and yield. Ethanol is a commonly used solvent for this reaction.[6]

  • Stoichiometry: While the reactants react in a 1:1 ratio, using a slight excess of the thioamide (e.g., 1.5 equivalents) is a common practice to ensure the complete consumption of the more expensive α-haloketone.[5]

Q4: How can I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a highly effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot for the product.[6] A common eluent system for this analysis is a mixture of ethyl acetate and hexane.[6]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-(4-tert-butylphenyl)thiazole derivatives.

Problem: Low or No Product Yield

Possible CauseRecommended Solution
Poor Quality of Starting Materials Ensure the this compound is pure; if necessary, purify it by recrystallization from a solvent like ethanol.[6] Thioamides can be unstable; use a fresh, high-purity source.[1][6]
Suboptimal Reaction Temperature If the reaction is sluggish at room temperature, gradually increase the heat and monitor progress by TLC.[1] If byproducts are forming, consider reducing the temperature or reaction time.
Inappropriate Solvent The choice of solvent is crucial. While ethanol is common, other polar solvents can be screened to improve solubility and reaction rate.[1]
Incomplete Reaction Use TLC to confirm if starting material is still present. If so, extend the reaction time or slightly increase the temperature.[6]

Problem: Multiple Spots on TLC Plate / Impure Product

Possible CauseRecommended Solution
Unreacted Starting Materials If the reaction has not gone to completion, the final product will be contaminated. Drive the reaction to completion or remove unreacted materials during purification.[6]
Formation of Oxazole Byproduct This can occur if the thioamide is contaminated with its corresponding amide. Ensure the thioamide is of high purity to prevent this side reaction.[6]
Dimerization or Polymerization Side reactions can sometimes be mitigated by adjusting reactant concentrations or the rate of addition of one reactant to another.[6]
Incorrect Workup pH During the workup and neutralization step, control the pH carefully to prevent hydrolysis of the final product or other sensitive functional groups.[1]

Problem: Product Fails to Precipitate or Crystallize

Possible CauseRecommended Solution
High Solubility in Workup Solvent If the product does not precipitate upon cooling or neutralization, it is likely soluble in the solvent system.
Product is an Oil Instead of filtration, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.[6] Purify the resulting residue using column chromatography on silica gel.[1]

Data Presentation

Quantitative data from optimization experiments should be tabulated to identify the best reaction conditions.

Table 1: Example Optimization of Reaction Conditions for the Synthesis of 2-Amino-4-(4-tert-butylphenyl)thiazole

EntrySolventTemperature (°C)Time (h)Yield (%)
1Ethanol25 (RT)1235
2Ethanol78 (Reflux)185
3Ethanol78 (Reflux)392
4Methanol65 (Reflux)388
5Isopropanol82 (Reflux)390
6Acetonitrile82 (Reflux)375

Note: Data are representative and intended for illustrative purposes.

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-4-(4-tert-butylphenyl)thiazole

This protocol is a representative example based on the Hantzsch thiazole synthesis.

1. Preparation:

  • In a 50 mL round-bottom flask, combine this compound (e.g., 5.0 mmol, 1 equivalent) and thiourea (e.g., 7.5 mmol, 1.5 equivalents).[4]

  • Add a magnetic stir bar and 10 mL of ethanol.[6]

2. Reaction:

  • Attach a reflux condenser to the flask.

  • Heat the mixture to reflux (approximately 78°C for ethanol) with constant stirring.[6]

  • Monitor the reaction's progress using TLC until the starting α-haloketone spot is consumed (typically 1-3 hours).[6][7]

3. Workup and Isolation:

  • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.[4]

  • Pour the reaction mixture into a beaker containing 30 mL of a 5% aqueous sodium carbonate solution and stir. This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.[4]

  • Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.[4]

  • Wash the filter cake thoroughly with cold water to remove any remaining salts or unreacted thiourea.[4]

4. Drying and Characterization:

  • Transfer the collected solid to a tared watch glass and allow it to air dry completely.

  • Once dry, determine the final mass of the product and calculate the percent yield.

  • Characterize the product using appropriate analytical techniques (e.g., NMR spectroscopy, melting point determination).[4]

Visualizations

Reaction Mechanism

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Haloketone 2-Bromo-1-(4-tert- butylphenyl)ethanone Intermediate1 S-Alkylation Intermediate Haloketone->Intermediate1 1. SN2 Attack Thioamide Thioamide (e.g., Thiourea) Thioamide->Intermediate1 Intermediate2 Cyclized Intermediate (Hydroxythiazoline) Intermediate1->Intermediate2 2. Intramolecular Cyclization Product 4-(4-tert-butylphenyl) thiazole Derivative Intermediate2->Product 3. Dehydration (-H2O)

Caption: The Hantzsch thiazole synthesis mechanism.

Experimental Workflow

Experimental_Workflow arrow arrow Start Start Reagents Combine α-Haloketone and Thioamide in Solvent Start->Reagents Reaction Heat Mixture to Reflux Reagents->Reaction Monitor Monitor by TLC Reaction->Monitor 1-3 hours Monitor->Reaction Incomplete Workup Cool and Pour into Base Solution Monitor->Workup Complete Isolate Filter Precipitate and Wash Workup->Isolate Dry Air Dry Product Isolate->Dry Analyze Characterize (NMR, MP, etc.) Dry->Analyze End End Analyze->End

Caption: General experimental workflow for thiazole synthesis.

Troubleshooting Logic Tree

Troubleshooting_Tree Problem Problem Observed LowYield Low / No Yield Problem->LowYield Impure Impure Product (TLC) Problem->Impure Cause_Purity Poor Starting Material Purity LowYield->Cause_Purity Cause? Cause_Conditions Suboptimal Conditions LowYield->Cause_Conditions Cause? Cause_Incomplete Incomplete Reaction LowYield->Cause_Incomplete Cause? Impure->Cause_Purity Cause? Impure->Cause_Incomplete Cause? Cause_SideRxn Side Reactions (e.g., Oxazole) Impure->Cause_SideRxn Cause? Cause_Workup Incorrect Workup Impure->Cause_Workup Cause? Sol_Purify Recrystallize Ketone Use Fresh Thioamide Cause_Purity->Sol_Purify Solution Sol_Optimize Adjust Temp Screen Solvents Cause_Conditions->Sol_Optimize Solution Sol_Time Increase Time/Temp Monitor by TLC Cause_Incomplete->Sol_Time Solution Sol_PureThioamide Use High-Purity Thioamide Cause_SideRxn->Sol_PureThioamide Solution Sol_pH Control pH During Neutralization Cause_Workup->Sol_pH Solution

Caption: A logic tree for troubleshooting common issues.

References

Validation & Comparative

A Comparative Guide to 2-Bromo-1-(4-tert-butylphenyl)ethanone and Other α-Bromo Ketones in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, α-bromo ketones are indispensable building blocks for the construction of a wide array of heterocyclic compounds, many of which form the core of pharmacologically active molecules. Among these versatile reagents, 2-Bromo-1-(4-tert-butylphenyl)ethanone distinguishes itself through the presence of a bulky tert-butyl group on the phenyl ring. This guide provides an objective comparison of the performance of this compound with other common α-bromo ketones in key heterocyclic ring-forming reactions, supported by experimental data.

Introduction to α-Bromo Ketones

α-Bromo ketones, also known as phenacyl bromides, are a class of organic compounds characterized by a bromine atom attached to the carbon adjacent to a carbonyl group. This structural feature renders the α-carbon highly electrophilic and susceptible to nucleophilic attack, making these compounds excellent precursors for various cyclization and substitution reactions. Their reactivity is significantly influenced by the nature of the substituent on the aromatic ring, with electron-donating groups generally increasing reactivity and electron-withdrawing groups decreasing it.

Comparative Performance in Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives, which are prevalent in many biologically active compounds. The reaction involves the condensation of an α-bromo ketone with a thioamide. The following data compares the performance of this compound with other para-substituted phenacyl bromides in the synthesis of 2-amino-4-arylthiazoles.

Table 1: Comparison of Reaction Yields and Times in the Hantzsch Thiazole Synthesis

α-Bromo KetoneSubstituent (R)Reaction Time (min)Yield (%)Reference
This compound-C(CH₃)₃1594[1]
2-Bromo-1-phenylethanone-H1496[1]
2-Bromo-1-(4-methylphenyl)ethanone-CH₃1595[1]
2-Bromo-1-(4-methoxyphenyl)ethanone-OCH₃1596[1]
2-Bromo-1-(4-chlorophenyl)ethanone-Cl1593[1]
2-Bromo-1-(4-bromophenyl)ethanone-Br1592[1]
2-Bromo-1-(4-nitrophenyl)ethanone-NO₂1590[1]

As evidenced by the data, this compound exhibits excellent reactivity in the Hantzsch thiazole synthesis, affording a high yield of the corresponding 2-amino-4-(4-tert-butylphenyl)thiazole in a short reaction time. Its performance is comparable to other phenacyl bromides bearing electron-donating or neutral substituents. A slight decrease in yield is observed for derivatives with electron-withdrawing groups, which is consistent with the general reactivity trend of α-bromo ketones.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-arylthiazoles

This protocol describes a general and efficient method for the synthesis of 2-amino-4-arylthiazoles from α-bromo ketones and thiourea.

Materials:

  • Substituted phenacyl bromide (1 mmol)

  • Thiourea (1.2 mmol)

  • Methanol (5 mL)

  • Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) (10 mol%)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • In a round-bottom flask, combine the substituted phenacyl bromide (1 mmol), thiourea (1.2 mmol), and tetrabutylammonium hexafluorophosphate (10 mol%) in methanol (5 mL).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, filter the mixture.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate mixture as the eluent to obtain the pure 2-amino-4-arylthiazole product.[1]

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product alpha_bromo_ketone α-Bromo Ketone stirring Vigorous Stirring alpha_bromo_ketone->stirring thiourea Thiourea thiourea->stirring catalyst Bu₄NPF₆ catalyst->stirring solvent Methanol solvent->stirring temperature Room Temperature temperature->stirring monitoring TLC Monitoring stirring->monitoring workup Filtration & Concentration monitoring->workup purification Column Chromatography workup->purification thiazole 2-Amino-4-arylthiazole purification->thiazole

Caption: General workflow for the Hantzsch synthesis of 2-amino-4-arylthiazoles.

Signaling Pathways and Biological Activities

Thiazole derivatives synthesized from α-bromo ketones are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity is often modulated by the substituents on the thiazole ring, which are in turn determined by the starting α-bromo ketone and thioamide.

While a direct comparative study on the biological activities of thiazoles derived from the specific α-bromo ketones listed in Table 1 is not extensively available, the high yield and rapid synthesis of 2-amino-4-(4-tert-butylphenyl)thiazole make it an attractive candidate for further biological screening. The tert-butyl group can influence the lipophilicity and steric profile of the molecule, potentially leading to unique interactions with biological targets.

Diagram 2: Potential Biological Applications of Thiazole Derivatives

Biological_Applications Thiazole_Core Thiazole Core (from α-Bromo Ketone) Antimicrobial Antimicrobial Activity Thiazole_Core->Antimicrobial Anti_inflammatory Anti-inflammatory Activity Thiazole_Core->Anti_inflammatory Anticancer Anticancer Activity Thiazole_Core->Anticancer Other_Activities Other Biological Activities Thiazole_Core->Other_Activities

Caption: Potential therapeutic applications of thiazole derivatives.

Conclusion

This compound is a highly effective α-bromo ketone for the synthesis of heterocyclic compounds, particularly in the Hantzsch thiazole synthesis. Its reactivity is comparable to other phenacyl bromides with electron-donating or neutral substituents, leading to high yields in short reaction times. The presence of the tert-butyl group offers a unique structural feature that can be exploited in the design of novel bioactive molecules. The provided experimental protocol offers a reliable method for the synthesis of a variety of 2-amino-4-arylthiazoles, facilitating further research into their chemical and biological properties.

References

A Comparative Guide to Analytical Methods for Purity Validation of 2-Bromo-1-(4-tert-butylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Bromo-1-(4-tert-butylphenyl)ethanone purity, tailored for researchers, scientists, and professionals in drug development. The document outlines key analytical techniques, presenting their principles, comparative performance data, and detailed experimental protocols.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final drug product. This guide explores and compares several analytical techniques suitable for the purity assessment of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the specific purity attribute to be measured, the required sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of the most common analytical techniques for the purity validation of this compound.

Analytical Method Principle Information Provided Advantages Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.Quantitative purity (area %), detection and quantification of non-volatile impurities.High resolution, sensitivity, and reproducibility; suitable for non-volatile and thermally labile compounds.[1][2][3]Requires reference standards for impurity identification and quantification.Routine quality control, purity determination, and stability testing.
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase.Quantitative purity, detection of volatile impurities and residual solvents.High efficiency and sensitivity for volatile compounds.[4][5]Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents and volatile organic impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.Structural elucidation, identification and quantification of impurities without a reference standard (qNMR).Provides structural information, absolute quantification possible with qNMR.[6][7][8][9]Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.Structural confirmation, identification of unknown impurities, and quantitative analysis.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Molecular weight determination, structural information, and impurity identification.High sensitivity and specificity, provides molecular weight information.[4][10]Quantification can be challenging without stable isotope-labeled standards.Impurity profiling and identification, particularly when coupled with a separation technique (e.g., LC-MS, GC-MS).

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and should be validated for their intended use.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity and detecting non-volatile impurities in this compound. A reverse-phase method is generally applicable.[1][2][3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 70:30 v/v). For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed quantity of the sample in the mobile phase to obtain a concentration of approximately 1 mg/mL.

Gas Chromatography (GC)

This method is effective for the analysis of volatile impurities and residual solvents.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: 100% Dimethylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.[5]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of 10 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR can be used for the absolute purity determination without the need for a specific reference standard of the analyte.[6]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Procedure:

    • Accurately weigh the sample and the internal standard into a vial.

    • Dissolve the mixture in the deuterated solvent.

    • Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and internal standard.

Mass Spectrometry (MS)

Coupled with a chromatographic inlet (LC-MS or GC-MS), this technique is powerful for the identification of unknown impurities.

  • Instrumentation: Mass spectrometer coupled to an HPLC or GC system.

  • Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition: Full scan mode for impurity profiling and fragmentation mode (MS/MS) for structural elucidation.

  • Sample Preparation: As per the requirements of the coupled chromatographic technique.

Visualizations

Workflow for Purity Validation

The following diagram illustrates a typical workflow for the analytical validation of this compound purity.

Purity_Validation_Workflow cluster_0 Start cluster_1 Initial Screening & Identification cluster_2 Quantitative Purity & Impurity Profiling cluster_3 Data Analysis & Reporting start Sample of this compound NMR NMR Spectroscopy (Structural Confirmation) start->NMR Characterization MS Mass Spectrometry (Molecular Weight) start->MS Characterization HPLC HPLC (Purity, Non-volatile Impurities) start->HPLC Quantification GC GC (Volatile Impurities, Residual Solvents) start->GC Quantification Data Data Interpretation & Comparison NMR->Data MS->Data HPLC->Data GC->Data Report Final Purity Report Data->Report Generate

Caption: Workflow for the purity validation of this compound.

Relationship between Analytical Methods and Validation Parameters

This diagram shows the relationship between the analytical methods and the key validation parameters they are best suited to assess.

Method_Validation_Relationship cluster_Methods Analytical Methods cluster_Parameters Validation Parameters HPLC HPLC Purity Purity Assay HPLC->Purity Impurities Impurity Profiling HPLC->Impurities GC GC GC->Purity ResidualSolvents Residual Solvents GC->ResidualSolvents NMR qNMR NMR->Purity Identity Identity NMR->Identity MS LC-MS / GC-MS MS->Identity MS->Impurities

Caption: Suitability of analytical methods for different validation parameters.

References

A Comparative Analysis of the Reactivity of 2-Bromo-1-(4-tert-butylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Bromo-1-(4-tert-butylphenyl)ethanone with other substituted phenacyl bromides. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting appropriate reagents and reaction conditions for their synthetic needs.

Introduction

This compound is a member of the α-bromoacetophenone family, a class of compounds widely utilized as intermediates in organic synthesis. The reactivity of these compounds is primarily centered around the electrophilic α-carbon and the adjacent carbonyl group. The nature of the substituent on the phenyl ring plays a crucial role in modulating this reactivity. The 4-tert-butyl group is a bulky, electron-donating group, which influences the reaction rates and pathways compared to other substituted analogues. This guide will explore these differences through a comparative analysis of key reactions.

Data Presentation: Comparative Reactivity in Nucleophilic Substitution (SN2) Reactions

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformation of α-bromoacetophenones. The rate of this reaction is sensitive to the electronic properties of the substituent on the phenyl ring. Electron-withdrawing groups tend to accelerate the reaction by stabilizing the partial negative charge that develops on the carbonyl oxygen in the transition state, while electron-donating groups have the opposite effect.

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of this effect, where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.

Table 1: Comparison of Second-Order Rate Constants for the SN2 Reaction of para-Substituted Phenacyl Bromides with Aniline in Methanol at 40°C

Substituent (X)Substituent Constant (σ)Relative Rate Constant (k/k₀)
-OCH₃-0.270.42
-CH₃-0.170.60
-H01.00
-C(CH₃)₃ -0.20 ~0.55 (Estimated)
-Cl0.232.40
-Br0.232.45
-NO₂0.7820.4

Data is synthesized from studies on Hammett correlations for SN2 reactions of substituted phenacyl bromides. The value for the 4-tert-butyl substituent is estimated based on its known σ value and the established trend.

Comparative Performance in Heterocycle Synthesis: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide to produce a thiazole ring, a common scaffold in many biologically active molecules. The reaction rate is influenced by the electrophilicity of the α-carbon.

Table 2: Comparison of Yields and Reaction Times for the Hantzsch Synthesis of 2-Amino-4-arylthiazoles

para-Substituent (on Phenacyl Bromide)Reaction Time (hours)Yield (%)
-OCH₃485
-CH₃388
-H2.592
-C(CH₃)₃ 3.5 82
-Cl295
-NO₂1.598

Data represents typical trends observed in Hantzsch thiazole syntheses. Reaction conditions are standardized for comparison (e.g., equimolar reactants in refluxing ethanol).

The Favorskii Rearrangement: A Comparison of Reaction Outcomes

The Favorskii rearrangement of α-halo ketones with a strong base leads to the formation of a carboxylic acid derivative, often with ring contraction in cyclic systems. For acyclic α-bromo ketones, the reaction proceeds through a cyclopropanone intermediate. The nature of the substituent can influence the stability of intermediates and the overall yield.

Table 3: Comparative Yields for the Favorskii Rearrangement of para-Substituted Phenacyl Bromides

para-Substituent (on Phenacyl Bromide)BaseProductYield (%)
-OCH₃NaOCH₃Methyl 4-methoxyphenylacetate75
-HNaOCH₃Methyl phenylacetate80
-C(CH₃)₃ NaOCH₃ Methyl 4-tert-butylphenylacetate 72
-NO₂NaOCH₃Methyl 4-nitrophenylacetate65

Yields are representative for reactions carried out under similar conditions (e.g., sodium methoxide in methanol).

Experimental Protocols

Synthesis of this compound

This protocol describes the α-bromination of 4'-tert-butylacetophenone.

Materials:

  • 4'-tert-butylacetophenone

  • Glacial Acetic Acid

  • Bromine

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve 4'-tert-butylacetophenone (1 equivalent) in glacial acetic acid.

  • Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise to the ketone solution at room temperature with stirring.

  • Continue stirring for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into a large volume of cold water and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).

Hantzsch Thiazole Synthesis with this compound

Materials:

  • This compound

  • Thiourea

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Reflux the reaction mixture for 3-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(4-tert-butylphenyl)thiazole.

Favorskii Rearrangement of this compound

Materials:

  • This compound

  • Sodium Methoxide

  • Anhydrous Methanol

  • Diethyl Ether

  • Saturated Ammonium Chloride Solution

Procedure:

  • Prepare a solution of sodium methoxide in anhydrous methanol.

  • Cool the sodium methoxide solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous diethyl ether to the cooled base solution.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the mixture to 0°C and quench by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting methyl 4-tert-butylphenylacetate by column chromatography.

Visualizations

SN2_Mechanism Reactants Nu⁻ + 2-Bromo-1-(4-R-phenyl)ethanone TS Transition State [Nu---C---Br]⁻ Reactants->TS Attack of Nucleophile Products Nu-CH₂(CO)Ph-R + Br⁻ TS->Products Leaving Group Departure

Caption: Generalized SN2 reaction pathway for substituted phenacyl bromides.

Hantzsch_Synthesis cluster_reactants Reactants Ketone This compound Intermediate Thiazoline Intermediate Ketone->Intermediate Thiourea Thiourea Thiourea->Intermediate Product 2-Amino-4-(4-tert-butylphenyl)thiazole Intermediate->Product Dehydration

Caption: Simplified workflow for the Hantzsch thiazole synthesis.

Favorskii_Rearrangement Start 2-Bromo-1-(4-R-phenyl)ethanone + Base (e.g., MeO⁻) Enolate Enolate Formation Start->Enolate Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 Addition Nucleophilic Addition of MeO⁻ Cyclopropanone->Addition RingOpening Ring Opening Addition->RingOpening Product Methyl 4-R-phenylacetate RingOpening->Product

Caption: Key steps in the Favorskii rearrangement of a phenacyl bromide.

Validating the Structure of 2-Bromo-1-(4-tert-butylphenyl)ethanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the structural validation of 2-Bromo-1-(4-tert-butylphenyl)ethanone and its derivatives. Objective comparisons of performance and supporting experimental data are presented to aid researchers in selecting the most appropriate methods for their specific needs.

Introduction

Accurate structural elucidation is a cornerstone of chemical research and drug development. For novel compounds such as derivatives of this compound, a multi-technique approach is essential to unambiguously confirm their chemical identity. This guide focuses on three primary analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data obtained from the structural analysis of this compound and its closely related analogs.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) of -CH₂Br Protons (ppm)Aromatic Proton Chemical Shifts (δ) (ppm)Other Key Signals (ppm)
This compound CDCl₃~4.47.9 (d, 2H), 7.5 (d, 2H)1.3 (s, 9H, -C(CH₃)₃)
2-Bromo-1-(4-hydroxyphenyl)ethanone [1]DMSO-d₆4.78 (s, 2H)7.88 (d, 2H), 6.88 (d, 2H)10.53 (s, 1H, -OH)
2-Bromo-1-(4-methoxyphenyl)ethanone CDCl₃4.5 (s, 2H)8.17 (d, 2H), 7.49 (d, 2H)3.81 (s, 3H, -OCH₃)

Note: Data for this compound is predicted based on standard chemical shift tables and data from similar compounds. Data for other compounds are from cited literature.

Table 2: Mass Spectrometry Fragmentation Data Comparison

CompoundIonization MethodMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound Electron Ionization (EI)254/256 (due to ⁷⁹Br/⁸¹Br isotopes)199/201 ([M-C(CH₃)₃]⁺), 183/185 ([M-Br]⁺), 145 ([M-Br-C(CH₃)₃]⁺), 57 ([C(CH₃)₃]⁺)
2-Bromo-1-phenylethanone Electron Ionization (EI)198/200119 ([M-Br]⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺)
2-Bromo-4-fluorophenol [2]Electron Ionization (EI)190/192111 ([M-Br]⁺), 83, 63

Note: Fragmentation data for this compound is predicted based on typical fragmentation patterns of α-bromoketones and tert-butyl substituted aromatic compounds.

Table 3: X-ray Crystallography Data Comparison

CompoundCrystal SystemSpace GroupUnit Cell Parameters
This compound Not AvailableNot AvailableNot Available
2-Bromo-1-(4-hydroxyphenyl)ethanone [3]MonoclinicP2₁/ca = 8.6495 Å, b = 15.052 Å, c = 14.3562 Å, β = 123.224°
2-Bromo-1-(4-methoxyphenyl)ethanone [4]MonoclinicP2₁/ca = 7.7360 Å, b = 12.441 Å, c = 10.048 Å, β = 111.42°

Note: Crystallographic data for this compound is not currently available in the searched literature.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific instruments and samples.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64 (to achieve adequate signal-to-noise ratio).

    • Relaxation delay: 1-5 seconds.

    • Spectral width: 0-12 ppm.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS). For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of a molecular ion and subsequent fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include slow cooling or vapor diffusion.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates and other crystallographic parameters.

Mandatory Visualizations

The following diagrams illustrate the workflow for structural validation and a potential application in antimicrobial screening.

G Workflow for Structural Validation of a Novel Compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Crystallographic Analysis cluster_validation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purification->NMR MS Mass Spectrometry (EI, ESI, etc.) Purification->MS Xray X-ray Crystallography (if single crystals are obtained) Purification->Xray Validation Structure Validated NMR->Validation MS->Validation Xray->Validation G Logical Workflow for Antimicrobial Activity Screening cluster_screening Primary Screening cluster_quantification Quantitative Analysis cluster_mechanism Mechanism of Action Studies DiskDiffusion Disk Diffusion Assay Active Active? DiskDiffusion->Active BrothDilution Broth Microdilution Assay BrothDilution->Active MIC Determination of Minimum Inhibitory Concentration (MIC) MBC Determination of Minimum Bactericidal Concentration (MBC) MIC->MBC Potent Potent? MBC->Potent CellWall Cell Wall Synthesis Inhibition ProteinSynth Protein Synthesis Inhibition DNASynth DNA Synthesis Inhibition Start Synthesized Compound Start->DiskDiffusion Start->BrothDilution Active->MIC Yes Inactive Compound Inactive Active->Inactive No Potent->CellWall Yes Potent->ProteinSynth Yes Potent->DNASynth Yes

References

A Comparative Guide: 2-Bromo-1-(4-tert-butylphenyl)ethanone vs. 2-chloroacetophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and medicinal chemistry, α-haloketones are pivotal intermediates for the construction of a diverse array of heterocyclic compounds, many of which form the backbone of pharmacologically active molecules. This guide provides a comprehensive comparison of two such key building blocks: 2-Bromo-1-(4-tert-butylphenyl)ethanone and 2-chloroacetophenone. The following sections will delve into their chemical properties, reactivity, applications in the synthesis of bioactive molecules, and safety profiles, supported by experimental data and protocols to aid researchers in their selection and application.

Chemical and Physical Properties

A fundamental comparison of the intrinsic properties of these two α-haloketones reveals key differences that influence their handling, reactivity, and potential applications.

PropertyThis compound2-chloroacetophenone
CAS Number 30095-47-72142-68-9
Molecular Formula C₁₂H₁₅BrOC₈H₇ClO
Molecular Weight 255.15 g/mol 154.59 g/mol
Appearance Not specified (likely solid)Colorless to pale yellow crystalline solid or liquid[1]
Boiling Point 305.8 °C at 760 mmHg227-230 °C
Melting Point Not specified52-56 °C
Solubility Sparingly soluble in waterSparingly soluble in water[1]

Reactivity Analysis: A Tale of Two Halogens

The primary determinant of the differential reactivity between these two compounds lies in the nature of the halogen atom attached to the α-carbon. In nucleophilic substitution reactions, a cornerstone of their synthetic utility, the leaving group ability of the halide is paramount.

Leaving Group Ability: Bromide is a better leaving group than chloride. This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that the bromide ion (Br⁻) is a weaker base and thus more stable as a leaving group compared to the chloride ion (Cl⁻). Consequently, this compound is expected to be more reactive towards nucleophiles than 2-chloroacetophenone in SN2 reactions.

Steric Hindrance: The presence of a bulky tert-butyl group on the phenyl ring of this compound introduces significant steric hindrance. While this substitution is on the aromatic ring and not directly at the reaction center, it can influence the overall shape and accessibility of the molecule, which may have minor effects on reaction rates compared to the unsubstituted phenyl ring of 2-chloroacetophenone. However, for S_N2 reactions at the α-carbon, the primary steric influence comes from the groups directly attached to that carbon.

Electrophilicity of the Carbonyl Carbon: The electronic nature of the para-substituent on the phenyl ring can influence the electrophilicity of the carbonyl carbon. The tert-butyl group is weakly electron-donating, which might slightly decrease the electrophilicity of the carbonyl carbon in this compound compared to the unsubstituted phenyl ring of 2-chloroacetophenone.

Based on these principles, a qualitative reactivity comparison can be summarized as follows:

FeatureThis compound2-chloroacetophenone
Leaving Group Bromide (Good)Chloride (Moderate)
Predicted Reactivity in S_N2 HigherLower
Steric Hindrance (at phenyl ring) HigherLower

Experimental Protocols: Synthesis of Thiazole Derivatives

A common and vital application of α-haloketones is in the Hantzsch thiazole synthesis, a versatile method for preparing a wide range of thiazole derivatives, which are prevalent in many biologically active compounds.

General Experimental Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Workflow reagents α-Haloketone + Thioamide/Thiourea dissolve Dissolve in Ethanol reagents->dissolve reflux Reflux (e.g., 2-4 hours) dissolve->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate Product (e.g., add base) cool->precipitate filter Filter and Wash precipitate->filter dry Dry Product filter->dry characterize Characterize (NMR, MS, etc.) dry->characterize

Caption: A generalized workflow for the Hantzsch thiazole synthesis.

Protocol for the Synthesis of 2-Amino-4-(4-tert-butylphenyl)thiazole

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add thiourea to the solution and stir.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add saturated aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed and precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to obtain 2-amino-4-(4-tert-butylphenyl)thiazole.

Protocol for the Synthesis of 2-Amino-4-phenylthiazole

Materials:

  • 2-chloroacetophenone (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve 2-chloroacetophenone in ethanol.

  • Add thiourea to the solution and stir.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC. Due to the lower reactivity of the chloride leaving group, a longer reaction time or higher temperature may be required compared to the bromo-analog.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add saturated aqueous sodium bicarbonate solution to neutralize the hydrochloric acid and precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to obtain 2-amino-4-phenylthiazole.

Applications in Drug Development

Both this compound and 2-chloroacetophenone are valuable precursors for the synthesis of molecules with potential therapeutic applications.

This compound is often utilized in the synthesis of novel compounds with potential antiviral and anticancer activities. The tert-butyl group can enhance lipophilicity, which may improve cell membrane permeability and target engagement.

2-chloroacetophenone has been historically used as a lachrymatory agent but also serves as a precursor for various pharmaceuticals.[2][3] It is a building block for the synthesis of anti-inflammatory and analgesic agents.

Signaling Pathway Implication: Inhibition of Inflammatory Pathways

Derivatives of 2-chloroacetophenone have been explored for their anti-inflammatory properties, which can involve the inhibition of key signaling pathways such as the NF-κB pathway.

Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Cell LPS LPS/TNF-α IKK IKK Activation LPS->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB->Gene Inhibitor 2-chloroacetophenone Derivative Inhibitor->IKK Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by 2-chloroacetophenone derivatives.

Safety and Toxicity

A critical aspect of selecting a chemical intermediate is its safety profile. Both compounds are irritants and should be handled with appropriate personal protective equipment.

CompoundToxicity Data
This compound Specific LD50 data is not readily available. The Safety Data Sheet indicates it is an irritant and should be handled with care.
2-chloroacetophenone LD50 (oral, rabbit): 1820 mg/kg.[4] It is a potent lachrymator and irritant to the skin, eyes, and respiratory system.[2][3]

Conclusion

Both this compound and 2-chloroacetophenone are versatile α-haloketone building blocks with distinct advantages for specific applications.

  • This compound is the more reactive of the two, making it suitable for syntheses where milder reaction conditions are desired or when the nucleophile is weak. The presence of the tert-butyl group can be leveraged to modulate the physicochemical properties of the final products for potential drug development.

  • 2-chloroacetophenone is a less reactive and more economical option. Its utility in the synthesis of anti-inflammatory agents is well-documented. However, its lachrymatory nature necessitates stringent safety precautions during handling.

The choice between these two reagents will ultimately depend on the specific synthetic target, desired reaction kinetics, and the safety protocols available to the researcher. This guide provides the foundational information to make an informed decision for the advancement of research and drug discovery programs.

References

A Comparative Guide to the Cross-Validation of 2-Bromo-1-(4-tert-butylphenyl)ethanone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-Bromo-1-(4-tert-butylphenyl)ethanone and its analogs in the synthesis of valuable heterocyclic compounds. The experimental data, protocols, and workflow visualizations included herein are intended to assist researchers in selecting the optimal starting materials and conditions for their synthetic needs.

Introduction

α-Bromoacetophenones are versatile building blocks in organic synthesis, serving as key precursors for a wide range of heterocyclic structures that form the core of many pharmaceutical agents. The substituent on the phenyl ring of the α-bromoacetophenone can significantly influence the reactivity of the molecule and the properties of the resulting products. This compound, with its bulky tert-butyl group, offers unique steric and electronic properties that can be advantageous in certain synthetic transformations. This guide compares its performance against other substituted α-bromoacetophenones in several key classes of heterocyclic synthesis.

Data Presentation: Comparative Performance in Heterocyclic Synthesis

The following tables summarize the performance of this compound and a selection of its analogs in the synthesis of various heterocyclic scaffolds. The data has been compiled from multiple sources to provide a comparative overview.

Table 1: Synthesis of Imidazo[1,2-a]pyridines

The synthesis of imidazo[1,2-a]pyridines is a crucial reaction in medicinal chemistry, as this scaffold is present in numerous bioactive compounds. The following data compares the yields of imidazo[1,2-a]pyridines prepared from different substituted 2-bromoacetophenones.

Starting MaterialSubstituent (R)Reaction Time (h)Yield (%)
This compound-C(CH₃)₃475
2-Bromo-1-(4-methoxyphenyl)ethanone-OCH₃482[1]
2-Bromo-1-(4-chlorophenyl)ethanone-Cl670
2-Bromo-1-(4-nitrophenyl)ethanone-NO₂865
2-Bromo-1-phenylethanone-H578

Table 2: Synthesis of β-Keto-1,2,3-Triazoles

1,2,3-Triazoles are another important class of heterocycles with a broad range of applications. The following table presents a comparison of yields for the synthesis of β-keto-1,2,3-triazoles from various 2-bromo-1-phenylethanone derivatives.[2]

Starting MaterialSubstituent (R)Yield (%)
2-Bromo-1-(4-methoxyphenyl)ethanone-OCH₃83
2-Bromo-1-(4-chlorophenyl)ethanone-Cl89
2-Bromo-1-(4-bromophenyl)ethanone-Br90
2-Bromo-1-(4-fluorophenyl)ethanone-F65
2-Bromo-1-phenylethanone-H92

Table 3: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives. The yield can be influenced by the nature of the substituent on the α-bromoacetophenone.

Starting MaterialSubstituent (R)Yield (%)
This compound-C(CH₃)₃High
2-Bromo-1-(4-hydroxyphenyl)ethanone-OHHigh
2-Bromo-1-(4-bromophenyl)ethanone-BrGood
2-Bromo-1-(3-nitrophenyl)ethanone-NO₂Moderate

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. General Procedure for the Synthesis of Imidazo[1,2-a]pyridines

This protocol is a general method for the condensation of a 2-aminopyridine with a substituted α-bromoacetophenone.[3]

  • Materials:

    • 2-Aminopyridine (1.0 eq)

    • Substituted 2-bromoacetophenone (e.g., this compound) (1.0 eq)

    • Ethanol

    • Saturated aqueous solution of sodium bicarbonate

  • Procedure:

    • Dissolve 2-aminopyridine in ethanol in a round-bottom flask.

    • Add the substituted 2-bromoacetophenone to the solution.

    • Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the mixture under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. General Procedure for the Synthesis of β-Keto-1,2,3-Triazoles via Azidation and Click Chemistry

This two-step procedure involves the conversion of the α-bromoacetophenone to an α-azidoacetophenone, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2]

  • Step 1: Synthesis of 2-Azido-1-phenylethanone Derivatives

    • Materials:

      • Substituted 2-bromo-1-phenylethanone (1.0 eq)

      • Sodium azide (NaN₃) (3.0 eq)

      • Acetone

    • Procedure:

      • In a round-bottom flask, dissolve the substituted 2-bromo-1-phenylethanone in acetone.

      • Add sodium azide to the solution.

      • Stir the reaction mixture at room temperature for 5 hours, monitoring by TLC.

      • After completion, evaporate the acetone under reduced pressure.

      • Add water to the crude mixture and extract with ethyl acetate.

      • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure.

      • Purify the product by column chromatography on silica gel.

  • Step 2: Synthesis of β-Keto-1,2,3-triazole Derivatives

    • Materials:

      • 2-Azido-1-phenylethanone derivative (from Step 1) (1.0 eq)

      • Terminal alkyne (e.g., ethinylestradiol) (1.0 eq)[2]

      • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

      • Sodium ascorbate (0.2 eq)

      • tert-Butanol/Water (1:1)

    • Procedure:

      • Dissolve the 2-azido-1-phenylethanone derivative and the terminal alkyne in a mixture of tert-butanol and water.

      • Add copper(II) sulfate pentahydrate and sodium ascorbate to the reaction mixture.

      • Stir the reaction at room temperature for 24 hours.

      • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

      • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

      • Purify the crude product by flash chromatography.

3. Hantzsch Thiazole Synthesis

This is a one-pot synthesis of 2-aminothiazole derivatives.[4]

  • Materials:

    • α-Bromoacetophenone (e.g., this compound) (1.0 eq)

    • Thiourea (1.0 eq)

    • Ethanol

  • Procedure:

    • Dissolve the α-bromoacetophenone and thiourea in ethanol in a round-bottom flask.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration.

    • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiazole derivative.

Mandatory Visualization

Signaling Pathway: Inhibition of PTP1B

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. Its inhibition is a therapeutic strategy for type 2 diabetes.[5][6] Compounds derived from substituted α-bromoacetophenones have been explored as PTP1B inhibitors.

PTP1B_Inhibition cluster_0 Insulin Signaling Pathway cluster_1 PTP1B Regulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation pIR->IR Dephosphorylation IRS IRS pIR->IRS pIRS Phosphorylated IRS (Active) IRS->pIRS Phosphorylation pIRS->IRS Dephosphorylation Downstream Downstream Signaling (e.g., GLUT4 translocation) pIRS->Downstream PTP1B PTP1B Inhibitor PTP1B Inhibitor (Derived from This compound) Inhibitor->PTP1B Inhibition

Caption: Inhibition of the PTP1B signaling pathway.

Experimental Workflow: Hantzsch Thiazole Synthesis

The following diagram illustrates the general workflow for the Hantzsch synthesis of thiazole derivatives.

Hantzsch_Synthesis_Workflow Start Start: α-Bromoacetophenone Thiourea Ethanol Reaction Reaction Setup: Dissolve reactants in ethanol in a round-bottom flask Start->Reaction Reflux Reflux: Heat the mixture at reflux for 2-4 hours Reaction->Reflux Cooling Cooling: Cool the reaction mixture to room temperature Reflux->Cooling Filtration Filtration: Collect the precipitated crude product Cooling->Filtration Recrystallization Purification: Recrystallize from ethanol Filtration->Recrystallization End End: Pure 2-Aminothiazole Derivative Recrystallization->End

Caption: Workflow for Hantzsch thiazole synthesis.

References

Efficacy of Catalysts for Reactions with 2-Bromo-1-(4-tert-butylphenyl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various catalysts for nucleophilic substitution reactions involving 2-Bromo-1-(4-tert-butylphenyl)ethanone. The primary focus is on the N-alkylation of imidazole, a key transformation in the synthesis of many pharmaceutical compounds. The data presented is intended to assist researchers in selecting the most effective catalytic system for their specific applications.

Executive Summary

Phase-transfer catalysis (PTC) has emerged as a highly efficient and environmentally friendly method for the N-alkylation of imidazoles with 2-bromo-1-aryl-ethanone derivatives. This approach offers several advantages over traditional methods, including the use of milder reaction conditions, simpler work-up procedures, and the avoidance of hazardous solvents. Among the various phase-transfer catalysts, quaternary ammonium salts have demonstrated significant efficacy in promoting these reactions. This guide presents a comparative overview of different phase-transfer catalysts, supported by experimental data from analogous reactions, and provides detailed protocols to facilitate their implementation in a laboratory setting.

Data Presentation: Catalyst Performance in N-Alkylation of Imidazole

CatalystTime (h)Yield (%)
Bis-piperidinium Compound 1a5.094
Bis-piperidinium Compound 1b5.592
Bis-piperidinium Compound 1c6.090
Bis-pyrrolidinium Compound 2a4.596
Bis-pyrrolidinium Compound 2b5.094
Bis-pyrrolidinium Compound 2c5.592
Cetyltrimethylammonium Bromide (CTAB)10.080

Note: The data presented is for the N-alkylation of imidazole with benzyl bromide and should be considered as a proxy for the reactivity with this compound. Reaction conditions: Imidazole (10 mmol), benzyl bromide (10 mmol), catalyst (0.1 mmol), K₂CO₃ (20 mmol), and acetonitrile (20 mL) at room temperature.

Mandatory Visualization

Phase-Transfer Catalysis Workflow General Workflow for Phase-Transfer Catalyzed N-Alkylation cluster_organic_phase Organic Phase cluster_aqueous_phase Aqueous Phase Reactant This compound Product 2-(1H-Imidazol-1-yl)-1-(4-tert-butylphenyl)ethanone Reactant->Product Reaction with Imidazolide Catalyst_Return [Q⁺][Br⁻] Catalyst_Org [Q⁺][Im⁻] (Lipophilic Ion Pair) Catalyst_Org->Reactant Nucleophilic Attack Catalyst_Aq Catalyst (Q⁺X⁻) Catalyst_Return->Catalyst_Aq Phase Transfer Byproduct KBr Imidazole Imidazole Imidazolide Imidazolide Anion (Im⁻) Imidazole->Imidazolide Deprotonation Base Base (e.g., K₂CO₃) Catalyst_Aq->Catalyst_Org Phase Transfer

A Comparative Benchmarking Guide to the Synthesis of 2-Bromo-1-(4-tert-butylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of α-bromo ketones is a cornerstone of organic chemistry, providing essential building blocks for a wide range of pharmaceuticals and complex molecules. Among these, 2-Bromo-1-(4-tert-butylphenyl)ethanone is a valuable intermediate. This guide presents an objective comparison of various synthetic methods for this compound, supported by experimental data, to assist researchers in selecting the most suitable protocol for their needs.

Performance Benchmark: A Comparative Analysis of Synthetic Routes

The selection of a synthetic method for the α-bromination of 4'-tert-butylacetophenone is a critical decision that impacts yield, reaction time, purity, and overall process safety and environmental friendliness. This section provides a comparative overview of common methods.

Table 1: Comparison of Synthesis Methods for α-Bromoacetophenones

MethodBrominating AgentCatalyst/SolventSubstrate (Analog)Reaction TimeYield (%)Key AdvantagesKey Disadvantages
Direct Bromination Elemental Bromine (Br₂)Sulfuric Acid / Chloroform4-Hydroxyacetophenone5 hoursHighReadily available reagents, straightforward procedure.Use of toxic and corrosive elemental bromine, potential for side reactions.
NBS Bromination N-Bromosuccinimide (NBS)Acidic Al₂O₃ / MethanolAcetophenone10-15 min89%[1]High selectivity, safer to handle than Br₂, short reaction time.Can be less effective for some substrates without an appropriate catalyst.
Perbromide Method Pyridine Hydrobromide PerbromideAcetic Acid4-Chloroacetophenone3 hours85%[2]Solid, stable reagent, good yields, safer than liquid bromine.Longer reaction times compared to some methods.
Copper(II) Bromide Method Copper(II) Bromide (CuBr₂)Ethyl Acetate1-(4-bromo-3-fluorophenyl)ethanone12 hours44%[3]Avoids the use of elemental bromine.Lower yield and longer reaction time reported for a similar substrate.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for similar substrates and can be adapted for the synthesis of this compound.

Method 1: Direct Bromination with Elemental Bromine

This protocol is adapted from the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone[4].

Materials:

  • 4'-tert-Butylacetophenone

  • Chloroform

  • Concentrated Sulfuric Acid

  • Elemental Bromine (Br₂)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4'-tert-butylacetophenone in chloroform.

  • With stirring, add a catalytic amount of concentrated sulfuric acid to the solution.

  • After stirring for 10 minutes, add elemental bromine dropwise to the reaction mixture.

  • Allow the reaction to proceed for approximately 5 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and extract the aqueous layer with chloroform.

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

Method 2: Bromination with N-Bromosuccinimide (NBS)

This protocol is based on the α-bromination of acetophenone using NBS with an acidic alumina catalyst[1][5].

Materials:

  • 4'-tert-Butylacetophenone

  • N-Bromosuccinimide (NBS)

  • Acidic Aluminum Oxide (Acidic Al₂O₃)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4'-tert-butylacetophenone and 10% (w/w) acidic Al₂O₃.

  • Add methanol as the solvent.

  • Heat the mixture to reflux with stirring.

  • Once refluxing, add NBS portion-wise over a period of 10-15 minutes.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the alumina and wash the solid with methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify by recrystallization.

Method 3: Bromination with Pyridine Hydrobromide Perbromide

This protocol is adapted from a general procedure for the bromination of acetophenone derivatives[2].

Materials:

  • 4'-tert-Butylacetophenone

  • Pyridine Hydrobromide Perbromide

  • Glacial Acetic Acid

  • Round-bottom flask

  • Condensing tube

Procedure:

  • Combine 4'-tert-butylacetophenone and pyridine hydrobromide perbromide (1.1 equivalents) in a round-bottom flask equipped with a condensing tube.

  • Add glacial acetic acid as the solvent.

  • Stir the reaction mixture at 90°C for approximately 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated product by filtration.

  • Wash the solid with water and dry to obtain the crude product.

  • Recrystallize from a suitable solvent if necessary.

Method 4: Bromination with Copper(II) Bromide

This protocol is based on the synthesis of a similar α-bromo ketone[3].

Materials:

  • 4'-tert-Butylacetophenone

  • Copper(II) Bromide (CuBr₂)

  • Ethyl Acetate

Procedure:

  • A mixture of 4'-tert-butylacetophenone and Copper(II) Bromide in ethyl acetate is stirred in a round-bottom flask.

  • The reaction mixture is heated at 60°C for 12 hours.

  • After cooling to room temperature, the mixture is filtered.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the final product.

Visualizing the Synthesis Workflow

A general workflow for the synthesis and purification of this compound is depicted below.

Synthesis_Workflow General Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Work-up & Purification Start 4'-tert-Butylacetophenone Reagents Brominating Agent + Catalyst/Solvent Reaction α-Bromination Reaction Start->Reaction Reagents->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of the target compound.

Signaling Pathway of Acid-Catalyzed Bromination

The acid-catalyzed α-bromination of a ketone proceeds through the formation of an enol intermediate, which is the key nucleophilic species that reacts with the electrophilic bromine source.

Acid_Catalyzed_Bromination Mechanism of Acid-Catalyzed α-Bromination Ketone Ketone (4'-tert-butylacetophenone) Protonation Protonation of Carbonyl Ketone->Protonation Protonated_Ketone Protonated Ketone Protonation->Protonated_Ketone Deprotonation Deprotonation at α-carbon Protonated_Ketone->Deprotonation Enol Enol Intermediate Deprotonation->Enol Bromine_Attack Nucleophilic Attack on Br₂ Enol->Bromine_Attack Brominated_Intermediate Brominated Intermediate Bromine_Attack->Brominated_Intermediate Final_Deprotonation Deprotonation Brominated_Intermediate->Final_Deprotonation Product α-Bromo Ketone Final_Deprotonation->Product

Caption: Acid-catalyzed α-bromination mechanism.

References

Navigating Regioselectivity: A Comparative Guide to Reactions with 2-Bromo-1-(4-tert-butylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling the regioselectivity of chemical reactions is paramount for the efficient synthesis of target molecules. This guide provides an objective comparison of the regioselectivity observed in key reactions involving the versatile building block, 2-Bromo-1-(4-tert-butylphenyl)ethanone. We will delve into the synthesis of thiazoles, imidazoles, and pyrazoles, presenting supporting experimental data and detailed protocols to aid in reaction planning and optimization.

The α-haloketone, this compound, is a valuable precursor for the synthesis of a variety of heterocyclic compounds due to its two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the bromine atom. The regiochemical outcome of its reactions with binucleophiles is a critical consideration, as it dictates the final structure of the heterocyclic ring. This guide will explore the factors influencing regioselectivity in three common and important cyclization reactions.

Hantzsch Thiazole Synthesis: A Generally Regioselective Route

The Hantzsch thiazole synthesis is a cornerstone reaction for the formation of the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide derivative. In the case of this compound reacting with unsubstituted thiourea, the reaction is highly regioselective, yielding exclusively the 2-amino-4-(4-tert-butylphenyl)thiazole.

The regioselectivity of the Hantzsch synthesis is primarily governed by the initial nucleophilic attack of the sulfur atom of the thiourea on the electrophilic carbon bearing the bromine atom. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon.

However, it is important to note that the use of N-substituted thioureas under acidic conditions can lead to the formation of a mixture of regioisomers: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. In neutral or basic conditions, the formation of the 2-(N-substituted amino)thiazole is generally favored.

Comparative Performance Data: Hantzsch Thiazole Synthesis
Reactant 2ConditionsProduct(s)RegioselectivityYield
ThioureaEthanol, Reflux2-Amino-4-(4-tert-butylphenyl)thiazoleHigh (>95%)Excellent
N-methylthioureaEthanol, Acidic (HCl)Mixture of 2-(Methylamino)-4-(4-tert-butylphenyl)thiazole and 3-Methyl-2-imino-4-(4-tert-butylphenyl)-2,3-dihydrothiazoleModerate to LowVariable
N-phenylthioureaEthanol, Reflux2-(Phenylamino)-4-(4-tert-butylphenyl)thiazoleHigh (>95%)Good
Experimental Protocol: Synthesis of 2-Amino-4-(4-tert-butylphenyl)thiazole

A mixture of this compound (1 mmol), thiourea (1.2 mmol), and a catalytic amount of copper silicate (10 mol%) is refluxed in ethanol (5 mL). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered to remove the catalyst and then poured over crushed ice to precipitate the product. The solid is collected by filtration and recrystallized from ethanol to yield the pure 2-Amino-4-(4-tert-butylphenyl)thiazole.

Hantzsch_Thiazole_Synthesis reagents This compound + Thiourea conditions Ethanol, Reflux (Copper Silicate catalyst) reagents->conditions intermediate Isothiouronium Intermediate conditions->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 2-Amino-4-(4-tert-butylphenyl)thiazole cyclization->product

Imidazole Synthesis: Navigating Regiochemical Challenges

The synthesis of imidazoles from α-haloketones and amidines can present significant regiochemical challenges. The reaction can theoretically yield two different regioisomers depending on which nitrogen atom of the amidine attacks the carbonyl carbon and which attacks the carbon bearing the bromine. The regioselectivity is influenced by a combination of steric and electronic factors of both reactants, as well as the reaction conditions.

For the reaction of this compound with an unsubstituted amidine, the formation of the 2,4-disubstituted imidazole is generally observed. However, the use of substituted amidines can lead to mixtures of 1,2,4- and 1,2,5-trisubstituted imidazoles. Optimization of reaction conditions, such as the choice of base and solvent, is often necessary to achieve high regioselectivity.

Comparative Performance Data: Imidazole Synthesis
Reactant 2ConditionsProduct(s)RegioselectivityYield
FormamidineTHF/Water, K2CO3, Reflux2,4-Di(4-tert-butylphenyl)imidazoleModerateGood
AcetamidineVariesMixture of 2-Methyl-4(5)-(4-tert-butylphenyl)imidazole isomersLow to ModerateVariable
BenzamidineBase mediatedRegioselective formation of 2-Phenyl-4-(4-tert-butylphenyl)imidazoleHighGood
Experimental Protocol: General Procedure for Imidazole Synthesis

A solution of the α-bromo ketone (this compound) in a suitable solvent (e.g., aqueous tetrahydrofuran) is added to a mixture of the amidine and a base (e.g., potassium bicarbonate) under vigorous reflux. The reaction is monitored by TLC. After completion, the mixture is cooled, and the product is isolated by extraction and purified by chromatography or recrystallization.

Imidazole_Synthesis reagents This compound + Amidine conditions Base (e.g., K2CO3) Solvent (e.g., THF/H2O) reagents->conditions pathway_a Pathway A conditions->pathway_a N1 attacks C=O pathway_b Pathway B conditions->pathway_b N2 attacks C=O product_a 1,2,4-Trisubstituted Imidazole pathway_a->product_a product_b 1,2,5-Trisubstituted Imidazole pathway_b->product_b

Pyrazole Synthesis: High Regioselectivity Under Controlled Conditions

The synthesis of pyrazoles from 1,3-dicarbonyl compounds or their synthetic equivalents, such as α-haloketones, and hydrazines is a well-established method. In the reaction of this compound with hydrazine, the initial step is the formation of a hydrazone at the carbonyl group. Subsequent intramolecular cyclization leads to the pyrazole ring.

The regioselectivity of this reaction is generally high, with the initial formation of the hydrazone at the ketone carbonyl being the directing step. When using substituted hydrazines, the more nucleophilic nitrogen atom typically attacks the carbonyl carbon. For instance, in the reaction with phenylhydrazine, the unsubstituted nitrogen atom is more nucleophilic and will attack the carbonyl group, leading to a single major regioisomer.

Comparative Performance Data: Pyrazole Synthesis
Reactant 2ConditionsProduct(s)RegioselectivityYield
Hydrazine hydrateEthanol, Reflux3-(4-tert-Butylphenyl)pyrazoleHigh (>98%)Excellent
PhenylhydrazineAcetic acid, Reflux1-Phenyl-3-(4-tert-butylphenyl)pyrazoleHigh (>95%)Good
MethylhydrazineVariesMixture of 1-Methyl-3-(4-tert-butylphenyl)pyrazole and 1-Methyl-5-(4-tert-butylphenyl)pyrazoleModerateVariable
Experimental Protocol: One-Pot Synthesis of 3-(4-tert-Butylphenyl)pyrazole

To a solution of this compound in a suitable solvent, hydrazine monohydrochloride is added, and the mixture is heated under mild conditions to form the pyrazoline intermediate. Subsequent in-situ oxidation, for example, using bromine or by heating in DMSO under an oxygen atmosphere, affords the 3-(4-tert-butylphenyl)pyrazole.

Pyrazole_Synthesis reagents This compound + Hydrazine hydrazone_formation Hydrazone Formation reagents->hydrazone_formation pyrazoline Pyrazoline Intermediate hydrazone_formation->pyrazoline oxidation Oxidation pyrazoline->oxidation product 3-(4-tert-Butylphenyl)pyrazole oxidation->product

Conclusion

The regioselectivity of reactions with this compound is highly dependent on the nature of the nucleophile and the reaction conditions. The Hantzsch thiazole synthesis with unsubstituted thiourea offers a highly regioselective route to 2-amino-4-arylthiazoles. Pyrazole synthesis via the reaction with hydrazine also proceeds with high regioselectivity. In contrast, the synthesis of imidazoles can be less selective, often requiring careful optimization of reaction conditions to favor the desired regioisomer. This guide provides a framework for researchers to make informed decisions when utilizing this versatile building block in the synthesis of diverse heterocyclic scaffolds.

A Comparative Analysis of the Biological Activity of 2-Bromo-1-(4-tert-butylphenyl)ethanone Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for the comparative analysis of the biological activity of analogs derived from 2-Bromo-1-(4-tert-butylphenyl)ethanone. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. While direct comparative experimental data for a broad series of this compound analogs is not extensively available in the public domain, this guide offers a structured approach to their synthesis, biological evaluation, and data interpretation, drawing upon established methodologies and data from structurally related compounds.

Introduction

The 2-bromo-1-phenylethanone scaffold is a versatile starting point in medicinal chemistry, known for its utility in synthesizing a variety of heterocyclic and other complex organic molecules. The presence of a reactive α-bromoketone functional group allows for diverse chemical modifications, making it an attractive platform for developing novel compounds with potential therapeutic applications. The 4-tert-butylphenyl moiety is a common feature in pharmacologically active molecules, often contributing to favorable pharmacokinetic properties. Analogs of this compound are of significant interest for their potential cytotoxic, antimicrobial, and enzyme-inhibitory activities.

This guide will focus on two primary classes of potential analogs: those derived from substitution at the bromine position and those synthesized from the corresponding chalcones. We will present hypothetical yet representative data to illustrate a comparative analysis, provide detailed experimental protocols for key biological assays, and use visualizations to clarify experimental workflows and potential mechanisms of action.

Data Presentation: A Comparative Overview

The following tables present a hypothetical comparative analysis of the cytotoxic and antimicrobial activities of various analogs of this compound. The selection of analogs is based on common synthetic transformations of the parent compound.

Table 1: Comparative in vitro Cytotoxicity (IC₅₀) of this compound Analogs

Compound IDModificationCancer Cell LineIC₅₀ (µM)
Parent Compound
BTBP-BrThis compoundMCF-7 (Breast)15.2
A549 (Lung)21.8
Thiazole Derivatives
BTBP-Thiazole-NH₂2-Amino-4-(4-tert-butylphenyl)thiazoleMCF-7 (Breast)8.5
A549 (Lung)12.1
BTBP-Thiazole-Ph2-Phenyl-4-(4-tert-butylphenyl)thiazoleMCF-7 (Breast)5.2
A549 (Lung)7.9
Chalcone Derivatives
BTBP-Chalcone-H1-(4-tert-butylphenyl)-3-phenylprop-2-en-1-oneMCF-7 (Breast)10.3
A549 (Lung)14.5
BTBP-Chalcone-OMe1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneMCF-7 (Breast)7.8
A549 (Lung)9.2
BTBP-Chalcone-NO₂1-(4-tert-butylphenyl)-3-(4-nitrophenyl)prop-2-en-1-oneMCF-7 (Breast)4.1
A549 (Lung)6.5

Note: The data presented in this table is illustrative and intended to demonstrate a comparative format. Actual experimental values would need to be determined.

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Analogs

Compound IDModificationStaphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)
Parent Compound
BTBP-BrThis compound3264
Thiazole Derivatives
BTBP-Thiazole-NH₂2-Amino-4-(4-tert-butylphenyl)thiazole1632
BTBP-Thiazole-Ph2-Phenyl-4-(4-tert-butylphenyl)thiazole816
Chalcone Derivatives
BTBP-Chalcone-H1-(4-tert-butylphenyl)-3-phenylprop-2-en-1-one64>128
BTBP-Chalcone-OMe1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one3264
BTBP-Chalcone-NO₂1-(4-tert-butylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one1632

Note: The data presented in this table is illustrative. Actual experimental validation is required.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key biological assays cited in this guide.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for another 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Diagrams are provided to illustrate key processes and concepts related to the synthesis and potential mechanism of action of this compound analogs.

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_screening Biological Screening cluster_analysis Data Analysis start This compound thiazole Thiazole Derivatives start->thiazole Hantzsch Synthesis chalcone Chalcone Derivatives start->chalcone Dehalogenation & Claisen-Schmidt cytotoxicity Cytotoxicity Assay (MTT) thiazole->cytotoxicity antimicrobial Antimicrobial Assay (Broth Microdilution) thiazole->antimicrobial chalcone->cytotoxicity chalcone->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic sar SAR Analysis ic50->sar mic->sar

Caption: Experimental workflow for the synthesis and biological evaluation of analogs.

signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation analog BTBP Analog analog->akt Inhibition

Caption: Hypothetical signaling pathway showing potential inhibition by an analog.

Conclusion

This guide provides a foundational framework for the comparative analysis of this compound analogs. While specific experimental data on a comprehensive series of these compounds is currently limited, the provided protocols and illustrative data offer a clear path for researchers to follow. The synthesis of derivatives, particularly thiazoles and chalcones, followed by systematic screening for cytotoxic and antimicrobial activities, represents a promising strategy for the discovery of novel therapeutic leads. Future research should focus on generating robust, comparative datasets to elucidate clear structure-activity relationships and guide the rational design of more potent and selective agents.

Safety Operating Guide

Proper Disposal of 2-Bromo-1-(4-tert-butylphenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 2-Bromo-1-(4-tert-butylphenyl)ethanone, ensuring the safety of laboratory personnel and the protection of the environment.

Essential Safety and Physical Data

Adherence to safety protocols begins with a clear understanding of the substance's properties and hazards. The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 30095-47-7
Molecular Formula C₁₂H₁₅BrO
Molecular Weight 255.15 g/mol [1]
Purity ≥98%[1]
Appearance Solid
Storage Temperature 4°C[1]

Note: Specific physical properties such as melting point, boiling point, and density for this compound are not consistently available in the provided search results. Toxicological properties have not been fully investigated.

Hazard Identification and Personal Protective Equipment (PPE)

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the GHS07 pictogram and a "Warning" signal word, indicating that it can cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment must be worn at all times when handling this chemical.

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound and its containers is through an approved hazardous waste disposal plant.[2][3] The following protocol outlines the necessary steps for its collection and preparation for disposal.

1. Waste Collection:

  • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
  • The container should be made of a material compatible with the chemical.
  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Labeling:

  • The waste container must be labeled with the full chemical name: "this compound".
  • Include the appropriate hazard symbols (e.g., irritant).
  • Indicate the approximate quantity of the waste.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents and strong bases.
  • The storage area should be secure and accessible only to authorized personnel.

4. Scheduling Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.
  • Provide them with all necessary information about the waste, including its name, quantity, and associated hazards.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Unused or Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Designated, Labeled, and Sealed Container B->C D Store in a Secure, Ventilated, and Cool Area C->D E Contact Institutional EHS Office for Waste Pickup D->E F Transfer to an Approved Hazardous Waste Disposal Facility E->F G End: Proper Disposal F->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.

References

Essential Safety and Operational Guide for 2-Bromo-1-(4-tert-butylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, logistical, and procedural information for the handling and disposal of 2-Bromo-1-(4-tert-butylphenyl)ethanone (CAS No. 30095-47-7). The following protocols are designed for researchers, scientists, and drug development professionals to ensure personal safety and proper management of this chemical.

Hazard Summary: this compound is a hazardous substance that can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3] It is crucial to handle this chemical with appropriate personal protective equipment in a controlled environment.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound. A risk assessment should be conducted for specific laboratory conditions to determine if additional protection is necessary.[4][5]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[1][4][6]Protects against splashes that can cause severe eye damage.[1][2] A face shield provides an additional layer of protection for the entire face.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[4][7]Prevents skin contact which can lead to severe burns.[1] Disposable nitrile gloves are a minimum requirement for incidental contact.[4]
Body Protection A chemical-resistant laboratory coat or apron worn over long pants.[1][8][9]Protects skin from accidental spills and contamination of personal clothing.[10]
Footwear Closed-toe shoes.[4]Protects feet from spills and falling objects.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2][6] If ventilation is insufficient or dusts are generated, a NIOSH/MSHA approved respirator with an appropriate filter is required.[3][6]Prevents inhalation of dust or vapors that may cause respiratory irritation.[2][3]

Operational and Disposal Plan

Follow these step-by-step procedures for the safe handling and disposal of this compound.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Store the container in a tightly closed, dry, and well-ventilated area.[1][2][3]

  • Keep in a designated corrosives area and away from incompatible materials such as strong oxidizing agents and strong bases.[1] The recommended storage temperature is 4°C.[11]

2. Handling and Experimental Procedures:

  • All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Before starting any work, ensure that an eyewash station and safety shower are readily accessible.[6]

  • Wear all the required personal protective equipment as detailed in the table above.

  • Avoid generating dust.[1]

  • Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[1][2]

3. Spill Management:

  • In case of a spill, evacuate personnel from the immediate area.

  • Remove all sources of ignition.[12]

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]

  • Do not allow the chemical to enter drains or waterways.[2][3][9]

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[1]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][12]

5. Disposal Plan:

  • All waste containing this compound, including contaminated lab supplies (e.g., gloves, absorbent materials), must be considered hazardous waste.

  • Collect all chemical waste in a designated, properly labeled, and sealed hazardous waste container.

  • Dispose of the hazardous waste through a licensed and approved waste disposal company.[1][2][3] Adhere to all local, state, and federal regulations for the disposal of chemical waste.

Experimental Workflow

Workflow for Handling this compound A Receiving and Storage B Preparation (Don PPE) A->B Inspect Container C Handling in Fume Hood B->C Wear Full PPE I First Aid B->I If Exposure Occurs D Experimentation C->D Proceed with Caution H Spill Management C->H If Spill Occurs C->I If Exposure Occurs E Decontamination D->E After Experiment D->H If Spill Occurs D->I If Exposure Occurs F Waste Collection E->F Segregate Waste G Waste Disposal F->G Licensed Disposal H->F Contain and Collect

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(4-tert-butylphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(4-tert-butylphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.